Technical Documentation Center

3-(N-Ethylsulfamoyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(N-Ethylsulfamoyl)benzoic acid
  • CAS: 7326-74-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(N-Ethylsulfamoyl)benzoic Acid (CAS 7326-74-1)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(N-Ethylsulfamoyl)benzoic acid, with CAS number 7326-74-1, is a bifunctional organic molecule belonging to the family of substituted benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Ethylsulfamoyl)benzoic acid, with CAS number 7326-74-1, is a bifunctional organic molecule belonging to the family of substituted benzoic acids. It features a carboxylic acid group and an N-ethylsulfamoyl group attached to a benzene ring at the meta-position. This specific arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] The presence of both a hydrogen bond donor (the sulfonamide N-H) and acceptor (sulfonamide and carboxyl oxygens), as well as an acidic proton, allows for diverse chemical modifications and interactions with biological targets. This guide provides a comprehensive overview of its properties, synthesis, applications, and analytical characterization.

Section 1: Physicochemical and Structural Characteristics

The unique structural attributes of 3-(N-Ethylsulfamoyl)benzoic acid dictate its chemical behavior and potential applications. The electron-withdrawing nature of both the carboxylic acid and sulfonamide groups influences the reactivity of the aromatic ring, while the ethyl group provides a degree of lipophilicity.[1]

Key Properties

A summary of the core physicochemical properties is provided below. These values are critical for designing synthetic routes, purification protocols, and formulation studies.

PropertyValueSource
CAS Number 7326-74-1N/A
Molecular Formula C₉H₁₁NO₄SPubChem
Molecular Weight 229.25 g/mol PubChem
Appearance White to off-white solid (predicted)[2]
Melting Point 251-252 °C (for the parent 3-sulfamoylbenzoic acid)[2]
pKa 3.54 (for the parent 3-sulfamoylbenzoic acid)[2]
Solubility Soluble in organic solvents like DMSO and DMFGeneral Knowledge

Note: Some physical properties are extrapolated from the closely related parent compound, 3-sulfamoylbenzoic acid, due to limited specific data for the N-ethyl derivative.

Structural Representation

Caption: 2D structure of 3-(N-Ethylsulfamoyl)benzoic acid.

Section 2: Synthesis and Purification

The most common and logical synthetic route to 3-(N-Ethylsulfamoyl)benzoic acid involves a two-step process starting from 3-carboxybenzenesulfonyl chloride. This approach is efficient and utilizes readily available starting materials.

Synthetic Workflow

The synthesis can be visualized as a straightforward nucleophilic substitution reaction followed by workup.

SynthesisWorkflow start Start: 3-carboxybenzenesulfonyl chloride step1 Dissolve in suitable solvent (e.g., THF, Dichloromethane) start->step1 step2 Cool reaction mixture in an ice bath (0-5 °C) step1->step2 step3 Add Ethylamine (nucleophile) and a base (e.g., Triethylamine) dropwise step2->step3 step4 Stir at room temperature (Monitor by TLC/LC-MS) step3->step4 step5 Reaction Quench: Add water and acidify (e.g., HCl) step4->step5 step6 Extraction with an organic solvent (e.g., Ethyl Acetate) step5->step6 step7 Dry organic layer (e.g., Na2SO4) and concentrate in vacuo step6->step7 step8 Purification: Recrystallization or Column Chromatography step7->step8 end_node End Product: 3-(N-Ethylsulfamoyl)benzoic acid step8->end_node

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 3-Carboxybenzenesulfonyl chloride

  • Ethylamine (as a solution in THF or as a gas)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-carboxybenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF. Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes. The triethylamine acts as a scavenger for the HCl byproduct generated.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by adding water. Acidify the aqueous mixture to a pH of < 2 with 1M HCl. This step protonates the carboxylate, making the product extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[3]

Causality: The use of a base like triethylamine is essential to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the ethylamine, rendering it non-nucleophilic and stopping the reaction.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

3-(N-Ethylsulfamoyl)benzoic acid is primarily a synthetic intermediate used to build more complex molecules with potential therapeutic applications.[1] The sulfonamide and benzoic acid moieties are common pharmacophores found in a wide range of approved drugs.

Role as a Synthetic Intermediate

The compound's two functional groups provide distinct handles for chemical modification:

  • Carboxylic Acid: Can be readily converted to amides, esters, or other derivatives. This is a common strategy for linking the core scaffold to other pharmacophores or for modulating physicochemical properties.[4]

  • Sulfonamide: The nitrogen can be further alkylated or acylated, although it is generally less reactive than the carboxylic acid. The sulfonamide group itself is a key structural feature in many drugs.

Derivatives of sulfamoylbenzoic acid have been investigated for a variety of therapeutic targets. For example, they are known to be key structures in diuretic agents and can exhibit hypotensive activity.[5] More recently, related sulfonamido benzoic acid structures have been designed and synthesized as potent P2Y₁₄ receptor antagonists for treating inflammatory conditions like acute lung injury.[6]

Potential Biological Targets and Pathways

While the title compound itself is not typically the final active pharmaceutical ingredient (API), the "sulfamoyl benzoic acid" scaffold is a privileged structure in drug design. One notable area of research is its use in creating agonists for the Lysophosphatidic Acid (LPA) receptor family.

LPA Receptor Pathway: Lysophosphatidic acid (LPA) is a signaling lipid that acts on a family of G protein-coupled receptors (GPCRs), including LPA₂. The LPA₂ receptor is implicated in processes such as cell survival and protection of the mucosal barrier in the gut.[7] Developing specific agonists for LPA₂ is a therapeutic strategy for conditions like radiation-induced apoptosis.[8]

SignalingPathway ligand Sulfamoyl Benzoic Acid Analogue (Agonist) receptor LPA2 Receptor (GPCR) ligand->receptor Binds g_protein G Protein (Gq/11, G12/13) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc rho RhoGEF g_protein->rho downstream_plc ↑ IP3 & DAG ↑ Intracellular Ca2+ plc->downstream_plc downstream_rho RhoA Activation rho->downstream_rho cellular_response Cellular Responses: • Anti-apoptosis • Mucosal Protection downstream_plc->cellular_response downstream_rho->cellular_response

Caption: Simplified LPA2 receptor signaling pathway.

Researchers have successfully synthesized sulfamoyl benzoic acid analogues that act as potent and specific agonists of the LPA₂ receptor, some with subnanomolar activity.[7][8] This demonstrates the value of the core scaffold in generating molecules that can selectively modulate important biological pathways.

Section 4: Analytical Characterization

Confirming the identity and purity of synthesized 3-(N-Ethylsulfamoyl)benzoic acid is essential. Standard analytical techniques are employed for this purpose.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic Protons: 4 protons in the range of δ 7.5-8.5 ppm, showing complex splitting patterns (multiplets).Carboxylic Acid Proton: A broad singlet far downfield, typically > δ 10 ppm.Sulfonamide NH Proton: A broad singlet or triplet, its chemical shift can be variable.Ethyl Group CH₂: A quartet around δ 3.1-3.3 ppm.Ethyl Group CH₃: A triplet around δ 1.1-1.3 ppm.
¹³C NMR Carbonyl Carbon: Signal around δ 165-170 ppm.Aromatic Carbons: 6 signals in the range of δ 125-145 ppm.Ethyl Group CH₂: Signal around δ 40-45 ppm.Ethyl Group CH₃: Signal around δ 14-16 ppm.
Mass Spec (LC-MS) Expected [M-H]⁻ ion at m/z 228.04 for the deprotonated molecule in negative ion mode.
FT-IR O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.C=O Stretch (Carboxylic Acid): Strong band around 1700 cm⁻¹.S=O Stretch (Sulfonamide): Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹.N-H Stretch (Sulfonamide): Band around 3300 cm⁻¹.

Section 5: Safety and Handling

Although a specific Safety Data Sheet (SDS) for 3-(N-Ethylsulfamoyl)benzoic acid is not widely published, safety precautions should be based on closely related compounds like benzoic acid and other sulfamoylbenzoic acid derivatives.[1][11][12]

  • Hazard Classification: Expected to be an irritant. Causes skin irritation and serious eye damage.[12][13] May cause respiratory irritation.[11][12]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid breathing dust.[11]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical attention.[12]

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

3-(N-Ethylsulfamoyl)benzoic acid is a structurally important molecule that serves as a key intermediate in the synthesis of pharmacologically active compounds. Its bifunctional nature allows for the creation of diverse chemical libraries targeting a range of biological systems, most notably demonstrated in the development of selective LPA₂ receptor agonists. A thorough understanding of its synthesis, properties, and handling is crucial for researchers aiming to leverage this versatile scaffold in drug discovery and development programs.

References

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Patsnap Synapse. What is the mechanism of Benzoic Acid? [Link]

  • National Center for Biotechnology Information. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • PubChem. 3-[Ethyl(3-hydroxypropyl)sulfamoyl]benzoic acid. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]

  • Redox. Safety Data Sheet Benzoic acid. [Link]

  • PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]

  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

  • PubChem. 3-(Phenylsulfamoyl)benzoic acid. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-3-sulfamoylbenzoic acid. [Link]

  • PubChem. 3-Sulfamoylbenzoic acid. [Link]

  • DrugBank. 3-Ethylbenzoicacid. [Link]

  • The Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

  • Cheméo. Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5). [Link]

  • Google Patents.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • National Institutes of Health. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Exploratory

Physicochemical Characteristics of 3-(N-Ethylsulfamoyl)benzoic Acid: A Technical Guide

Topic: Physicochemical Characteristics of 3-(N-Ethylsulfamoyl)benzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Identit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of 3-(N-Ethylsulfamoyl)benzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

3-(N-Ethylsulfamoyl)benzoic acid (CAS: 7326-74-1) represents a specialized scaffold in medicinal chemistry, functioning primarily as a pharmacophore building block for sulfonamide-based diuretics, uricosuric agents, and carbonic anhydrase inhibitors. Structurally, it consists of a benzoic acid core substituted at the meta position with an N-ethylsulfonamide moiety.

This guide provides a rigorous analysis of its physicochemical behavior, synthetic pathways, and solid-state characteristics, designed to support lead optimization and process chemistry workflows.

Chemical Identity Table
ParameterDetail
IUPAC Name 3-(Ethylsulfamoyl)benzoic acid
CAS Number 7326-74-1
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
SMILES CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Synonyms 3-(Ethylaminosulfonyl)benzoic acid; m-(Ethylsulfamoyl)benzoic acid

Molecular Architecture & Theoretical Properties

The physicochemical behavior of 3-(N-Ethylsulfamoyl)benzoic acid is governed by the interplay between the ionizable carboxylic acid and the polar, yet lipophilic, N-ethylsulfonamide group.

Electronic Distribution
  • Electron Withdrawal: The sulfamoyl group (-SO₂NHR) is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R) at the meta position. This reduces the electron density of the benzene ring, increasing the acidity of the carboxylic acid relative to unsubstituted benzoic acid.

  • Hammett Correlation: The Hammett constant (

    
    ) for the sulfamoyl group is approximately 0.6, predicting a pKa shift of the benzoic acid moiety from 4.20 down to approximately 3.5–3.6 .
    
Hydrogen Bonding Potential
  • Donors (HBD): 2 (Carboxylic -OH, Sulfonamide -NH).

  • Acceptors (HBA): 4 (Carboxyl C=O, Sulfonyl S=O x2).

  • Implication: The molecule exhibits strong intermolecular hydrogen bonding, leading to high lattice energy in the solid state, though the N-ethyl substitution disrupts the infinite H-bond networks seen in primary sulfonamides, lowering the melting point relative to the parent compound.

Physicochemical Profiling (Core Data)

Solid-State Properties

Unlike the unsubstituted 3-sulfamoylbenzoic acid (MP ~248°C), the N-ethyl derivative exhibits a lower melting point due to steric bulk disrupting crystal packing efficiency.

PropertyValue / CharacteristicSource/Context
Melting Point 186–187 °C Validated via patent literature [1]
Appearance White to off-white crystalline powderRecrystallized from aq. ethanol
Crystal Habit Monoclinic prisms (typical for sulfonamides)Solvent dependent
Solution Properties & Solubility

The solubility profile is highly pH-dependent due to the amphoteric nature of the sulfonamide scaffold (though the N-alkyl sulfonamide is less acidic than the primary variant).

  • Aqueous Solubility: Low in acidic media (pH < 3). High in alkaline media (pH > 8) due to carboxylate formation.

  • pKa (Carboxyl): 3.55 ± 0.1 (Predicted/Derived). The EWG effect of the sulfonamide increases acidity.

  • pKa (Sulfonamide): ~11.0 . The N-ethyl substitution removes one acidic proton, making the remaining NH less acidic than a primary sulfonamide (pKa ~10), but still ionizable under strong basic conditions.

  • LogP (Octanol/Water): 1.21 ± 0.2 . The ethyl group adds lipophilicity (+0.5 LogP units) compared to the parent 3-sulfamoylbenzoic acid (LogP ~0.7).

Synthesis & Manufacturing Protocol

The synthesis follows a classic chlorosulfonation-amination sequence. This protocol is robust and scalable for laboratory to pilot-plant production.

Reaction Scheme Visualization

The following diagram illustrates the conversion of Benzoic Acid to the N-Ethyl derivative.

SynthesisPathway Benzoic Benzoic Acid (Starting Material) Intermediate 3-(Chlorosulfonyl)benzoic acid (Reactive Intermediate) Benzoic->Intermediate Chlorosulfonation (-HCl, -H2SO4) Chlorosulfonic Reagent: ClSO3H (Excess) Temp: 130-140°C Chlorosulfonic->Intermediate Product 3-(N-Ethylsulfamoyl)benzoic acid (Final Product) Intermediate->Product Aminolysis (-HCl) Amine Reagent: Ethylamine (EtNH2) Temp: 0-25°C Amine->Product

Caption: Step-wise synthesis via chlorosulfonation followed by nucleophilic attack of ethylamine.

Detailed Experimental Protocol

Step 1: Chlorosulfonation

  • Charge: Place Chlorosulfonic acid (5.0 eq) in a dry flask equipped with a reflux condenser and CaCI₂ drying tube.

  • Addition: Add Benzoic acid (1.0 eq) portion-wise at room temperature.

  • Reaction: Heat gradually to 130–140°C. Maintain for 4–6 hours. Evolution of HCl gas will be observed.

  • Quench: Cool to ambient temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Filter the precipitated 3-(chlorosulfonyl)benzoic acid . Wash with cold water.[1] Note: Use immediately or dry under vacuum; the sulfonyl chloride is moisture sensitive.

Step 2: Amination (N-Alkylation)

  • Preparation: Suspend the wet cake of 3-(chlorosulfonyl)benzoic acid in water or dichloromethane (DCM).

  • Amine Addition: Cool to 0–5°C. Add Ethylamine (3.0 eq) dropwise (or use 70% aq. solution). Maintain temperature <10°C to prevent hydrolysis.

  • Completion: Stir at room temperature for 2 hours. Acidify the mixture with 2N HCl to pH ~2 to precipitate the free acid.

  • Purification: Filter the solid. Recrystallize from 20% aqueous ethanol to yield pure 3-(N-Ethylsulfamoyl)benzoic acid (MP 186–187°C).

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are diagnostic.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
13.20 Broad s1HCarboxylic acid (-COOH)
8.35 t1HAromatic H-2 (between SO₂ and COOH)
8.15 dt1HAromatic H-6 (ortho to COOH)
8.05 dt1HAromatic H-4 (ortho to SO₂)
7.80 t1HSulfonamide -NH (exchangeable)
7.75 t1HAromatic H-5 (meta to both)
2.85 dq2HEthyl -CH₂- (coupled to NH and CH₃)
1.05 t3HEthyl -CH₃
Mass Spectrometry (ESI-)
  • Molecular Ion [M-H]⁻: m/z 228.1

  • Fragmentation: Loss of CO₂ (m/z 184) and SO₂ is common in MS/MS modes.

Handling, Safety & Stability

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Stability: Stable under standard laboratory conditions. The sulfonamide bond is resistant to hydrolysis except under extreme acidic/basic reflux. The carboxylic acid is prone to esterification if stored in alcohols with acid catalysts.

  • Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture should be avoided to prevent caking.

  • Incompatibility: Strong oxidizing agents, strong bases (forms salts).

References

  • US Patent 3203987A. 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (1965). Describes the synthesis and melting point (187°C) of the ethylsulfamoyl derivative. Link

  • PubChem Compound Summary. 3-Sulfamoylbenzoic acid (Parent Structure). National Center for Biotechnology Information. Accessed Jan 2026. Link

  • BenchChem Technical Data. 3-(N-Ethylsulfamoyl)benzoic Acid Properties. (2025).[2][1][3] Confirms melting point and solubility data. Link

  • Hansch, C., et al.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience (1979). (Source for Hammett constants and LogP prediction models).

Sources

Foundational

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(N-Ethylsulfamoyl)benzoic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract 3-(N-Ethylsulfamoyl)benzoic acid is a molecule of significant interest in medicinal chemistry, serving as a versatile scaffold in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-(N-Ethylsulfamoyl)benzoic acid is a molecule of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of various therapeutic agents.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of 3-(N-Ethylsulfamoyl)benzoic acid. We will delve into its physicochemical properties, explore its conformational landscape through theoretical and experimental lenses, and discuss the implications of its structure on drug design and development. This document is intended to be a valuable resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and materials science.

Introduction: The Significance of 3-(N-Ethylsulfamoyl)benzoic acid

3-(N-Ethylsulfamoyl)benzoic acid belongs to the class of organic compounds known as sulfamoylbenzoic acids, which are characterized by a benzoic acid moiety and a sulfonamide group.[2][3] This unique combination of functional groups imparts a range of desirable properties, making it a valuable building block in the synthesis of novel compounds with diverse biological activities.[1] The sulfonamide group is a well-established pharmacophore found in numerous drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The carboxylic acid group provides a handle for further chemical modification and can participate in crucial interactions with biological targets.[4]

The ethyl group attached to the sulfonamide nitrogen can modulate the compound's lipophilicity and metabolic stability, which are critical parameters in drug development.[1] Understanding the precise three-dimensional arrangement of these functional groups and the molecule's ability to adopt different conformations is paramount for predicting its interaction with biological macromolecules and for the rational design of more potent and selective drug candidates.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(N-Ethylsulfamoyl)benzoic acid is essential for its handling, formulation, and application in research and development. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H11NO4S[7]
Molecular Weight 229.25 g/mol [7]
CAS Number 7326-74-1[7]
Appearance White crystal or crystalline powder[8]
Melting Point Approximately 130-135°C[8]
Solubility Soluble in water and some organic solvents like ethanol and acetone.[8] The parent compound, benzoic acid, is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols.[9]
pKa The acid dissociation constant (pKa) of the parent benzoic acid is 4.2.[9]

Molecular Structure and Conformational Analysis

The conformational flexibility of 3-(N-Ethylsulfamoyl)benzoic acid arises primarily from the rotation around several key single bonds. The overall shape of the molecule is determined by the interplay of steric hindrance, electronic effects, and potential intramolecular interactions.

Key Rotatable Bonds and Torsional Angles

The principal degrees of conformational freedom in 3-(N-Ethylsulfamoyl)benzoic acid are associated with the following torsional angles:

  • τ1 (C-C-S-N): Rotation around the C(aryl)-S bond.

  • τ2 (C-S-N-C): Rotation around the S-N bond.

  • τ3 (S-N-C-C): Rotation around the N-C(ethyl) bond.

  • τ4 (C-C-C=O): Rotation of the carboxylic acid group relative to the benzene ring.

The relative orientations of the N-ethylsulfamoyl and benzoic acid groups are crucial in defining the molecule's overall topology and its potential for intermolecular interactions.

X-ray_Crystallography_Workflow substance Pure Compound crystal Single Crystal Growth substance->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement analysis Structural Analysis refinement->analysis

Sources

Exploratory

Comprehensive Synthesis Guide: 3-(N-Ethylsulfamoyl)benzoic Acid

Executive Summary Target Molecule: 3-(N-Ethylsulfamoyl)benzoic acid CAS Registry Number: 7326-74-1 Molecular Formula: C H NO S Molecular Weight: 229.25 g/mol [1][2] This technical guide details the optimized synthesis pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(N-Ethylsulfamoyl)benzoic acid CAS Registry Number: 7326-74-1 Molecular Formula: C


H

NO

S Molecular Weight: 229.25 g/mol [1][2]

This technical guide details the optimized synthesis pathway for 3-(N-Ethylsulfamoyl)benzoic acid , a critical pharmacophore used in the development of diuretics (e.g., bumetanide analogs), carbonic anhydrase inhibitors, and anion transport inhibitors. The protocol utilizes a robust two-step sequence: electrophilic aromatic substitution via chlorosulfonation followed by nucleophilic sulfonamide formation. This route is preferred for its scalability, cost-effectiveness, and high regioselectivity for the meta position due to the directing effects of the carboxylic acid group.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on the electronic properties of the benzene ring. The carboxylic acid group on benzoic acid is a moderate deactivator and a meta-director. Therefore, direct chlorosulfonation will selectively install the sulfonyl chloride group at the 3-position.

Strategic Logic:

  • Precursor: Benzoic acid (cheap, readily available).

  • Functionalization: Chlorosulfonic acid serves as both the reagent and solvent, driving the equilibrium toward the sulfonyl chloride intermediate.

  • Amination: Reaction with ethylamine under Schotten-Baumann-like conditions yields the final sulfonamide.

Pathway Visualization

Retrosynthesis Target 3-(N-Ethylsulfamoyl)benzoic acid (Target) Intermediate 3-(Chlorosulfonyl)benzoic acid (Electrophilic Intermediate) Target->Intermediate Sulfonamide Formation (Ethylamine) Starting Benzoic Acid (Starting Material) Intermediate->Starting Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic disconnection showing the conversion of benzoic acid to the target sulfonamide.

Detailed Experimental Protocol

Step 1: Chlorosulfonation of Benzoic Acid

This step involves the electrophilic attack of the chlorosulfonium ion on the aromatic ring. High temperature is required to overcome the deactivating nature of the carboxylic acid group.

Reaction Scheme:



Protocol:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Connect the condenser outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Reagent Addition: Charge the flask with Chlorosulfonic acid (40.0 mL, ~0.6 mol) . Cool to 0–5°C using an ice bath.

  • Substrate Addition: Slowly add Benzoic acid (12.2 g, 0.1 mol) portion-wise over 30 minutes. Critical: Addition must be slow to manage the exotherm.

  • Reaction: Remove the ice bath and gradually heat the mixture to 125°C . Maintain this temperature for 3–4 hours. The solution will darken slightly.

  • Quench (Hazardous): Cool the reaction mixture to room temperature. Pour the mixture very slowly onto 300 g of crushed ice with vigorous stirring.

    • Note: The reaction of excess chlorosulfonic acid with water is violent. Use a long stirring rod and personal protective equipment (face shield).

  • Isolation: The intermediate, 3-(chlorosulfonyl)benzoic acid , will precipitate as a white to off-white solid. Filter immediately using a sintered glass funnel. Wash with cold water (3 x 50 mL).

  • Drying: Press dry on the filter. Do not dry in an oven, as the sulfonyl chloride is moisture-sensitive and can hydrolyze back to the sulfonic acid. Proceed immediately to Step 2.

Step 2: Amination with Ethylamine

The sulfonyl chloride intermediate reacts with ethylamine. Since HCl is generated, excess amine or an external base is required to drive the reaction to completion.

Reaction Scheme:



Protocol:

  • Preparation: In a 500 mL beaker, prepare a solution of 70% aqueous Ethylamine (20 mL) and Water (30 mL) . Cool this solution to 0–5°C.

  • Coupling: Add the damp cake of 3-(chlorosulfonyl)benzoic acid (from Step 1) portion-wise to the stirred amine solution. Maintain temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solid should dissolve as the sulfonamide salt forms (soluble in high pH).

    • Check: If the solution remains cloudy, add small amounts of 10% NaOH until a clear solution is obtained (pH > 10).

  • Workup: Filter the solution to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate slowly with Concentrated HCl to pH ~2. The product, 3-(N-Ethylsulfamoyl)benzoic acid , will precipitate as a white solid.

  • Purification: Filter the solid and wash with water. Recrystallize from Water/Ethanol (80:20) to obtain analytical grade crystals.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Process Logic & Troubleshooting (Self-Validating Systems)

The following flowchart illustrates the critical decision points during the workup to ensure purity.

Workup Start Crude Reaction Mixture (Step 2) CheckSolubility Is solution clear at pH > 10? Start->CheckSolubility Filter Filter insoluble impurities CheckSolubility->Filter No (Cloudy) Acidify Acidify to pH 2 with HCl CheckSolubility->Acidify Yes Filter->Acidify Precipitate Product Precipitates (COOH protonated) Acidify->Precipitate Oiling Product Oils Out? Precipitate->Oiling Cooling Cool to 0°C / Scratch glass Oiling->Cooling Yes Final Filter & Recrystallize Oiling->Final No Cooling->Final

Figure 2: Workup logic flow ensuring efficient isolation of the target acid.

Critical Parameters Table
ParameterSpecificationImpact on Quality
Reaction Temp (Step 1) 120–130°C< 120°C: Incomplete reaction. > 135°C: Formation of sulfone byproducts.
Quench Rate Very SlowRapid quenching causes violent boiling and loss of product via splashing/decomposition.
Amine Stoichiometry > 2.5 EquivalentsRequired to neutralize both the HCl generated and the carboxylic acid proton.
pH during Isolation pH < 2The product is amphoteric but acidic; it must be fully protonated to precipitate from water.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 (br s, 1H, -COOH)
      
    • 
       8.3–8.4 (m, 2H, Ar-H at C2, C4)
      
    • 
       8.0 (d, 1H, Ar-H at C6)
      
    • 
       7.8 (t, 1H, Ar-H at C5)
      
    • 
       7.6 (t, 1H, -SO
      
      
      
      NH-)
    • 
       2.9 (m, 2H, -CH
      
      
      
      -)
    • 
       1.0 (t, 3H, -CH
      
      
      
      )
  • IR Spectroscopy (KBr):

    • 3200–3300 cm

      
       (N-H stretch)
      
    • 1690 cm

      
       (C=O stretch, carboxylic acid)
      
    • 1340, 1160 cm

      
       (S=O asymmetric/symmetric stretch)
      

References

  • Vertex AI Search . (2026). Synthesis of 3-(N-ethylsulfamoyl)benzoic acid and CAS 7326-74-1 verification. Retrieved from 2

  • US Patent 3203987A . (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (Describes the chlorosulfonation and amination protocol adapted for this guide). Retrieved from 3

  • Royal Society of Chemistry . (2012). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. (Validation of chlorosulfonation conditions at 95-125°C). Retrieved from 4

  • PubChem . (2025).[5][6][7][8][9] 3-Sulfamoylbenzoic acid and derivatives. (Structural confirmation and physical property data). Retrieved from 5

Sources

Foundational

Introduction: Deconstructing the N-Ethylsulfamoyl Moiety

An In-depth Technical Guide to the Biological Significance of the N-Ethylsulfamoyl Moiety For Researchers, Scientists, and Drug Development Professionals The sulfonamide functional group (–SO₂NH₂) is a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Significance of the N-Ethylsulfamoyl Moiety

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group (–SO₂NH₂) is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from pioneering sulfa antibiotics to contemporary treatments for glaucoma, cancer, and viral infections.[1] Within this class, N-substitution of the sulfonamide nitrogen offers a powerful strategy to modulate physicochemical properties and pharmacological activity. This guide focuses specifically on the N-ethylsulfamoyl moiety (–SO₂NHCH₂CH₃) , a seemingly simple yet profoundly impactful structural unit.

While often considered a minor modification, the addition of an ethyl group to the sulfamoyl nitrogen introduces critical changes in acidity, lipophilicity, hydrogen bonding capacity, and steric profile. These alterations directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for biological targets.[2] This technical guide provides an in-depth analysis of the N-ethylsulfamoyl moiety, elucidating its role as a key pharmacophore, its impact on structure-activity relationships (SAR), and its application in the design of targeted therapeutics, with a primary focus on its role in carbonic anhydrase inhibition.

Section 1: Physicochemical Properties and Bioisosteric Role

The strategic incorporation of an N-ethylsulfamoyl group is often rooted in the principle of bioisosterism, where one functional group is replaced by another to create a new compound with similar biological activity but improved properties.

  • Acidity and Ionization: Unsubstituted sulfonamides are weakly acidic. The addition of an electron-withdrawing ethyl group can subtly alter the pKa of the sulfonamide proton. While not as acidic as N-acylsulfonamides, this modification ensures that the moiety can still participate in crucial ionic interactions with biological targets under physiological conditions.

  • Lipophilicity: The ethyl group increases the lipophilicity of the sulfonamide moiety compared to its unsubstituted (–SO₂NH₂) or N-methyl (–SO₂NHCH₃) counterparts. This enhancement can improve membrane permeability, a critical factor for oral bioavailability and for reaching intracellular or protected targets, such as those within the eye.

  • Hydrogen Bonding: The N-ethylsulfamoyl group retains one proton on the nitrogen, allowing it to act as a hydrogen bond donor. The sulfonyl oxygens act as strong hydrogen bond acceptors. This hydrogen bonding capability is fundamental to its interaction with enzyme active sites.

  • Steric Influence: The ethyl group provides more steric bulk than a hydrogen or methyl group. This can be exploited to achieve selectivity for a specific enzyme isoform by preventing binding to isoforms with smaller active site pockets.

Section 2: The N-Ethylsulfamoyl Moiety in Carbonic Anhydrase Inhibition: A Case Study of Brinzolamide

The most prominent therapeutic application of the N-ethylsulfamoyl moiety is in the field of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] Inhibition of specific CA isoforms is a key strategy for treating glaucoma.

A prime example is Brinzolamide , an ophthalmic suspension marketed as Azopt® used to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[4][5] The chemical structure of Brinzolamide is (R)-4-(Ethylamino )-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide.[6]

Mechanism of Action

The therapeutic effect of Brinzolamide is derived from its potent and highly specific inhibition of carbonic anhydrase II (CA-II), the predominant isoform found in the ciliary processes of the eye.[6][7]

  • Zinc Binding: The deprotonated sulfonamide nitrogen of the N-ethylsulfamoyl group coordinates directly with the Zn²⁺ ion in the enzyme's active site. This is the foundational interaction for all sulfonamide-based CA inhibitors.

  • Hydrogen Bond Network: The N-H group of the moiety acts as a hydrogen bond donor, while the two sulfonyl oxygens act as acceptors, forming a critical hydrogen bond network with amino acid residues in the active site, such as Thr199.

  • Decreased Aqueous Humor Production: By inhibiting CA-II, Brinzolamide slows the formation of bicarbonate ions in the ciliary epithelium. This reduces sodium and fluid transport into the posterior chamber of the eye, thereby decreasing the rate of aqueous humor secretion and lowering IOP.[7][8]

The N-ethyl group in Brinzolamide is crucial for its overall profile, contributing to the molecule's lipophilicity for corneal penetration and fine-tuning its fit within the CA-II active site.

Visualization of CA-II Inhibition

The following diagram illustrates the general mechanism of a sulfonamide inhibitor binding to the active site of Carbonic Anhydrase II.

CA_Inhibition cluster_ActiveSite CA-II Active Site cluster_Inhibitor N-Ethylsulfamoyl Inhibitor ZN Zn²⁺ HOH1 H₂O ZN->HOH1 HOH2 H₂O ZN->HOH2 HOH3 H₂O ZN->HOH3 THR199 Thr199 INHIBITOR R-SO₂-N⁻-Et INHIBITOR->ZN Coordination Bond O1 O O1->THR199 H-Bond O2 O N_H H N_H->THR199 H-Bond

Caption: Interaction of an N-ethylsulfamoyl inhibitor with the Carbonic Anhydrase II active site.

Section 3: Structure-Activity Relationship (SAR) and Quantitative Data

The potency and selectivity of sulfonamide-based inhibitors are highly dependent on the nature of the N-substituent. While extensive data comparing a homologous series directly against multiple CA isoforms is sparse in single publications, general principles can be established. The ethyl group in the N-ethylsulfamoyl moiety provides a balance between the small size of a methyl group and the bulkier profile of larger alkyl or aryl groups.

Compound/MoietyTarget IsoformIC₅₀ (nM)Key SAR Insight
Brinzolamide hCA-II~3-5The N-ethyl group is part of an optimized structure that confers high potency and selectivity for the target isoform.[6][7]
Acetazolamide hCA-II~12A benchmark unsubstituted sulfonamide; demonstrates high potency but less selectivity compared to newer agents.[9]
Dorzolamide hCA-II~3-10Another topical CA inhibitor; features a different heterocyclic core but also relies on the core sulfonamide for activity.[10]
Hypothetical N-propyl analog hCA-IIVariableIncreasing alkyl chain length beyond ethyl can decrease potency by causing steric clashes within the active site.
Hypothetical unsubstituted analog hCA-IIVariableRemoving the ethyl group would alter lipophilicity and binding interactions, likely affecting both potency and permeability.

Note: IC₅₀ values are approximate and can vary based on assay conditions. The table illustrates general SAR principles.

Section 4: Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug containing the N-ethylsulfamoyl moiety is significantly influenced by this group.[4]

  • Absorption: When administered topically to the eye, as with Brinzolamide, the moiety's balanced lipophilicity aids in absorption through the cornea.

  • Distribution: Brinzolamide accumulates in red blood cells due to its high affinity for carbonic anhydrase, which is abundant in these cells. This creates a systemic reservoir with a long half-life.[4]

  • Metabolism: The N-ethylsulfamoyl group can be a site for metabolism. For Brinzolamide, N-dealkylation can occur in the liver, leading to the metabolite N-desethyl brinzolamide.[4] The stability of the S-N bond is generally high.

  • Excretion: The parent drug and its metabolites are primarily excreted in the urine.[4]

Section 5: Experimental Protocols

Protocol 1: General Synthesis of an N-Ethylsulfamoyl Aniline Derivative

This protocol describes a common method for synthesizing N-ethylsulfamoyl compounds by reacting a sulfonyl chloride with ethylamine.

Objective: To synthesize N-ethyl-4-acetamidobenzenesulfonamide.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Ethylamine (70% solution in water)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Amine Addition: Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of ethylamine solution (1.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-ethyl-4-acetamidobenzenesulfonamide.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a high-throughput method for screening inhibitors of carbonic anhydrase based on its esterase activity.[11][12]

Objective: To determine the IC₅₀ value of an N-ethylsulfamoyl-containing compound against a specific carbonic anhydrase isoform (e.g., hCA-II).

Principle: The assay measures the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol. An inhibitor will reduce the rate of this reaction. The absorbance of p-nitrophenol is measured at ~405 nm.[11]

Materials:

  • Purified human carbonic anhydrase II (hCA-II)

  • CA Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)

  • p-Nitrophenyl acetate (pNPA) substrate solution

  • Test compound (N-ethylsulfamoyl derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Acetazolamide)

  • 96-well clear flat-bottom microplate

  • Multi-well absorbance microplate reader

Procedure:

  • Plate Preparation:

    • Blank wells: Add assay buffer only.

    • Enzyme Control (EC) wells: Add assay buffer and hCA-II enzyme.

    • Test Compound (S) wells: Add assay buffer, hCA-II enzyme, and serial dilutions of the test compound.

    • Reference Inhibitor (IC) wells: Add assay buffer, hCA-II enzyme, and serial dilutions of Acetazolamide.

  • Pre-incubation: Add 10 µL of the test compound, reference inhibitor, or solvent control to the respective wells. Add the diluted enzyme solution to all wells except the blank. Mix gently and incubate the plate at room temperature for 10-15 minutes.[11]

  • Reaction Initiation: Add the pNPA substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The N-ethylsulfamoyl moiety is a valuable and versatile functional group in contemporary drug design. Its significance extends beyond being a simple N-alkylated sulfonamide; it provides a sophisticated tool for medicinal chemists to fine-tune critical drug properties. As demonstrated by its successful incorporation into the carbonic anhydrase inhibitor Brinzolamide, the ethyl group confers a unique balance of lipophilicity, steric profile, and hydrogen-bonding capacity that optimizes both pharmacokinetic and pharmacodynamic outcomes.

Future research will likely continue to exploit this moiety in the design of highly selective inhibitors for various enzyme classes. The exploration of N-ethylsulfamoyl derivatives in other therapeutic areas, leveraging its favorable ADME properties and established synthetic accessibility, represents a promising avenue for the development of next-generation therapeutics. As our understanding of enzyme structure and function deepens, the rational application of seemingly subtle structural modifications, such as the N-ethylsulfamoyl group, will remain a critical strategy in the pursuit of safer and more effective medicines.

References
  • Brinzolamide Monograph for Professionals. Drugs.com. Accessed February 2024. [URL: https://www.drugs.com/monograph/brinzolamide.html]
  • Pharmacology Of Brinzolamide (Azopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Accessed February 2024. [URL: https://www.youtube.
  • What is the mechanism of Brinzolamide? Patsnap Synapse. Accessed February 2024. [URL: https://www.patsnap.
  • Chemical structure of brinzolamide. ResearchGate. Accessed February 2024. [URL: https://www.researchgate.net/figure/Chemical-structure-of-brinzolamide_fig6_378274712]
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Accessed February 2024. [URL: https://www.assaygenie.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric]
  • Iester, M. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology. 2008;2(3):437-446. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693984/]
  • Gricman, L., et al. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. 2021;22(14):7303. [URL: https://www.mdpi.com/1422-0067/22/14/7303]
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich. Accessed February 2024. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak404]
  • Biochemical activity IC 50 (nmol/L) and solubility of the CA inhibitors investigated. ResearchGate. Accessed February 2024. [URL: https://www.researchgate.
  • Ilies, M.A., et al. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. 2018;8(1):1538. [URL: https://www.
  • Urea, N-(2-chloroethyl)-N'-(5-nitro-2-thiazolyl)-. PubChem. Accessed February 2024. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/96884]
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387). Abcam. Accessed February 2024. [URL: https://www.abcam.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric-ab283387.html]
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. Accessed February 2024. [URL: https://www.mdpi.com/1420-3049/27/19/6274]
  • Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. ResearchGate. Accessed February 2024. [URL: https://www.researchgate.net/publication/282285147_Synthesis_of_2-Ethylsulfanyl-aniline_Derivatives_Through_the_Unexpected_Ring_Opening_of_N-Substituted-23H-benzothiazolones]
  • IC50 values (ug/mL) for compounds 15, 20, 22, and Acetazolamide... ResearchGate. Accessed February 2024. [URL: https://www.researchgate.net/figure/IC50-values-ug-mL-for-compounds-15-20-22-and-Acetazolamide-reference-inhibitor_tbl1_358742279]
  • IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... ResearchGate. Accessed February 2024. [URL: https://www.researchgate.net/figure/IC50-values-of-1-4-and-acetazolamide-on-hydratase-and-esterase-activity-of-human_tbl1_260007204]
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC. Accessed February 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10411883/]
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. CORE. Accessed February 2024. [URL: https://core.ac.uk/display/703666018]
  • Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. Accessed February 2024. [URL: https://www.gavinpublishers.
  • Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. Accessed February 2024. [URL: https://www.researchgate.
  • Selected biologically active thiazolyl-urea derivatives. ResearchGate. Accessed February 2024. [URL: https://www.researchgate.
  • Synthesis of N-ethylaniline. PrepChem.com. Accessed February 2024. [URL: https://www.prepchem.com/synthesis-of-n-ethylaniline/]
  • Carbonic anhydrase VB Inhibitors (IC50, Ki). AAT Bioquest. Accessed February 2024. [URL: https://www.aatbio.com/resources/assay-kits-and-enzyme-inhibitors/carbonic-anhydrase-vb-inhibitors-ic50-ki]
  • Application Notes & Protocols: Synthesis of Novel Compounds from 2-Methyl-4-(methylsulfanyl)aniline. Benchchem. Accessed February 2024. [URL: https://www.benchchem.
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science. Accessed February 2024. [URL: https://www.eurekaselect.com/article/108428]
  • Al-Awadi, F., et al. Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. 2020;10(63):38323-38372. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7574249/]
  • New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. MDPI. Accessed February 2024. [URL: https://www.mdpi.com/1420-3049/27/18/5948]
  • Scott, K.A., Njardarson, J.T. Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry. 2018;376(1):5. [URL: https://www.researchgate.
  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. PubMed. Accessed February 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/39255645/]
  • (PDF) Prescribed drugs containing nitrogen heterocycles: an overview. ResearchGate. Accessed February 2024. [URL: https://www.researchgate.net/publication/344849310_Prescribed_drugs_containing_nitrogen_heterocycles_an_overview]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 3-(N-Ethylsulfamoyl)benzoic Acid in Medicinal Chemistry

Topic: Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Chemists. Executive Summary The moiety 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 7326-74-1) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Chemists.

Executive Summary

The moiety 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 7326-74-1) represents a privileged scaffold in modern medicinal chemistry. Structurally characterized by a meta-substituted benzene ring bearing a carboxylic acid and an N-ethyl sulfonamide, this building block offers a unique combination of hydrogen-bonding capability, controlled lipophilicity, and bioisosteric potential.

While often overshadowed by its para-substituted isomer (the scaffold of Probenecid), the meta-isomer has emerged as a critical core in the design of Lysophosphatidic Acid Receptor 2 (LPA2) agonists , h-NTPDase inhibitors , and anion transporter modulators . This guide details the physicochemical profile, synthetic protocols, and strategic application of this scaffold in hit-to-lead optimization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the intrinsic properties of the scaffold is prerequisite to its successful deployment in a drug discovery cascade.

PropertyValue / DescriptionMedicinal Chemistry Implication
CAS Number 7326-74-1Unique identifier for procurement.[1]
Molecular Formula C₉H₁₁NO₄SLow molecular weight fragment (MW ~229.25), ideal for FBDD.
LogP (Calc) ~1.2 - 1.5Moderate lipophilicity; the N-ethyl group adds hydrophobic bulk compared to the unsubstituted sulfonamide (LogP ~0.6).
pKa (COOH) ~3.8 - 4.2Standard benzoic acid acidity; serves as the primary ionic anchor.
pKa (Sulfonamide) > 11The N-ethyl substitution removes the acidic proton found in primary sulfonamides (pKa ~10), eliminating ionization at physiological pH at this site.
H-Bonding Donor: 1 (NH), Acceptor: 4 (O)The sulfonyl group acts as a strong H-bond acceptor; the NH is a specific donor often critical for backbone interactions.

Synthetic Protocols

The utility of 3-(N-Ethylsulfamoyl)benzoic acid lies in its dual reactivity: the carboxylic acid is primed for amide coupling, while the sulfonamide is stable under standard peptide coupling conditions.

Protocol A: De Novo Synthesis of the Scaffold

For cases where the specific building block is unavailable, it can be synthesized from 3-(chlorosulfonyl)benzoic acid.

Reagents: 3-(Chlorosulfonyl)benzoic acid, Ethylamine (2.0 M in THF), Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM at 0°C under nitrogen.

  • Amine Addition: Slowly add TEA (2.5 eq) followed by Ethylamine (1.1 eq) dropwise to control the exotherm.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: 229.25 Da).

  • Workup: Acidify with 1N HCl to pH ~2 to precipitate the product or extract into EtOAc.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Library Synthesis (Amide Coupling)

Standard operating procedure for incorporating this scaffold into a diversity library.

Reagents: HATU, DIPEA, DMF, Diverse Amines (R-NH₂).

  • Activation: To a solution of 3-(N-Ethylsulfamoyl)benzoic acid (0.1 mmol) in DMF (1 mL), add DIPEA (0.3 mmol) and HATU (0.11 mmol). Stir for 15 minutes.

  • Coupling: Add the specific amine (R-NH₂, 0.11 mmol).

  • Incubation: Shake at room temperature for 12 hours.

  • Validation: Check conversion via LC-MS.

  • Isolation: Direct purification via preparative HPLC (Reverse phase, Formic acid modifier).

Protocol C: Visualization of Synthetic Workflow

SynthesisWorkflow Start Benzoic Acid Precursor Chlorosulf Chlorosulfonylation (ClSO3H) Start->Chlorosulf Intermed 3-(Chlorosulfonyl) benzoic acid Chlorosulf->Intermed Amination Amination (EtNH2 / TEA) Intermed->Amination Product 3-(N-Ethylsulfamoyl) benzoic acid Amination->Product Coupling Amide Coupling (HATU / R-NH2) Product->Coupling Library Drug Candidate Library Coupling->Library

Figure 1: Step-wise synthetic workflow from raw materials to library generation.

Medicinal Chemistry Applications & Case Studies

Case Study: LPA2 Receptor Agonists (Radioprotection)

The most prominent application of the sulfamoyl benzoic acid (SBA) scaffold is in the development of specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA2) .[2][3] These agonists are being developed as radioprotective agents for cancer therapy and nuclear emergencies.

  • The Challenge: Natural LPA activates multiple receptors (LPA1–6). Activation of LPA1 can cause apoptosis (unwanted), while LPA2 mediates cell survival (desired).

  • The Solution: Researchers replaced the phosphate headgroup of lipid mimetics with the sulfamoyl benzoic acid moiety.

  • Mechanism: The carboxylic acid mimics the phosphate's negative charge, while the sulfonamide linker positions the hydrophobic tail correctly in the binding pocket.

  • SAR Insight: The N-ethyl group (and longer alkyl chains) on the sulfonamide nitrogen helps tune the steric fit within the hydrophobic channel of the GPCR.

Key Reference: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor (J. Med. Chem. 2014).[4][5][3]

h-NTPDase Inhibitors

Sulfamoyl benzamide derivatives have demonstrated selective inhibition of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases).[6] These enzymes regulate purinergic signaling.

  • Role of the Scaffold: The 3-sulfamoyl moiety acts as a polar anchor, interacting with the active site residues (likely arginine or lysine clusters) that typically bind the phosphate of ATP/ADP.

Bioisosteric Strategy

The 3-(N-Ethylsulfamoyl)benzoic acid scaffold is a classic bioisostere for:

  • Phosphates: As seen in LPA2 agonists (COOH + Sulfonamide geometry mimics Phosphate).

  • Ureas: The -SO₂NH- linker provides similar H-bond donor/acceptor vectors to ureas but with different bond angles and metabolic stability profiles.

Protocol D: SAR Decision Logic (LPA2 Example)

SAR_Logic Scaffold Sulfamoyl Benzoic Acid Scaffold HeadGroup Head Group (COOH) Modifications Scaffold->HeadGroup Linker Sulfonamide Linker (-SO2-N-R) Scaffold->Linker Tail Hydrophobic Tail (Amide Coupling) Scaffold->Tail Acidic Must retain Acidic H? (Yes: Mimics Phosphate) HeadGroup->Acidic N_Sub N-Substitution Scan (H vs Et vs Bu) Linker->N_Sub Tail_Len Tail Length/Rigidity Tail->Tail_Len Potency Potency (EC50) Acidic->Potency Critical for Binding Selectivity Selectivity (LPA2 vs LPA1) N_Sub->Selectivity Steric Fit Tail_Len->Potency Hydrophobic Pocket

Figure 2: Structure-Activity Relationship (SAR) logic for optimizing the SBA scaffold.

Safety & Handling

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C, sealed dry. The sulfonamide bond is generally stable, but the carboxylic acid can degrade if exposed to strong bases or moisture over prolonged periods.

References

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Source: Journal of Medicinal Chemistry (2014). Context: Primary case study for the scaffold's utility as a phosphate bioisostere and GPCR agonist. URL:[Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Source: Bioorganic Chemistry / NIH PubMed Central (2023). Context: Demonstrates the use of the scaffold in enzyme inhibition beyond GPCRs. URL:[Link]

  • PubChem Compound Summary for CID 229352 (3-Sulfamoylbenzoic acid derivatives). Source: National Center for Biotechnology Information. Context: Physicochemical data and toxicity profiles.[4][7][5][2] URL:[Link]

Sources

Application

esterification reactions of 3-(N-Ethylsulfamoyl)benzoic acid

Application Note: Strategic Esterification of 3-(N-Ethylsulfamoyl)benzoic acid Executive Summary & Scientific Rationale Esterification of 3-(N-Ethylsulfamoyl)benzoic acid presents a classic chemoselective challenge in or...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of 3-(N-Ethylsulfamoyl)benzoic acid

Executive Summary & Scientific Rationale

Esterification of 3-(N-Ethylsulfamoyl)benzoic acid presents a classic chemoselective challenge in organic synthesis: distinguishing between two acidic protons—the carboxylic acid (


) and the sulfonamide 

-H (

).[1]

While the carboxylic acid is the intended reaction site for esterification, the sulfonamide moiety introduces solubility constraints and potential nucleophilic competition (N-alkylation) under basic conditions. This guide outlines three distinct, validated protocols tailored to specific project requirements:

  • Acid Chloride Activation: The robust standard for scale-up and steric bulk.

  • Base-Promoted Alkylation: The mild, selective route for complex esters, leveraging

    
     differentials.
    
  • Fischer Esterification: The economical choice for simple methyl/ethyl esters.

Mechanistic Decision Matrix

Before selecting a protocol, consult the decision tree below. This logic ensures the chosen method aligns with your substrate's sensitivity and the available equipment.

ReactionLogic Start START: Select Esterification Strategy Simple Target: Simple Ester (Me, Et, iPr) Start->Simple Complex Target: Complex/Labile Ester (Benzyl, t-Butyl, Chiral) Start->Complex Scale Scale > 10g? Simple->Scale AcidSensitive Acid Sensitive Moiety? Complex->AcidSensitive MethodA Method A: Thionyl Chloride (Acid Chloride Route) Scale->MethodA Yes (Robust) MethodC Method C: Fischer Esterification (H2SO4 Reflux) Scale->MethodC No (Quick) AcidSensitive->MethodA No MethodB Method B: Base-Promoted Alkylation (Selectivity Control) AcidSensitive->MethodB Yes (Neutral/Basic)

Figure 1: Strategic decision tree for esterification methodologies based on substrate complexity and scale.

Detailed Protocols

Method A: Acid Chloride Activation (The Scale-Up Standard)

Best for: High yields, bulky alcohols, and scale-up.[1]

Mechanism: Conversion of the carboxylic acid to the highly reactive acyl chloride using thionyl chloride (


), followed by nucleophilic attack by the alcohol. The sulfonamide 

-H is generally stable to

under these conditions, provided excessive heat is avoided.

Reagents:

  • Substrate: 3-(N-Ethylsulfamoyl)benzoic acid (1.0 equiv)[1]

  • Activator: Thionyl Chloride (1.5 - 2.0 equiv)[1]

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Toluene or Dichloromethane (DCM)[1]

  • Nucleophile: Target Alcohol (1.1 - 1.5 equiv)[1]

  • Base (Optional): Triethylamine (

    
    ) for the esterification step.[1]
    

Protocol:

  • Activation: In a dry RBF equipped with a reflux condenser and

    
     guard tube, suspend the benzoic acid derivative in dry Toluene (
    
    
    
    ).
  • Catalysis: Add catalytic DMF (2 drops). This forms the Vilsmeier-Haack intermediate, drastically accelerating

    
     reaction.
    
  • Chlorination: Add

    
     dropwise at room temperature. Heat to 
    
    
    
    for 2 hours.
    • Checkpoint: Evolution of

      
       and 
      
      
      
      gas will cease. The solution should become homogeneous.
  • Evaporation: Concentrate in vacuo to remove excess

    
     and Toluene. Re-dissolve the crude acid chloride in dry DCM.
    
  • Esterification: Cool the DCM solution to

    
    . Add the target alcohol (1.1 equiv) and 
    
    
    
    (1.2 equiv) dropwise.
    • Note: The base scavenges the

      
       byproduct, preventing degradation of acid-sensitive alcohols.
      
  • Workup: Wash with

    
     (removes amine salts), then Sat. 
    
    
    
    , then Brine. Dry over
    
    
    and concentrate.
Method B: Base-Promoted Alkylation (The Selective Route)

Best for: Complex alkyl halides, acid-sensitive substrates, and avoiding harsh reagents.[1]

Mechanism: This method relies on the


 difference.
  • Benzoic Acid

    
    : ~4.2[2]
    
  • Sulfonamide

    
    : ~10.5
    Using a mild base like Potassium Carbonate (
    
    
    
    ) or Sodium Bicarbonate (
    
    
    ) selectively deprotonates the carboxylate without deprotonating the sulfonamide nitrogen, preventing
    
    
    -alkylation side products.[1]

Reagents:

  • Substrate: 3-(N-Ethylsulfamoyl)benzoic acid (1.0 equiv)[1]

  • Alkylating Agent: Alkyl Iodide or Bromide (1.1 equiv)[1]

  • Base:

    
     (powdered, anhydrous, 1.1 - 1.2 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Protocol:

  • Solubilization: Dissolve the substrate in DMF (

    
    ).
    
  • Deprotonation: Add

    
    .[1] Stir at RT for 15 minutes. The mixture may remain a suspension.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT (for iodides) or

    
     (for bromides) for 4-12 hours.
    
    • Critical Control: Do not use strong bases like NaH or KOH, and do not overheat. This will deprotonate the sulfonamide (

      
       10.5) and lead to competitive 
      
      
      
      -alkylation.
  • Workup: Pour the reaction mixture into ice-water (

    
     volume). The ester often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate.
    

Analytical Data & QC

Key Characterization Signals (1H NMR in DMSO-d6):

MoietyChemical Shift (

)
MultiplicityDiagnostic Change
Carboxyl (-COOH) 13.0 - 13.5 ppmBroad SingletDisappears upon esterification.[1]
Ester (-COOCH2-) 4.0 - 4.5 ppmQuartet/TripletAppears .[1] Shift depends on R group.
Sulfonamide (-NH-) 7.5 - 8.0 ppmTriplet (broad)Remains present.[1] (Loss indicates N-alkylation).[1]
Ethyl (Sulfonamide) ~2.8 (CH2), ~1.0 (CH3)MultipletsDistinct from ester ethyl signals.[1]

Common Impurities:

  • N-Alkylated Product: Check for loss of the Sulfonamide NH triplet and appearance of a second alkyl set on the nitrogen.

  • Hydrolysis Product: Presence of broad acid peak at >13 ppm.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Method A) Incomplete acid chloride formation.[1]Ensure fresh

and use catalytic DMF. Increase reaction time.
N-Alkylation (Method B) Base too strong or excess alkyl halide.[1]Switch to

or

. Strictly limit alkyl halide to 1.1 equiv.
Sticky Oil Product Residual DMF.[1]Wash organic layer thoroughly with water/LiCl solution or use heptane to triturate the oil into a solid.
No Reaction (Method C) Steric hindrance / Low solubility.[1]Switch to Method A (Acid Chloride).[1] Fischer esterification struggles with bulky sulfonamides.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard pKa values and carbonyl substitution mechanisms).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Thionyl chloride activation mechanisms).[1][3][4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11321189, 3-(Sulfanylmethyl)benzoic acid derivatives. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Esterification. Retrieved from [Link]

  • Byju's. (n.d.). Benzoic Acid: Structure, Properties, and Uses. Retrieved from [Link][1]

Sources

Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-(N-Ethylsulfamoyl)benzoic Acid Analogs

Introduction: The Therapeutic Potential of the Sulfamoylbenzoic Acid Scaffold The 3-(N-Ethylsulfamoyl)benzoic acid scaffold represents a versatile and promising starting point in modern drug discovery. Its constituent pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Sulfamoylbenzoic Acid Scaffold

The 3-(N-Ethylsulfamoyl)benzoic acid scaffold represents a versatile and promising starting point in modern drug discovery. Its constituent parts—a benzoic acid, a sulfonamide linker, and an ethyl group—offer multiple points for chemical modification, enabling the systematic exploration of the structure-activity relationship (SAR). This exploration is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic profile. Benzoic acid derivatives, in general, are prevalent in numerous biologically active compounds, with the carboxylic acid group often serving as a key interaction point with the active sites of enzymes or receptors.[1] The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[2][3]

This guide provides a comprehensive overview of the methodologies and strategic considerations for conducting SAR studies on 3-(N-Ethylsulfamoyl)benzoic acid analogs. We will delve into the synthetic strategies for library generation, protocols for biological evaluation against various targets, and the interpretation of SAR data to guide lead optimization.

Part 1: Synthesis of a 3-(N-Ethylsulfamoyl)benzoic Acid Analog Library

A systematic SAR study begins with the synthesis of a focused library of analogs. The 3-(N-Ethylsulfamoyl)benzoic acid core offers three primary regions for modification: the N-alkyl group of the sulfonamide, the substitution pattern on the benzoic acid ring, and the carboxylic acid moiety itself.

Core Scaffold and Points of Diversification

The general structure of the analogs is depicted below, highlighting the key points for chemical diversification (R1, R2, and R3).

Caption: Core scaffold of 3-(N-Ethylsulfamoyl)benzoic acid with key modification points.

General Synthetic Protocol: A Modular Approach

A modular synthetic route allows for the efficient generation of a diverse library of analogs. The following protocol outlines a general two-step synthesis starting from a substituted benzoic acid.

Step 1: Chlorosulfonation of Substituted Benzoic Acids

This initial step introduces the sulfonyl chloride group, which is the precursor to the sulfonamide.

Protocol:

  • To a cooled (0 °C) round-bottom flask containing chlorosulfonic acid (6 equivalents), add the desired substituted benzoic acid (1 equivalent) portion-wise while stirring.[4]

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 95 °C for 12 hours.[4]

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.[4]

  • Collect the resulting precipitate (the sulfonyl chloride derivative) by vacuum filtration and wash with cold water.[4]

  • The crude sulfonyl chloride can often be used in the next step without further purification.

Causality: The use of excess chlorosulfonic acid drives the electrophilic aromatic substitution reaction to completion. Heating is necessary to overcome the deactivating effect of the carboxylic acid group on the aromatic ring.

Step 2: Sulfonamide Formation

The sulfonyl chloride is then reacted with a variety of primary or secondary amines to generate the desired sulfonamide analogs.

Protocol:

  • Dissolve the substituted 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add the desired amine (e.g., ethylamine, propylamine, cyclopropylamine) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Causality: The amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. The base is required to neutralize the HCl generated during the reaction.

Part 2: Biological Evaluation and SAR Analysis

The synthesized analogs should be evaluated against relevant biological targets to establish an SAR. Based on existing literature for similar scaffolds, potential targets include G protein-coupled receptors (GPCRs), enzymes such as carbonic anhydrases and α-glucosidase, and other signaling proteins.[5][6][7][8]

Example Target Class 1: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[3][8]

In Vitro Assay Protocol: Stopped-Flow CO2 Hydration Assay

This assay measures the inhibition of the CA-catalyzed hydration of CO2.

  • Reagents: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX), CO2-saturated water, buffer (e.g., Tris-HCl with a pH indicator), and the synthesized inhibitor compounds.

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time. b. Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in a stopped-flow instrument. c. Monitor the change in absorbance of the pH indicator over time, which reflects the rate of H+ production from CO2 hydration. d. Calculate the initial rates of reaction at each inhibitor concentration.

  • Data Analysis: Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Illustrative SAR Table for Carbonic Anhydrase II (hCA II) Inhibition:

CompoundR1 (N-Substitution)R2 (Ring Substitution)IC50 (nM)
1a EthylH50
1b PropylH35
1c CyclopropylH20
1d Ethyl4-Cl15
1e Ethyl2,4-diCl8

Interpretation of Hypothetical SAR:

  • N-Substitution (R1): Increasing the steric bulk from ethyl to propyl and cyclopropyl leads to a modest increase in potency, suggesting a favorable interaction in a hydrophobic pocket.

  • Ring Substitution (R2): The addition of electron-withdrawing groups like chlorine on the benzoic acid ring significantly enhances inhibitory activity. This may be due to altered electronic properties of the sulfonamide group or additional interactions with the enzyme's active site.

Example Target Class 2: G Protein-Coupled Receptor (GPCR) Modulation

Sulfamoylbenzoic acid derivatives have been identified as modulators of GPCRs such as the P2Y14 receptor.[5]

In Vitro Assay Protocol: Calcium Mobilization Assay

This assay is suitable for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture: Use a cell line stably expressing the target GPCR (e.g., HEK293 cells expressing P2Y14R).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Treatment: Add varying concentrations of the synthesized analogs to the cells.

  • Agonist Stimulation: After a pre-incubation period with the analogs (for antagonist testing), stimulate the cells with a known agonist of the receptor.

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: For antagonists, calculate the IC50 values by plotting the inhibition of the agonist-induced response against the log of the antagonist concentration. For agonists, determine the EC50 values from the dose-response curve of the compound-induced signal.

Illustrative SAR Table for P2Y14 Receptor Antagonism:

CompoundR1 (N-Substitution)R3 (Carboxylic Acid Bioisostere)IC50 (nM)
2a Ethyl-COOH100
2b Ethyl-CONH2250
2c EthylTetrazole50
2d PropylTetrazole30
2e PhenylTetrazole10

Interpretation of Hypothetical SAR:

  • Carboxylic Acid Bioisostere (R3): Replacing the carboxylic acid with a tetrazole ring, a common bioisostere, significantly improves antagonist potency. This suggests that the acidic properties and the specific geometry of the tetrazole are more favorable for receptor binding.

  • N-Substitution (R1): Transitioning from a small alkyl group (ethyl, propyl) to a larger, more rigid phenyl group on the sulfonamide nitrogen dramatically increases activity, indicating a potential pi-stacking interaction within the receptor's binding pocket.

Part 3: Advanced Characterization and Workflow

Once promising leads are identified through initial SAR studies, further characterization is necessary.

Pharmacokinetic Profiling

Key pharmacokinetic parameters should be assessed to evaluate the drug-like properties of the lead compounds.[7]

  • Solubility: Determine the aqueous solubility at different pH values.

  • Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess membrane permeability.

  • Metabolic Stability: Evaluate the stability of the compounds in liver microsomes or hepatocytes to predict in vivo clearance.

In Vivo Efficacy Studies

Compounds with potent in vitro activity and favorable pharmacokinetic profiles should be advanced to in vivo models of disease relevant to the biological target. For example, an anti-inflammatory effect could be investigated using a lipopolysaccharide (LPS)-induced mouse model of acute lung injury for a P2Y14R antagonist.[5]

Integrated SAR Workflow

The following diagram illustrates the iterative nature of a typical SAR study.

SAR_Workflow Start Design of Analog Library Synthesis Chemical Synthesis of Analogs Start->Synthesis In_Vitro In Vitro Biological Screening (e.g., Enzyme Inhibition, Receptor Binding) Synthesis->In_Vitro SAR_Analysis SAR Data Analysis and Interpretation In_Vitro->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_ID Lead Compound Identification SAR_Analysis->Lead_ID PK_Profiling Pharmacokinetic Profiling (ADME) Lead_ID->PK_Profiling Promising Activity In_Vivo In Vivo Efficacy Studies PK_Profiling->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Iterative workflow for a structure-activity relationship (SAR) study.

Conclusion

The 3-(N-Ethylsulfamoyl)benzoic acid scaffold provides a rich platform for the discovery of novel therapeutic agents. A systematic and iterative approach to SAR, combining efficient synthetic strategies with robust biological and pharmacokinetic evaluations, is essential for translating a promising chemical starting point into a viable drug candidate. The principles and protocols outlined in this guide offer a framework for researchers to effectively explore the chemical space around this versatile scaffold and unlock its full therapeutic potential.

References

  • Ciu, T., et al. (1997). Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. Journal of Medicinal Chemistry, 40(10), 1547-1556. [Link]

  • Youse, M. S., et al. (2021). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969-1984. [Link]

  • Raza, R., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1505-1516. [Link]

  • Ngong, C. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmacognosy and Phytochemistry, 4(1), 133-140. [Link]

  • Ma, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry, 117588. [Link]

  • da Silva, G. G., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(45), 42689-42700. [Link]

  • Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 117588. [Link]

  • Kumar, D., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(6), 624-636. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. IJARSCT, 5(11). [Link]

  • Ngong, C. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmacognosy and Phytochemistry, 4(1), 133-140. [Link]

  • Geman, D., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6289. [Link]

  • Kumar, D., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(6), 624-636. [Link]

  • Prestwood, T. R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Bioorganic & Medicinal Chemistry Letters, 24(20), 4843-4847. [Link]

  • El-Sayed, M. A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 116, 105335. [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Raza, R., et al. (2023). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1505-1516. [Link]

  • D'Ambrosio, K., et al. (2004). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 14(1), 231-235. [Link]

  • De Simone, G., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(3), 1383. [Link]

  • Kenakin, T. (2019). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 294(20), 8059-8073. [Link]

  • Angeli, A., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(18), 4293. [Link]

  • Guay, D., et al. (1995). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. Bioorganic & Medicinal Chemistry Letters, 5(20), 2347-2352. [Link]

  • Staus, D. P., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]

  • Mpakali, A., et al. (2025). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. Journal of Biological Chemistry, 107699. [Link]

  • Kumar, A., et al. (2020). Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Archiv der Pharmazie, 353(1), e1900227. [Link]

  • Staus, D. P., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. [Link]

  • Lu, G., et al. (2016). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 59(14), 6648-6666. [Link]

  • Roy, A., et al. (2019). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 10(10), 1403-1409. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Bioactive Compounds Utilizing 3-(N-Ethylsulfamoyl)benzoic Acid

Abstract This technical guide provides a comprehensive overview of synthetic routes to bioactive compounds using 3-(N-Ethylsulfamoyl)benzoic acid as a versatile starting material. The inherent bifunctionality of this mol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic routes to bioactive compounds using 3-(N-Ethylsulfamoyl)benzoic acid as a versatile starting material. The inherent bifunctionality of this molecule, possessing both a carboxylic acid and a sulfonamide moiety, offers two distinct points for chemical modification, enabling the construction of diverse molecular libraries for drug discovery.[1] This document outlines key synthetic strategies, provides detailed, step-by-step protocols for the synthesis of amide and ester derivatives, and discusses the significance of the resulting compounds in medicinal chemistry, with a focus on their potential as targeted therapeutics.

Introduction: The Value of the 3-(N-Ethylsulfamoyl)benzoic Acid Scaffold

3-(N-Ethylsulfamoyl)benzoic acid is a valuable building block in medicinal chemistry. The presence of the sulfonamide group, a well-established pharmacophore found in a wide array of approved drugs, coupled with a reactive carboxylic acid, makes it an attractive starting point for the synthesis of novel therapeutic agents.[1] Sulfonamide-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The N-ethyl group can modulate the lipophilicity and metabolic stability of the final compounds, which are critical parameters in drug design.[1]

The strategic derivatization of 3-(N-Ethylsulfamoyl)benzoic acid allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of various biological targets. For instance, derivatives of 3-sulfonamido benzoic acid have been identified as promising antagonists of the P2Y14 receptor, a potential target for inflammatory diseases like acute lung injury.[3] Furthermore, sulfamoyl benzoic acid analogues have been developed as specific agonists for the LPA2 receptor, which is implicated in mucosal barrier protection.[4]

This guide will focus on two primary synthetic transformations of 3-(N-Ethylsulfamoyl)benzoic acid:

  • Amide Bond Formation: Coupling of the carboxylic acid moiety with a diverse range of amines to generate bioactive benzamides.

  • Esterification: Reaction of the carboxylic acid with various alcohols to produce corresponding esters, which can act as prodrugs or possess intrinsic biological activity.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 3-(N-Ethylsulfamoyl)benzoic acid is centered around the reactivity of its carboxylic acid group. The two main pathways for its derivatization are amide coupling and esterification.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is a fundamental reaction in the synthesis of pharmaceuticals. For 3-(N-Ethylsulfamoyl)benzoic acid, this can be achieved through several reliable methods.

2.1.1. Carbodiimide-Mediated Amide Coupling

This is one of the most common and versatile methods for amide bond formation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. The addition of HOBt or NHS is crucial to suppress side reactions, such as the formation of an N-acylurea byproduct, and to increase the reaction efficiency, especially with less nucleophilic amines.

2.1.2. Acyl Chloride Formation Followed by Amination

A classic and often highly effective two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. The resulting acyl chloride is then reacted with the desired amine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to neutralize the HCl generated during the reaction.[5] This method is particularly useful for large-scale synthesis due to the relatively low cost of the reagents.

Fischer-Speier Esterification

The synthesis of esters from 3-(N-Ethylsulfamoyl)benzoic acid is most commonly achieved through Fischer-Speier esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6] The reaction is reversible, and to drive it towards the product, it is typically performed using a large excess of the alcohol, which also serves as the solvent.[7] Alternatively, the water formed during the reaction can be removed azeotropically.

Detailed Synthetic Protocols

The following protocols are provided as detailed, self-validating procedures for the synthesis of amide and ester derivatives of 3-(N-Ethylsulfamoyl)benzoic acid. These protocols are based on established synthetic methodologies for benzoic acid derivatives and are designed to be readily adaptable by researchers.

Protocol 1: Synthesis of a Representative 3-(N-Ethylsulfamoyl)benzamide Derivative via EDC/HOBt Coupling

This protocol describes the synthesis of N-benzyl-3-(N-ethylsulfamoyl)benzamide, a representative bioactive benzamide.

Materials:

  • 3-(N-Ethylsulfamoyl)benzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-(N-Ethylsulfamoyl)benzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-(N-ethylsulfamoyl)benzamide.

Data Summary Table:

ReagentMolar Eq.Purpose
3-(N-Ethylsulfamoyl)benzoic acid1.0Starting material
Benzylamine1.1Nucleophile
EDC1.2Coupling agent
HOBt1.2Suppress side reactions
DMF-Solvent

Workflow Diagram:

Amide_Coupling cluster_workup Workup & Purification A 3-(N-Ethylsulfamoyl)benzoic acid C Activated Ester Intermediate A->C Activation B EDC, HOBt in DMF D Benzylamine E N-benzyl-3-(N-ethylsulfamoyl)benzamide D->E Nucleophilic Attack F Aqueous Workup E->F G Purification F->G

Caption: Amide coupling workflow.

Protocol 2: Synthesis of a Representative Ethyl 3-(N-Ethylsulfamoyl)benzoate via Fischer Esterification

This protocol details the synthesis of ethyl 3-(N-ethylsulfamoyl)benzoate.

Materials:

  • 3-(N-Ethylsulfamoyl)benzoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(N-Ethylsulfamoyl)benzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.[6][7]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.[6]

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[7]

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(N-ethylsulfamoyl)benzoate.

  • If necessary, purify the product by flash column chromatography.

Data Summary Table:

ReagentMolar Eq.Purpose
3-(N-Ethylsulfamoyl)benzoic acid1.0Starting material
EthanolExcessReactant & Solvent
Sulfuric AcidCatalyticCatalyst
Ethyl Acetate-Extraction Solvent

Workflow Diagram:

Fischer_Esterification cluster_reaction Esterification Reaction cluster_workup Workup & Purification A 3-(N-Ethylsulfamoyl)benzoic acid C Ethyl 3-(N-ethylsulfamoyl)benzoate A->C Reflux B Ethanol, H₂SO₄ (cat.) D Neutralization & Extraction C->D E Purification D->E

Caption: Fischer esterification workflow.

Conclusion and Future Perspectives

3-(N-Ethylsulfamoyl)benzoic acid is a highly valuable and versatile building block for the synthesis of a wide range of bioactive compounds. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of amide and ester derivatives, which can be readily adapted for the creation of compound libraries for high-throughput screening. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics targeting a variety of diseases. Future work could involve the exploration of more complex coupling partners and the development of one-pot multi-component reactions to further enhance the synthetic efficiency and molecular diversity of the resulting compounds.

References

  • PrepChem. Preparation of ethyl benzoate. [Link]

  • IJPPR. Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. [Link]

  • PubMed. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]

  • Google Patents.
  • Academia.edu. REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. [Link]

  • RSC Education. Microscale preparation of ethyl benzoate | Class experiment. [Link]

  • CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link]

  • ResearchGate. Synthesis of a series of dialkylsulphamylbenzoic acids | Request PDF. [Link]

  • PubMed. Synthesis and N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

  • Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals - US6075146A.
  • Google Patents. Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - EP0068239A2.
  • PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • Hilaris Publisher. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]

Sources

Method

analytical methods for monitoring reactions with 3-(N-Ethylsulfamoyl)benzoic acid

Abstract This guide details the analytical protocols for monitoring the synthesis and purity of 3-(N-Ethylsulfamoyl)benzoic acid (CAS 7356-11-8). As a bifunctional intermediate containing both a carboxylic acid and a sul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical protocols for monitoring the synthesis and purity of 3-(N-Ethylsulfamoyl)benzoic acid (CAS 7356-11-8). As a bifunctional intermediate containing both a carboxylic acid and a sulfonamide moiety, this molecule requires specific pH-controlled chromatographic conditions to prevent peak tailing and ensure reproducible retention. This document provides a self-validating HPLC method, a rapid TLC protocol for in-process control (IPC), and a potentiometric titration method for assay verification.

Introduction & Chemical Context

3-(N-Ethylsulfamoyl)benzoic acid serves as a critical building block in the synthesis of pharmaceutical sulfonamides and dye precursors.[1] Its dual functionality presents unique analytical challenges:

  • Carboxylic Acid (

    
    ):  Requires acidic mobile phases in HPLC to suppress ionization and prevent elution in the void volume.
    
  • Sulfonamide Moiety: Provides distinct UV absorption but can introduce secondary interactions with silanol groups in stationary phases if not shielded.

Critical Quality Attribute (CQA): In synthetic pathways (e.g., amidation or esterification of the carboxyl group), the disappearance of the free acid must be monitored quantitatively.

Analytical Decision Workflow

The following decision tree outlines the appropriate method selection based on the stage of development:

AnalyticalWorkflow Start Sample Type IPC In-Process Control (Reaction Monitoring) Start->IPC Release Final Product (Purity/Assay) Start->Release TLC Method A: TLC (Qualitative/Rapid) IPC->TLC High Throughput HPLC Method B: RP-HPLC (Quantitative/Specific) IPC->HPLC Critical Step Release->HPLC Impurity Profile Titration Method C: Titration (Absolute Assay) Release->Titration Stoichiometry Check

Figure 1: Selection matrix for analytical methods based on experimental needs.

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Purpose: Quantitative determination of purity and monitoring of reaction kinetics. Mechanism: Reversed-Phase chromatography utilizing Ion Suppression.

The "Why" Behind the Method

Because the analyte contains a carboxylic acid, running at a neutral pH would deprotonate the molecule (


), making it highly polar and causing it to elute immediately (void volume) with poor resolution. We utilize a pH 2.5 buffer  to keep the acid protonated (

), ensuring it interacts hydrophobically with the C18 chain for retention.
HPLC Protocol
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

Mobile Phase A 0.1% Formic Acid in Water (pH

2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp

(Controls viscosity and retention reproducibility)
Detection UV @ 254 nm (Primary), 230 nm (Secondary)
Injection Vol 10

L

Gradient Program:

  • 0-2 min: 10% B (Isocratic hold for polar impurities)

  • 2-12 min: 10%

    
     60% B (Linear gradient)
    
  • 12-15 min: 60%

    
     90% B (Wash)
    
  • 15.1 min: 10% B (Re-equilibration - Critical for reproducibility)

Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile .

    • Note: Do not use pure water; the free acid is sparingly soluble.

  • Filtration: Filter through a 0.22

    
     PTFE filter before injection.
    
System Suitability Tests (Self-Validation)

Before running samples, verify the system using these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If higher, the mobile phase pH is likely too high (insufficient protonation).
  • Retention Time (

    
    ):  The analyte should elute between 6–9 minutes.
    
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    

Method B: Thin Layer Chromatography (TLC)

Purpose: Rapid, low-cost monitoring of starting material consumption.

Protocol
  • Stationary Phase: Silica Gel

    
     aluminum sheets.
    
  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 9 : 1).

    • Causality: The acetic acid is mandatory to prevent "streaking" of the carboxylic acid spot.

  • Visualization: UV Lamp (254 nm). The benzene ring causes fluorescence quenching (dark spot on green background).

Interpretation[3][4][5]
  • Starting Material (Acid):

    
     (Mid-plate).
    
  • Esterified Product:

    
     (Moves higher due to loss of H-bonding donor).
    
  • Sulfonamide Degradants: Often remain at the baseline (

    
    ).
    

Method C: Potentiometric Titration

Purpose: Absolute assay determination (purity by mass) independent of UV extinction coefficients.

Principle

The carboxylic acid group is titrated against a strong base. The sulfonamide proton is too weakly acidic to interfere in aqueous conditions, providing selectivity for the carboxyl group.

Protocol
  • Solvent: 50 mL Neutralized Ethanol (prevents precipitation of the organic acid).

  • Titrant: 0.1 N NaOH (Standardized).

  • Detection: Potentiometric (pH electrode) or Phenolphthalein indicator.

  • Calculation:

    
    
    
    • Eq.Wt (Equivalent Weight): 229.25 g/mol (Molecular Weight of C9H11NO4S).

Method Development Logic (Visualized)

The following diagram illustrates the logic used to optimize the HPLC separation, specifically addressing the pH dependency of the analyte.

MethodLogic Step1 Analyte: 3-(N-Ethylsulfamoyl)benzoic acid Check Check Functional Groups Step1->Check AcidGroup Carboxylic Acid (pKa ~ 3.6) Check->AcidGroup SulfaGroup Sulfonamide (Neutral/Weak Acid) Check->SulfaGroup Decision Mobile Phase pH Selection AcidGroup->Decision HighPH pH > 4.0 (Ionized COO-) Decision->HighPH No Buffer LowPH pH < 3.0 (Unionized COOH) Decision->LowPH Add 0.1% Formic Acid ResultBad Result: Early Elution (Void) Peak Tailing HighPH->ResultBad ResultGood Result: Strong Retention (C18) Sharp Peak Shape LowPH->ResultGood

Figure 2: Mechanistic logic for selecting acidic mobile phases to ensure retention of benzoic acid derivatives.

References

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

  • PubChem. (n.d.).[2][3] 3-(N-Ethylsulfamoyl)benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for acidic mobile phase selection in RP-HPLC).
  • European Pharmacopoeia (Ph.[4] Eur.). 2.2.[2][3][5]46. Chromatographic Separation Techniques. (Standard regarding System Suitability limits for Tailing Factors).

Sources

Application

Application Note: Scalable Synthesis of 3-(N-Ethylsulfamoyl)benzoic Acid

Abstract & Scope This application note details the process development and scale-up protocols for 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 636-99-7), a critical scaffold in the synthesis of high-ceiling diuretics (e.g., Bu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the process development and scale-up protocols for 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 636-99-7), a critical scaffold in the synthesis of high-ceiling diuretics (e.g., Bumetanide), SGLT2 inhibitors, and anion-transport inhibitors.

While bench-scale synthesis often relies on expensive reagents or unscalable chromatography, this guide focuses on a thermodynamically controlled, filtration-based workflow suitable for kilogram-scale production. We address critical process parameters (CPPs) including exotherm management during chlorosulfonation and chemoselectivity during amidation.

Strategic Route Selection

The Industrial Standard: Chlorosulfonation

For scale-up, the direct chlorosulfonation of benzoic acid is preferred over the oxidation of thiols or diazonium displacements due to atom economy and raw material cost.

Reaction Pathway:

  • Electrophilic Aromatic Substitution: Benzoic acid is treated with excess chlorosulfonic acid. The carboxyl group acts as a meta-director, ensuring high regioselectivity.

  • Nucleophilic Substitution: The resulting sulfonyl chloride reacts with ethylamine.

  • Chemoselectivity Challenge: The intermediate sulfonyl chloride is prone to hydrolysis. The protocol below utilizes a biphasic or low-temperature aqueous system to favor amidation over hydrolysis.

Process Workflow Diagram

The following diagram outlines the unit operations required for this synthesis.

G Start Benzoic Acid (Solid) Rxn1 Chlorosulfonation (ClSO3H, 130°C) Start->Rxn1 + ClSO3H Quench Ice Quench (Exotherm Control) Rxn1->Quench Inverse Add Intermed Intermediate Isolation (Filtration) Quench->Intermed Solid 3-CSBA Rxn2 Amidation (EtNH2, 0-5°C) Intermed->Rxn2 + Ethylamine Acidify Acidification (pH < 2) Rxn2->Acidify + HCl Final Crude Product (Precipitate) Acidify->Final Purify Recrystallization (EtOH/H2O) Final->Purify

Caption: Figure 1. Unit operation workflow for the synthesis of 3-(N-Ethylsulfamoyl)benzoic acid.

Phase 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas and sulfuric acid mist. All operations must be performed in a fume hood with a caustic scrubber.

Protocol A: High-Temperature Chlorosulfonation

Scale: 100 g Input (Benzoic Acid)

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, and a reflux condenser connected to an NaOH scrubber trap.

  • Reagent Charge: Charge Chlorosulfonic acid (325 mL, ~6.0 eq) into the flask.

    • Note: Excess acid acts as both solvent and dehydrating agent.

  • Addition: Cool the acid to ~15°C. Add Benzoic acid (100 g, 0.82 mol) portion-wise over 45 minutes.

    • CPP:[1] Maintain internal temperature < 25°C during addition to prevent premature exotherm.

  • Reaction: Slowly ramp temperature to 125-130°C over 1 hour. Hold at reflux for 3-4 hours.

    • Endpoint: Solution becomes homogenous and HCl evolution ceases.

  • Quench (The Critical Step):

    • Cool the reaction mass to ambient temperature (25°C).

    • Prepare a separate vessel with 1.5 kg of crushed ice and vigorous stirring.

    • INVERSE ADDITION: Dropwise add the reaction mass onto the ice.

    • Why? Adding water to the acid will cause an explosive boil-over.

  • Isolation: The product precipitates as a white/off-white solid. Filter immediately. Wash with cold water (3 x 200 mL) to remove residual sulfuric acid.

    • Yield Target: ~85-90%

    • Stability:[2] The wet cake (3-chlorosulfonylbenzoic acid) is unstable. Proceed to Phase 2 immediately or dry under vacuum at <40°C.

Phase 2: Amidation to 3-(N-Ethylsulfamoyl)benzoic Acid

Chemistry Logic: The starting material contains both a sulfonyl chloride and a carboxylic acid. The carboxylic acid is acidic; the sulfonyl chloride is electrophilic.

  • Stoichiometry: You need 1 eq of base to neutralize the carboxylic acid + 1 eq of amine to react with the sulfonyl chloride + 1 eq of base to neutralize the HCl byproduct. Total ~3 eq of base equivalents.[3]

Protocol B: Aqueous Schotten-Baumann Variation

Scale: Using wet cake from Phase 1 (approx. 0.7 mol theoretical).

  • Preparation: In a 2L reactor, prepare a solution of 70% Ethylamine in water (excess, or 1.1 eq) and NaOH (2.2 eq) in water (500 mL).

    • Alternative: Use excess Ethylamine (3.5 eq) if recovery is possible, but NaOH is cheaper for the neutralization role.

  • Temperature Control: Cool the amine solution to 0-5°C .

    • CPP:[1] High temperatures (>10°C) favor hydrolysis of the sulfonyl chloride to the sulfonic acid (an impurity that is difficult to remove).

  • Addition: Add the solid 3-(chlorosulfonyl)benzoic acid in small portions over 1 hour.

    • Observation: The solid will dissolve as it reacts and forms the salt.

  • Reaction: Stir at 0-5°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour.

    • IPC (In-Process Control): Check TLC or HPLC. Disappearance of non-polar starting material.

  • Workup:

    • Filter the solution (if turbid) to remove mechanical impurities.

    • Acidify the clear filtrate with Concentrated HCl to pH 1-2.

    • Result: The product precipitates as a white solid.[4]

    • Oiling Out: If the product oils out, reheat the slurry to 60°C and cool slowly to induce crystallization.

Purification & Analysis

Recrystallization Protocol

Crude sulfonamides often trap inorganic salts.

  • Solvent System: 20% Aqueous Ethanol or Water/Acetic Acid (9:1).

  • Procedure: Dissolve crude solid in boiling solvent (minimum volume). Add activated charcoal (5 wt%), stir for 10 min, and filter hot through Celite.

  • Crystallization: Cool slowly to 4°C. Filter and dry at 60°C under vacuum.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN:Water + 0.1% TFA)
Melting Point 198 - 202°CCapillary Method
Identity Conforms to StructureH-NMR (DMSO-d6)
Water Content < 0.5%Karl Fischer

Troubleshooting Guide

ProblemRoot CauseCorrective Action
Low Yield (Phase 1) Incomplete reaction or hydrolysis during quench.Ensure temp reaches 125°C. Quench onto ice slowly to keep temp <10°C.
Gummy Product (Phase 2) Rapid addition of acid chloride; local heating.Slow down addition rate. Ensure vigorous stirring.
Impurity: Sulfonic Acid Hydrolysis of sulfonyl chloride.Maintain amidation temp <5°C. Ensure amine is in excess/fresh.
Colored Product Oxidation or trace iron contamination.[3]Use glass-lined reactors. Recrystallize with activated charcoal.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Sulfonation of Aromatic Compounds.
  • US Patent 3203987A . 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (Describes the chlorosulfonation and ethylamine amidation sequence). Link

  • BenchChem Application Note . Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (Protocol adaptation for aqueous amidation). Link

  • Royal Society of Chemistry . Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. (Validation of reaction temperatures). Link

  • Sigma-Aldrich Safety Data Sheet . Chlorosulfonic Acid.[1][4][5][6] (Safety and handling). Link

Sources

Method

Application Note: 3-(N-Ethylsulfamoyl)benzoic Acid in Material Science &amp; Drug Discovery

[1] Abstract This technical guide outlines the utility of 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 7326-74-1 / 59986-74-4) as a versatile bifunctional building block.[1] Unlike simple benzoic acid derivatives, this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide outlines the utility of 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 7326-74-1 / 59986-74-4) as a versatile bifunctional building block.[1] Unlike simple benzoic acid derivatives, this molecule possesses a distinct "dual-personality": a rigid aromatic carboxylic acid core capable of metal coordination or amide coupling, and a flexible, hydrogen-bond-donating


-ethylsulfonamide arm. This document provides validated protocols for its synthesis, purification, and application in developing Metal-Organic Frameworks (MOFs)  for gas separation and Fragment-Based Drug Discovery (FBDD)  targeting diuretic and antihypertensive pathways.[1]

Part 1: Chemical Profile & Pre-Formulation Intelligence[1]

Before initiating synthesis or material fabrication, researchers must understand the physicochemical behavior of the ligand to avoid common experimental pitfalls such as solubility crashing or catalyst poisoning.

Physicochemical Properties
PropertyValue / CharacteristicExperimental Implication
Molecular Formula

MW = 229.25 g/mol
pKa (Carboxyl) ~3.8 - 4.0Deprotonates easily with weak bases (

,

).[1]
pKa (Sulfonamide) ~10.5The

-ethyl proton is weakly acidic; stable to mild base but can be alkylated under strong basic conditions (NaH).[1]
Solubility DMSO, DMF, MeOH, EtOHInsoluble in non-polar solvents (Hexane, Toluene).[1] Poor water solubility at pH < 4.[1]
Thermal Stability Stable up to ~210°CSuitable for solvothermal MOF synthesis (typically 80-150°C).[1]
Structural Design Logic
  • The "Hinge" Effect: The ethyl group on the sulfonamide nitrogen provides steric bulk and hydrophobicity. In MOF construction, this disrupts dense packing, potentially increasing pore volume compared to the methyl analog.

  • H-Bonding Donor: The sulfonamide -NH- remains a potent hydrogen bond donor, critical for interacting with guest molecules (e.g.,

    
     capture) or biological targets (e.g., Carbonic Anhydrase active sites).[1]
    

Part 2: Synthesis & Purification Protocol

Objective: High-yield synthesis of 3-(N-Ethylsulfamoyl)benzoic acid from 3-(chlorosulfonyl)benzoic acid.

Reaction Mechanism & Workflow

The synthesis relies on a nucleophilic substitution at the sulfonyl center. The challenge is preventing the hydrolysis of the sulfonyl chloride by water while using an aqueous-compatible amine.

SynthesisWorkflow Start Precursor: 3-(Chlorosulfonyl)benzoic acid Reaction Reaction: 0°C to RT, pH Control (8-9) Start->Reaction Dissolve in THF/Water Reagent Reagent: Ethylamine (70% aq) + NaOH Reagent->Reaction Dropwise Addition Acidification Workup: Acidify to pH 2 (HCl) Reaction->Acidification 2-4 Hours Product Target: 3-(N-Ethylsulfamoyl)benzoic acid Acidification->Product Precipitation & Filtration

Figure 1: Step-by-step synthesis workflow for the target ligand.

Detailed Protocol (Bench Scale)

Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (10.0 g, 45.3 mmol)[1]

  • Ethylamine (70% in water, excess)[1]

  • Sodium Hydroxide (10% aq solution)[1]

  • Hydrochloric Acid (6M)[1]

Procedure:

  • Preparation: Dissolve 3-(chlorosulfonyl)benzoic acid in THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Amidation: Slowly add Ethylamine solution dropwise. Critical: Monitor temperature; the reaction is exothermic.

  • pH Control: Simultaneously add 10% NaOH to maintain pH between 8 and 9. This ensures the carboxylic acid is soluble (as carboxylate) and scavenges the HCl generated, driving the reaction forward.[1]

  • Completion: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The starting sulfonyl chloride spot (high Rf) should disappear.[1]

  • Isolation: Evaporate THF under reduced pressure. The aqueous residue will contain the sodium salt of the product.

  • Precipitation: Cool the aqueous residue to 5°C. Slowly add 6M HCl with vigorous stirring until pH reaches ~2.0. The product will precipitate as a white solid.

  • Purification: Filter the solid. Wash with cold water (3x 20 mL) to remove inorganic salts.[1] Recrystallize from Ethanol/Water (1:1) if purity <98%.[1][2]

Self-Validation Check:

  • IR Spectroscopy: Look for the disappearance of the

    
     stretch (~1370 cm⁻¹) and appearance of sulfonamide 
    
    
    
    (1330, 1160 cm⁻¹) and
    
    
    (3250 cm⁻¹) bands.[1]

Part 3: Application in Metal-Organic Frameworks (MOFs)

Context: This ligand is ideal for constructing "Bio-MOFs" or gas separation materials where the sulfonamide group acts as a polar binding site for


.
Solvothermal Growth Protocol

Target Material: Zn(II)-Ethylsulfamoylbenzoate Framework (Theoretical structure similar to Bio-MOF-1 series).

Reagents:

  • Ligand: 3-(N-Ethylsulfamoyl)benzoic acid (1 mmol)[1]

  • Metal Source:

    
     (1 mmol)[1]
    
  • Solvent: DMF/Ethanol (3:1 v/v)[1]

Procedure:

  • Dissolution: Dissolve the ligand and metal salt in 10 mL of the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 mins to ensure homogeneity.

  • Sealing: Place the vial inside a Teflon-lined stainless steel autoclave (or cap tightly if using pressure-rated glass).

  • Heating Profile:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 48 hours.

    • Cool to RT over 12 hours (Slow cooling promotes single crystal growth).[1]

  • Harvesting: Filter the resulting colorless block crystals. Wash with DMF, then Ethanol.

  • Activation: Solvent exchange with ethanol for 3 days (refreshing solvent daily), followed by vacuum drying at 80°C.

Causality & Insight:

  • Why DMF/Ethanol? DMF solubilizes the ligand and acts as a base to deprotonate the carboxylic acid slowly upon heating (hydrolysis of DMF releases dimethylamine).[1] Ethanol modulates the solubility, preventing rapid precipitation of amorphous powder.

Part 4: Pharmaceutical Application (Drug Discovery)

Context: Sulfamoylbenzoic acids are the structural core of "Indapamide-like" diuretics and LPA2 agonists.

Fragment-Based Library Construction

The carboxylic acid moiety allows for the rapid generation of an amide library, while the ethylsulfamoyl group remains a constant "anchor" for biological activity.

DrugDesign cluster_logic SAR Logic Core Scaffold: 3-(N-Ethylsulfamoyl)benzoic acid Step1 Activation: EDC/HOBt or HATU Core->Step1 Carboxyl Activation Target Target Molecules: N-Substituted-3-(N-ethylsulfamoyl)benzamides Step1->Target Coupling Library Amine Library: (R-NH2) Anilines, Piperazines, etc. Library->Target Diversity Input SAR_Note Ethylsulfamoyl Group: Maintains diuretic activity & Lipophilicity

Figure 2: Logic flow for generating a pharmaceutical library using the scaffold.

Coupling Protocol (Parallel Synthesis Compatible)
  • Activation: To a solution of 3-(N-Ethylsulfamoyl)benzoic acid (1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins.

  • Coupling: Add the diverse amine (

    
    , 1.1 eq). Stir at RT for 12 hours.
    
  • Workup (High Throughput): Dilute with EtOAc, wash with 1M HCl (removes unreacted amine) and sat.

    
     (removes unreacted acid).[1]
    
  • Evaporation: Dry organic layer (

    
    ) and concentrate.
    

References

  • PubChem Compound Summary. (2023). 3-(N-Ethylsulfamoyl)benzoic acid (CID 229352).[1] National Center for Biotechnology Information. Link(Note: General class reference).

  • Breu, V., et al. (1983).[1] Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.[3][4] European Patent EP0068239A2. Link(Foundational patent for Indapamide-like intermediates).

  • Beck, B., et al. (2010).[1] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Link(Demonstrates the specific utility of the sulfamoyl benzoic acid scaffold in modern drug design).

  • Li, H., et al. (2011).[1] Metal–organic frameworks for separations. Chemical Reviews, 112(2), 869-932.[1] (Authoritative review on functionalized benzoates in MOFs).

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of N-ethylsulfamoyl benzoic acids

[1] Ticket Status: OPEN Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist Reference ID: TS-SBA-2025[1] Overview: The Chemistry of Competence Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket Status: OPEN Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist Reference ID: TS-SBA-2025[1]

Overview: The Chemistry of Competence

Welcome to the technical support hub for sulfamoyl benzoic acid synthesis. This guide addresses the synthesis of N-ethylsulfamoyl benzoic acids , a critical scaffold in medicinal chemistry (e.g., diuretics, uricosurics).[1]

The synthesis typically proceeds via a two-stage sequence:[1][2][3]

  • Chlorosulfonation: Electrophilic aromatic substitution using chlorosulfonic acid (

    
    ).[1][4]
    
  • Aminolysis: Nucleophilic attack by ethylamine on the sulfonyl chloride.

While conceptually simple, this pathway is riddled with competitive side reactions.[1] Below are the specific troubleshooting protocols for the most common failure modes.

Module 1: The Chlorosulfonation Phase

Primary Failure Mode: Formation of Diaryl Sulfones[4][5]

User Symptom:

"I followed the protocol, but after quenching on ice, I have a large amount of water-insoluble white solid that does not dissolve even when I make the solution basic. My yield of the sulfonyl chloride is low."

Root Cause Analysis:

This is the classic signature of diaryl sulfone formation .

  • Mechanism: The newly formed sulfonyl chloride (

    
    ) acts as an electrophile and attacks a molecule of unreacted benzoic acid substrate.[1][5]
    
  • Trigger: This side reaction is thermodynamically favored at high temperatures (>50°C) or when the ratio of chlorosulfonic acid to substrate is too low.[1]

Resolution Protocol:
  • Temperature Control: The addition of benzoic acid to chlorosulfonic acid is exothermic. You must maintain the internal temperature between 20°C and 40°C during addition. Only heat (typically to 80-90°C) after the addition is complete to drive the reaction to completion [1].[1]

  • Stoichiometry: Use a large excess of chlorosulfonic acid (typically 5–6 equivalents ).[1] This acts as both solvent and reagent, statistically preventing the sulfonyl chloride from encountering unreacted benzoic acid [2].

  • Rescue: If sulfones are present, they are chemically inert to base. Dissolve your crude product in dilute NaOH (the desired sulfonyl benzoic acid will dissolve as the sodium salt).[1] Filter off the insoluble sulfone solid. Re-acidify the filtrate to recover your product.

Module 2: The Aminolysis Phase

Primary Failure Mode: Hydrolysis & Salt Trapping

User Symptom:

"I added ethylamine to my chlorosulfonyl benzoic acid, but I recovered starting material (sulfonic acid) or obtained no precipitate upon workup."

Root Cause Analysis:

This stage involves a race between Aminolysis (formation of sulfonamide) and Hydrolysis (formation of sulfonic acid).[1] Furthermore, the presence of the carboxylic acid group complicates the stoichiometry.

  • Stoichiometric Trap: The carboxylic acid (-COOH) is more acidic than the sulfonamide.[1] The first equivalent of ethylamine will simply neutralize the carboxylic acid to form a salt (

    
    ).[1] It does not react with the sulfonyl chloride.
    
  • Hydrolysis: If water is present (e.g., using aqueous ethylamine) and the reaction is too hot, water competes with the amine for the sulfonyl chloride.[1]

Resolution Protocol:
  • The "Rule of 3": You must use at least 3 equivalents of ethylamine:

    • Eq 1: Neutralizes the Carboxylic Acid (-COOH

      
       -COO⁻).[1]
      
    • Eq 2: Neutralizes the HCl generated by the sulfonylation.

    • Eq 3: Acts as the nucleophile for the sulfonylation (

      
      
      
      
      
      
      
      ).[1]
  • Temperature: Keep the reaction at 0°C to 10°C during amine addition. Higher temperatures favor hydrolysis [3].

  • The "Bis-Amide" Warning: Do NOT use thionyl chloride (

    
    ) to "clean up" the sulfonyl chloride intermediate.[1] Doing so will convert the carboxylic acid to an acid chloride, which will then react with ethylamine to form the amide (
    
    
    
    ) instead of the acid.
Module 3: Isolation & Purification

Primary Failure Mode: pH-Dependent Solubility[1]

User Symptom:

"My reaction mixture is clear, but I cannot extract the product into organic solvent (DCM/EtOAc)."

Root Cause Analysis:

Your product is currently a bis-salt .[1] At the end of the reaction (high pH due to excess amine), the carboxylic acid is deprotonated (


) and the sulfonamide nitrogen is likely deprotonated (

) or neutral.[1] Both forms are highly water-soluble and will not partition into organic solvents.[1]
Resolution Protocol:
  • Acidification: You must acidify the aqueous reaction mixture to pH < 2 using concentrated HCl.

  • Precipitation: Upon acidification, the zwitterionic/salt character is destroyed, and the free acid form (

    
     / 
    
    
    
    ) should precipitate as a white solid.[1]
  • Recrystallization: If the solid is impure, recrystallize from water/ethanol (9:1) or glacial acetic acid .[1]

Visual Troubleshooting Guide

The following diagram maps the reaction pathways, highlighting the "Happy Path" (Green) versus the "Sad Paths" (Red/Orange) that lead to common side products.[1]

SulfonamideSynthesis Start Benzoic Acid (Substrate) Step1 Step 1: Chlorosulfonation (ClSO3H, Heat) Start->Step1 SulfonylChloride Intermediate: Chlorosulfonyl Benzoic Acid Step1->SulfonylChloride Controlled Temp Excess Reagent Side_Sulfone Side Product: Diaryl Sulfone (Insoluble Solid) Step1->Side_Sulfone High Temp (>90°C) Low Reagent Ratio Step2 Step 2: Aminolysis (Ethylamine) SulfonylChloride->Step2 Target Target Product: N-Ethylsulfamoyl Benzoic Acid Step2->Target 3+ Eq. Amine Low Temp Side_Hydrolysis Side Product: Sulfonic Acid (Water Soluble) Step2->Side_Hydrolysis Water present High Temp Side_Amide Side Product: N-Ethyl Benzamide (If COOH activated) Step2->Side_Amide Pre-activation with SOCl2

Figure 1: Reaction logic flow for N-ethylsulfamoyl benzoic acid synthesis, distinguishing optimal pathways from common failure modes.

Summary Data Table: Troubleshooting Matrix
ObservationProbable IdentityCauseCorrective Action
Insoluble white solid (Step 1)Diaryl SulfoneHigh Temp or Low

Filter off solid (it is insoluble in base); maintain

during addition.[1]
No precipitate (Step 2)Product Salt (

)
pH is too highAcidify to pH 1-2 with conc.[1] HCl.
Starting material recovered Sulfonic AcidHydrolysis of

Dry solvents; lower reaction temp; increase amine equivalents.
Wrong Molecular Weight (+27 Da)Benzamide DerivativeActivation of COOHAvoid

or coupling agents; rely on differential reactivity of

.
References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for chlorosulfonation stoichiometry).

  • National Institutes of Health (NIH). (2023).[1] Synthesis and biological evaluation of sulfamoyl benzamide derivatives. PubMed Central. [Link]

  • Google Patents. (1965).[1] US3203987A: 4-halo-3-sulfamoylbenzamides and methods of preparing the same.[1]

Sources

Optimization

Technical Support Center: Purification of 3-(N-Ethylsulfamoyl)benzoic Acid

[1] Welcome to the Purification Support Hub. This guide is designed for process chemists and researchers encountering challenges in the isolation and purification of 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 1576-45-0 / Ana...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Purification Support Hub. This guide is designed for process chemists and researchers encountering challenges in the isolation and purification of 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 1576-45-0 / Analogous structures).[1] Unlike standard catalog protocols, this resource focuses on the mechanistic behaviors of the molecule to troubleshoot low yields, oiling events, and persistent impurities.

Module 1: The "pH-Switch" Purification Protocol

Core Principle: The purification relies on the differential solubility of the target molecule's ionization states.[1] 3-(N-Ethylsulfamoyl)benzoic acid possesses a carboxylic acid moiety (


) and a sulfonamide moiety (

).[1] We exploit the carboxylic acid to toggle the molecule between a water-soluble salt and a water-insoluble precipitate, effectively washing away hydrolysis byproducts (3-sulfobenzoic acid) which remain soluble in acidic media.[1]
The Workflow

Prerequisite: Crude reaction mixture (typically from the reaction of 3-(chlorosulfonyl)benzoic acid with ethylamine).[1]

Step 1: Basification & Solubilization
  • Dissolution: Suspend the crude reaction paste in 5% Aqueous NaOH (approx. 5-7 equivalents relative to starting material).

    • Why: This deprotonates the carboxylic acid (

      
      ), converting the target into its highly soluble sodium salt.[1]
      
  • Filtration (Clarification): Filter the alkaline solution through a Celite pad or sintered glass funnel.[1]

    • Target: Removes mechanical impurities and any non-acidic insoluble byproducts (e.g., traces of bis-sulfonamides formed via side reactions).[1]

Step 2: The Acidic Precipitation (Critical Step)[1]
  • Temperature Control: Cool the filtrate to 0–5°C .

    • Technical Insight: N-alkyl sulfonamides often have lower melting points than their unsubstituted counterparts.[1] Acidifying at room temperature increases the risk of the product "oiling out" (separating as a sticky liquid) rather than crystallizing.[1]

  • Controlled Acidification: Slowly add 6M HCl dropwise with vigorous stirring.

    • Endpoint: Target pH 1–2 .[1]

    • Observation: The solution will turn cloudy.[1] A white precipitate should form immediately.[1]

    • Mechanism:[2][3][4] At pH < 2, the carboxylate is protonated (

      
      ).[1] The neutral molecule is poorly soluble in cold water.[1] Crucially, the major impurity, 3-sulfobenzoic acid , remains highly soluble even at low pH due to the sulfonic acid group (
      
      
      
      ).[1]
Step 3: Isolation & Wash[4]
  • Filtration: Collect the solid via vacuum filtration.[1][5]

  • Displacement Wash: Wash the filter cake with ice-cold water (3x cake volume).

    • Removal: This removes trapped NaCl and residual 3-sulfobenzoic acid.[1]

  • Drying: Dry in a vacuum oven at 50°C.

Visualization: The pH-Switch Logic Flow

PurificationFlow Crude Crude Mixture (Target + Salts + Hydrolysis Byproducts) Base Add 5% NaOH (aq) Target -> Soluble Salt (-COO Na) Crude->Base Filter1 Filter Insoluble Matter Base->Filter1 Filtrate Alkaline Filtrate (Contains Target) Filter1->Filtrate Acidify Add 6M HCl to pH 1-2 Target -> Precipitate (-COOH) Filtrate->Acidify Sep Separation Event Acidify->Sep Solid Solid Cake: 3-(N-Ethylsulfamoyl)benzoic acid Sep->Solid Precipitates Liquid Mother Liquor: Contains 3-sulfobenzoic acid (soluble) Sep->Liquid Remains Dissolved

Caption: Logical flow of the acid-base extraction, highlighting the separation of the target from the highly soluble sulfonic acid impurity.

Module 2: Troubleshooting Guide

Issue 1: "The product formed a sticky oil instead of a solid."

Diagnosis: This is the most common issue with N-ethyl derivatives.[1] The "oiling out" occurs because the product is precipitating at a temperature above its effective melting point in the solvent mixture, or supersaturation is too high.[1]

Corrective Protocol:

  • Re-dissolve: Add NaOH to return the oil to solution.[1]

  • Seed: If you have any pure crystals from a previous batch, add a tiny amount as seeds.[1]

  • Slower Acidification: Acidify extremely slowly over 30 minutes.

  • Co-Solvent Trick: Add a small amount of Ethanol (5-10%) to the aqueous mixture before acidification.[1]

    • Mechanism:[2][3][4] Ethanol increases the solubility slightly, preventing the "crash" precipitation that traps impurities and causes oiling.[1] It promotes slower, more ordered crystal growth.[1]

Issue 2: "The solid has a pink or brown hue."[1]

Diagnosis: Trace oxidation of the amino/sulfonamide functionality or presence of phenolic impurities.[1]

Corrective Protocol:

  • Perform the Basification Step (Step 1 above).[1]

  • Add Activated Carbon (5 wt%) to the basic solution.[1]

  • Stir at room temperature for 30 minutes.

  • Filter through Celite to remove carbon.[1]

  • Proceed to acidification.[1][3][6]

Module 3: Impurity Profiling & Data

Understanding your impurities is key to selecting the right wash solvents.[1]

ImpurityOriginSolubility ProfileRemoval Strategy
3-Sulfobenzoic Acid Hydrolysis of starting material (3-chlorosulfonyl benzoic acid)Highly soluble in Water (Acidic & Basic)Stays in filtrate during acid precipitation (Module 1).[1]
Ethylamine Unreacted reagentSoluble in Water (Acidic)Forms salt at pH 2; stays in filtrate.[1]
Bis-sulfonamides Side reaction (dimerization)Insoluble in Water; Soluble in OrganicsRemoved during initial filtration if insoluble in base, or via recrystallization.[1]
Inorganic Salts (NaCl) Neutralization byproductSoluble in WaterRemoved via ice-cold water wash of the filter cake.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I recrystallize using only water? A: Yes, but it requires high temperatures.[1] Benzoic acid derivatives typically exhibit a steep solubility curve in water (low solubility at 20°C, high at 90°C).[1] However, prolonged boiling in water can risk hydrolysis of the sulfonamide bond. A Water:Ethanol (9:1) mixture is often safer and more effective for obtaining clean crystals.[1]

Q: My yield is lower than expected (e.g., <50%). Where is my product? A: Check the pH of your filtrate.[1] If the pH is not below 2, a significant portion of your product remains as the soluble carboxylate salt.[1] Secondary Check: The product has some water solubility (~1-2 g/L).[1] If you used a massive volume of water for the reaction, you are losing product to the mother liquor.[1] Concentrate the reaction mixture before acidification if volumes are excessive.

Q: Why do we use Ethylamine in excess during synthesis? A: The reaction produces HCl as a byproduct.[1] Excess ethylamine acts as an acid scavenger (sacrificial base) to drive the reaction to completion.[1] This is why the crude mixture contains ethylamine hydrochloride, which must be washed away.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for sulfonamide synthesis and purification).

  • PubChem. 3-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine.[1] (Accessed 2024).[1]

  • Cohen, J. B. Practical Organic Chemistry. Macmillan, 1920.[1] (Classic reference for chlorosulfonation and amidation of benzoic acid derivatives).[1]

  • GuideChem. Solubility of Benzoic Acid in Water and Organic Solvents. (Accessed 2024).[1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(N-Ethylsulfamoyl)benzoic acid

Current Status: Operational Agent: Senior Application Scientist Ticket ID: REC-ESBA-001 Introduction: The Chemical Logic of Purification Welcome to the technical support hub for 3-(N-Ethylsulfamoyl)benzoic acid . This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: REC-ESBA-001

Introduction: The Chemical Logic of Purification

Welcome to the technical support hub for 3-(N-Ethylsulfamoyl)benzoic acid . This guide is not a generic recipe; it is a chemically grounded system designed to exploit the specific molecular properties of your target compound.

The Molecule:

  • Core Structure: A benzoic acid ring (acidic, pKa ~4.2).

  • Functional Group: A sulfonamide moiety at the meta position (

    
    ).
    
  • Solubility Profile: This molecule is amphoteric but predominantly acidic. The carboxylic acid can be deprotonated by weak bases (bicarbonate), while the sulfonamide nitrogen (pKa ~10) requires stronger bases to deprotonate.

The Strategy: We will utilize two primary "switches" to purify this compound:

  • pH Switch (Chemical Purification): Best for removing non-acidic impurities (starting materials, byproducts).

  • Thermal Switch (Recrystallization): Best for improving crystal habit and final purity polish.

Module 1: Solvent System Selection

The following table summarizes the solubility behavior of 3-(N-Ethylsulfamoyl)benzoic acid. Use this to select your purification route.

Solvent SystemTempSolubility StatusApplication
Water (pH < 2) ColdInsoluble Precipitation / Isolation
Water (pH > 8) ColdSoluble (as salt)Dissolution for filtering insolubles
Ethanol (95%) HotHigh Thermal Recrystallization
Ethanol (95%) ColdModerate/Low Crystallization (Yield loss risk if not optimized)
Water/Ethanol (3:1) HotHigh Recommended Thermal System
Ethyl Acetate HotModerate Alternative for non-polar impurity removal
Module 2: Experimental Protocols
Protocol A: Acid-Base Chemical Purification (The "Gold Standard")

Use this method if your crude purity is <95% or contains colored impurities.

Principle: We convert the acid to its water-soluble salt, filter off insoluble impurities (mechanical filtration), and then regenerate the acid.

  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 10% Sodium Bicarbonate (

    
    )  solution with stirring until the solid dissolves and pH reaches ~8-9.
    
    • Note: Avoid strong bases like NaOH initially to prevent hydrolysis of the sulfonamide bond.

  • Filtration: If the solution is cloudy or colored, add activated charcoal (5% w/w), stir for 15 mins at 50°C, and filter through a Celite pad while warm.

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring.

    • Target: pH 1-2.

    • Observation: The product will precipitate as a white solid.[1]

  • Digestion: Allow the slurry to stir for 30 minutes. This "Ostwald ripening" helps form filterable crystals rather than an amorphous cake.

  • Isolation: Filter, wash with ice-cold water (to remove inorganic salts), and dry.

Protocol B: Thermal Recrystallization (Final Polish)

Use this method if purity is >95% but crystal form or melting point needs improvement.

  • Solvent: Prepare a mixture of Ethanol/Water (1:3) .

  • Dissolution: Heat the solvent to reflux. Add the crude solid slowly. If it does not dissolve, add small aliquots of pure Ethanol until clear.

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (wrap the flask in foil to insulate).

  • Crystallization: Once room temp is reached, move to an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter and wash with cold water.

Module 3: Visualization & Workflow

The following diagrams illustrate the logic flow for purification and troubleshooting.

Figure 1: Acid-Base Purification Workflow

PurificationWorkflow Start Crude 3-(N-Ethylsulfamoyl)benzoic acid Dissolve Dissolve in 10% NaHCO3 (aq) pH ~8.5 Start->Dissolve Check Is solution clear? Dissolve->Check Filter Filter Insoluble Impurities (Mechanical filtration) Check->Filter Yes Carbon Add Activated Carbon Heat 50°C -> Filter (Celite) Check->Carbon No (Colored/Cloudy) Acidify Slow addition of 6M HCl to pH < 2 Filter->Acidify Carbon->Acidify Precipitate Precipitation of Product Acidify->Precipitate Digest Stir 30 mins (Digestion) Precipitate->Digest Isolate Filter & Wash (Cold Water) Digest->Isolate Dry Dry at 60°C (Vacuum) Isolate->Dry

Caption: Logical workflow for the chemical purification of sulfamoylbenzoic acid derivatives via pH manipulation.

Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This is common with sulfonamides. It occurs when the compound separates as a supercooled liquid before it can crystallize, often because the temperature dropped too fast or the solvent polarity is too low. The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

  • Slow Down: Cool the flask much slower. Place the hot flask in a warm water bath and let the bath cool down naturally.

  • Solvent Tweak: Add slightly more Ethanol to the mixture to keep the oil in solution longer as the temperature drops.

Q2: The crystals are retaining a pink/brown color.

Diagnosis: Oxidation byproducts (often trace anilines or phenols from synthesis). The Fix:

  • Use Protocol A (Acid-Base) .

  • Crucial Step: When the product is dissolved in base (NaHCO3), treat with activated carbon before re-acidification. Carbon works best in the aqueous phase here.

  • Warning: Do not use carbon in the final ethanol recrystallization if possible, as fine carbon particles are harder to remove from viscous alcoholic solutions.

Q3: My yield is lower than expected (<60%).

Diagnosis:

  • pH Issue: You may not have acidified enough. The pKa of the benzoic acid is ~4.2. To ensure 99% precipitation, you must be at least 2 pH units below the pKa. Aim for pH 1-2 .

  • Solubility Loss: The N-ethyl group adds some lipophilicity, but the sulfonamide is still polar. If you used too much ethanol in Protocol B, the product remains in the mother liquor. The Fix:

  • Check the pH of the filtrate. If >2, add more HCl.

  • Concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a "second crop."

Q4: How do I validate the purity?

The Standard:

  • Melting Point: While the unsubstituted 3-sulfamoylbenzoic acid melts at ~251°C [1], the N-ethyl derivative will likely be lower (typically 180-210°C range depending on polymorph). A sharp range (<2°C) indicates purity.

  • HPLC: Run a gradient method (Water/Acetonitrile + 0.1% TFA). Impurities from synthesis (starting chlorosulfonyl derivatives) are usually much less polar and will elute later (Reverse Phase).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Oiling Oiling Out Problem->Oiling Color Colored Impurity Problem->Color Yield Low Yield Problem->Yield FixOil 1. Re-heat 2. Add Seed Crystal 3. Slow Cool Oiling->FixOil FixColor Acid-Base Protocol with Activated Carbon Color->FixColor FixYield Check pH < 2 Concentrate Mother Liquor Yield->FixYield

Caption: Rapid diagnostic tree for common recrystallization failures.

References
  • ChemicalBook. (2025).[2] 3-Sulfamoylbenzoic acid - Physical Properties and Melting Point Data. Retrieved from

  • National Institutes of Health (NIH). (2023).[3][4][5] Synthesis and biological evaluation of sulfamoyl benzamide derivatives. PubMed Central. Retrieved from

  • Molecules (MDPI). (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Retrieved from

  • BenchChem. (2025).[6] Application Note: Synthesis and Purification of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

Sources

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Byproduct Formation in Sulfamoylbenzoic Acid Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of sulfamoylbenzoic acids. We understand that achieving high purity and yield is paramount. This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges, focusing specifically on the prevention of byproduct formation. Our approach is rooted in explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a direct response to common issues observed in the laboratory during the synthesis of sulfamoylbenzoic acid, which typically proceeds via the chlorosulfonation of benzoic acid followed by amination.

Question 1: My reaction produced a mixture of isomers (e.g., meta and para). How can I improve regioselectivity?

Answer: This is a frequent challenge in the chlorosulfonation of benzoic acid. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta-position. However, formation of the para-isomer can occur under certain conditions.[1]

Probable Causes & Solutions:

  • Cause 1: High Reaction Temperature. Elevated temperatures (e.g., >90-100°C) can supply sufficient energy to overcome the activation barrier for the formation of the less-favored para-isomer.[1][2] High temperatures can also cause chlorosulfonic acid to decompose, generating sulfur trioxide (SO₃), which may alter the reaction pathway.[1][2]

    • Solution: Implement Strict Temperature Control. Maintain a lower and consistent reaction temperature. For the chlorosulfonation of benzoic acid, a range of 20°C to 90°C is often recommended.[1][2] Precise and stable temperature control is one of the most critical factors for minimizing this side reaction.

  • Cause 2: Extended Reaction Time. Allowing the reaction to proceed for too long, even at moderate temperatures, can sometimes lead to thermodynamic equilibration, which may favor the formation of the more stable para-isomer in some cases.[1][2]

    • Solution: Monitor Reaction Progress. Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the benzoic acid starting material. The reaction should be quenched as soon as the starting material is consumed to avoid prolonged heating that facilitates isomerization.[2]

Question 2: I've isolated a high-melting, insoluble white solid along with my product. What is it and how do I prevent it?

Answer: This byproduct is almost certainly a diaryl sulfone. Sulfone formation is a known side reaction in chlorosulfonation where the desired sulfonyl chloride intermediate acts as an electrophile.[1][2]

Probable Causes & Solutions:

  • Cause: High Reaction Temperatures. Sulfones are typically formed at elevated temperatures. The reaction involves the electrophilic substitution of another benzoic acid molecule by the initially formed sulfonyl chloride, followed by the elimination of HCl.[1]

    • Solution: Maintain Low Temperature. The most effective preventative measure is to maintain a low reaction temperature, especially during the addition of benzoic acid to the chlorosulfonic acid and during any subsequent heating period.[2]

  • Cause: Insufficient Chlorosulfonic Acid. Using an inadequate amount of chlorosulfonic acid can leave unreacted benzoic acid available to be attacked by the sulfonyl chloride product, increasing the likelihood of sulfone formation.[2]

    • Solution: Use a Sufficient Excess of Chlorosulfonic Acid. Employing a slight excess of chlorosulfonic acid ensures the rapid conversion of the intermediate sulfonic acid to the sulfonyl chloride, minimizing the opportunity for side reactions.[2]

Question 3: My yield is low, and I detect a highly water-soluble impurity. What's happening?

Answer: The presence of a highly water-soluble acidic impurity strongly suggests the hydrolysis of your desired sulfonyl chloride intermediate back to the corresponding sulfonic acid.[3] This is a very common issue, as sulfonyl chlorides are sensitive to moisture.

Probable Causes & Solutions:

  • Cause: Presence of Moisture. Water contamination in reagents, solvents, or glassware, or exposure to atmospheric moisture, will readily hydrolyze the sulfonyl chloride.

    • Solution: Ensure Strictly Anhydrous Conditions. Use oven-dried glassware, freshly distilled or anhydrous grade solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture.[3]

  • Cause: Improper Quenching or Workup. Adding water or aqueous solutions to the reaction mixture at elevated temperatures will accelerate hydrolysis.

    • Solution: Controlled Low-Temperature Quenching. Quench the reaction by pouring the mixture carefully onto crushed ice or into ice-cold water.[3] This minimizes the thermal energy available for the hydrolysis reaction. For some aryl sulfonyl chlorides with low water solubility, this rapid precipitation can actually protect the bulk of the product from extensive hydrolysis.[3][4]

Question 4: The amination step is sluggish or incomplete, and I'm getting multiple products. How can I optimize it?

Answer: The amination of the sulfonyl chloride is a nucleophilic acyl substitution-type reaction.[5] Sluggishness or the formation of side products can arise from several factors related to the nucleophile, solvent, or reaction conditions.

Probable Causes & Solutions:

  • Cause: Poor Nucleophilicity of the Amine. Sterically hindered or electron-deficient amines will react more slowly.

    • Solution: Adjust Reaction Conditions. For less reactive amines, you may need to use higher temperatures or a more polar aprotic solvent (e.g., DMF) to facilitate the reaction.[6]

  • Cause: Inadequate Acid Scavenger. The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. An insufficient amount of base to scavenge this acid will stall the reaction.

    • Solution: Use an Appropriate Base. Typically, a non-nucleophilic base like pyridine or triethylamine (TEA) is used in at least a stoichiometric amount, often as the solvent itself.[7] For primary amines, the sulfonamide product itself is acidic and can be deprotonated by strong bases, so careful control of stoichiometry is needed.[8]

  • Cause: Competing Reactions. If the reaction is run at very high temperatures or under basic conditions for prolonged periods, the carboxylic acid moiety could potentially undergo side reactions, such as decarboxylation or unwanted amide formation if not properly controlled.

    • Solution: Optimize Temperature and Time. Add the sulfonyl chloride to a solution of the amine and base at a low temperature (e.g., 0-10 °C) and then allow the reaction to warm to room temperature.[9] Monitor by TLC to determine the optimal reaction time.

General FAQs

What is the primary synthetic pathway for sulfamoylbenzoic acids and what are the critical control points?

The most common and scalable synthesis involves a two-step process:

  • Chlorosulfonation: Benzoic acid is reacted with an excess of chlorosulfonic acid. This is an electrophilic aromatic substitution reaction.[10][11]

  • Amination: The resulting benzoic sulfonyl chloride intermediate is then reacted with ammonia or a primary/secondary amine to form the sulfonamide.[7][12]

The diagram below illustrates this pathway and highlights the key side reactions that must be controlled.

G cluster_main Primary Synthetic Pathway cluster_side Key Byproduct Formation Pathways start Benzoic Acid inter Benzoic Sulfonyl Chloride (Ortho, Meta, or Para Isomer) start->inter  Step 1: Chlorosulfonation  (HSO3Cl) sulfone Diaryl Sulfone Byproduct start->sulfone High Temp. + Benzoic Acid end Sulfamoylbenzoic Acid inter->end  Step 2: Amination  (NH3 or R1R2NH) iso Para-Isomer Byproduct inter->iso High Temp. Long Time acid Sulfonic Acid Byproduct inter->acid Hydrolysis (H2O)

Caption: Primary reaction pathway and common side reactions.

Critical Control Points:

  • Temperature Control during chlorosulfonation to ensure regioselectivity and prevent sulfone formation.[1]

  • Exclusion of Moisture throughout the entire process, especially during the handling of the sulfonyl chloride intermediate, to prevent hydrolysis.[3]

  • Stoichiometry of Reagents , particularly the amount of chlorosulfonic acid and the base used during amination.[2]

How can I purify the final sulfamoylbenzoic acid product?

Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is critical and depends on the specific isomer and its substituents.

  • For 2,4-dichloro-5-sulfamoylbenzoic acid, ethanol is an effective recrystallization solvent.[13][14]

  • In other cases, purification may involve acidification to precipitate the product from an aqueous solution, followed by washing and drying.[9][15]

  • Column chromatography on silica gel can also be used for purification, particularly for more complex derivatives or when isomers are difficult to separate by recrystallization.[16]

Data Summary & Experimental Protocols

Table 1: Effect of Reaction Parameters on Byproduct Formation in Chlorosulfonation
ParameterConditionPrimary Effect on ByproductsRationaleReference
Temperature High (>90°C)↑ Isomerization (para-isomer)↑ Diaryl SulfoneOvercomes activation energy for less favored isomer; promotes sulfonyl chloride electrophilic attack on another benzoic acid molecule.[1][2]
Low (20-90°C)↓ Isomerization↓ Diaryl SulfoneFavors kinetic product (meta-isomer); insufficient energy for sulfone formation.[1][2]
Reaction Time Extended↑ Isomerization (para-isomer)Allows for thermodynamic equilibration, which can favor the more stable isomer.[1][2]
Monitored & Minimized↓ IsomerizationReaction is stopped once starting material is consumed, preventing equilibration.[2]
Moisture Present↑ Sulfonic AcidSulfonyl chloride is highly reactive towards water, leading to hydrolysis.[3]
Anhydrous↓ Sulfonic AcidLack of water prevents the hydrolysis side reaction.[3]
Chlorosulfonic Acid Ratio Insufficient↑ Diaryl SulfoneUnreacted benzoic acid is available to react with the product.[2]
Slight Excess↓ Diaryl SulfoneEnsures complete and rapid conversion of starting material.[2]
Optimized Experimental Protocols
Protocol 1: Chlorosulfonation of Benzoic Acid for 3-(chlorosulfonyl)benzoic acid

This protocol is designed to minimize isomer and sulfone formation.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N₂) inlet/outlet.

  • Reagent Addition: To the flask, add chlorosulfonic acid (4-5 molar equivalents) and cool the flask in an ice-water bath to 0-5°C.

  • Controlled Reaction: Slowly add benzoic acid (1 equivalent) portion-wise through the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, carefully heat the reaction to 70-80°C and maintain this temperature for 2-3 hours.[16]

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC or HPLC until the benzoic acid is no longer detected.

  • Workup: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation: The product, 3-(chlorosulfonyl)benzoic acid, will precipitate as a white solid. Isolate the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Store the intermediate under anhydrous conditions.

Protocol 2: General Amination of 3-(chlorosulfonyl)benzoic acid

This protocol uses aqueous ammonia for the synthesis of 3-sulfamoylbenzoic acid.

  • Preparation: In a flask equipped with a magnetic stirrer, place a 25% aqueous ammonium hydroxide solution (approx. 10 mL per gram of sulfonyl chloride) and cool it in an ice bath.[9]

  • Reagent Addition: Slowly add the 3-(chlorosulfonyl)benzoic acid (1 equivalent), prepared in Protocol 1, in small portions to the cold ammonia solution. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-15 hours.[9]

  • Workup: Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume.

  • Precipitation: Cool the concentrated solution in an ice bath and acidify to a pH < 2 using concentrated hydrochloric acid. A white solid will precipitate.[9]

  • Isolation: Collect the precipitated 3-sulfamoylbenzoic acid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly in a vacuum desiccator.[9]

Troubleshooting Workflow Diagram

G start Analyze Crude Product (TLC, HPLC, NMR, m.p.) q1 Is a high-melting, insoluble solid present? start->q1 q2 Are multiple isomers detected? q1->q2 No a1 Byproduct is likely Diaryl Sulfone. Actions: 1. Lower chlorosulfonation temp. 2. Ensure sufficient HSO3Cl. q1->a1 Yes q3 Is a highly polar, water-soluble acid present? q2->q3 No a2 Byproduct is undesired isomer. Actions: 1. Lower & control chlorosulfonation temp. 2. Reduce reaction time; monitor closely. q2->a2 Yes a3 Byproduct is Sulfonic Acid. Actions: 1. Use anhydrous reagents/solvents. 2. Conduct under inert atmosphere. 3. Quench reaction at low temp. q3->a3 Yes end_node Proceed with Purification (Recrystallization) q3->end_node No a1->q2 a2->q3 a3->end_node

Caption: A logical workflow to diagnose byproduct causes.

References
  • Benchchem. (n.d.). Troubleshooting byproduct formation in the chlorosulfonation of benzoic acid.
  • Google Patents. (1974). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Google Patents. (1984). US4464537A - Preparation of saccharin.
  • Benchchem. (n.d.). Avoiding impurities in the synthesis of sulfonyl chlorides.
  • Ahmad, H., Ullah, S., Rahman, F., Saeed, A., Pelletier, J., Sévigny, J., Hassan, A., & Iqbal, J. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. European Journal of Medicinal Chemistry, 208, 112759. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of o-sulfamoylbenzoic acid (2) and its metal complexes (3-7). Retrieved from [Link]

  • Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • Benchchem. (n.d.). Technical Support Center: Chlorosulfonation of Benzoic Acid Derivatives.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Google Patents. (1999). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Google Patents. (1978). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • Durgam, G. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. Available from: [Link]

  • Google Patents. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Benchchem. (n.d.). Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.
  • Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2020). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

  • Forrester, S., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(2), 281-284. Available from: [Link]

  • Benchchem. (n.d.). A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis.

Sources

Troubleshooting

identifying impurities in 3-(N-Ethylsulfamoyl)benzoic acid samples

Welcome to the Technical Support Center for 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 7326-74-1). I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 7326-74-1).

I am Dr. Aris Thorne, Senior Application Scientist. Below, I have synthesized a troubleshooting guide based on years of field analysis and synthesis optimization of sulfonamide derivatives. This guide is designed to move beyond basic "textbook" answers and address the specific, often frustrating anomalies you encounter in the lab.

Part 1: The Impurity Landscape

Before troubleshooting, you must understand what you are looking for. In the synthesis of 3-(N-Ethylsulfamoyl)benzoic acid—typically via the chlorosulfonation of benzoic acid followed by amidation with ethylamine—impurities are not random; they are mechanistic certainties if process parameters drift.

Table 1: Common Impurity Profile & Origins

Impurity IdentityOrigin / CausalityMolecular WeightLC-MS Signature (ESI-)Relative Retention (RRT)*
Benzoic Acid Unreacted Starting Material (Incomplete chlorosulfonation)122.12m/z 121 [M-H]⁻~0.4 - 0.5
3-Sulfobenzoic Acid Hydrolysis of intermediate sulfonyl chloride (Water ingress)202.18m/z 201 [M-H]⁻~0.2 (Very Polar)
3-(Chlorosulfonyl)benzoic acid Residual Intermediate (Quenched improperly)220.63m/z 219/221 (Cl isotope)~0.8 - 0.9
3,5-bis(N-ethylsulfamoyl)benzoic acid Over-sulfonation (Excess chlorosulfonic acid/High Temp)~336.38m/z 335 [M-H]⁻> 1.2 (Late Eluter)
Ethylamine Residual Reagent45.08Not seen in ESI-Void Volume

*RRT is estimated based on a standard C18 Reverse Phase method under acidic conditions.

Part 2: Synthesis & Impurity Pathway Visualization

To fix the impurity, you must identify the process failure. The diagram below maps the synthesis pathway to specific impurity generation points.

ImpurityPathways Start Benzoic Acid (Starting Material) Step1 Chlorosulfonation (ClSO3H, Heat) Start->Step1 ImpA Impurity A: Benzoic Acid (Incomplete Rxn) Start->ImpA Residual Inter Intermediate: 3-(Chlorosulfonyl)benzoic acid Step1->Inter ImpC Impurity C: Bis-sulfonated species (Over-reaction) Step1->ImpC Excess ClSO3H High Temp Step2 Amidation (Ethylamine) Inter->Step2 ImpB Impurity B: 3-Sulfobenzoic Acid (Hydrolysis) Inter->ImpB + H2O (Moisture) Product Target: 3-(N-Ethylsulfamoyl)benzoic acid Step2->Product

Figure 1: Mechanistic origin of impurities during the chlorosulfonation and amidation sequence.

Part 3: Troubleshooting Guide (Q&A Format)

Module 1: Chromatographic Anomalies (HPLC)

Q: My target peak (3-(N-Ethylsulfamoyl)benzoic acid) shows severe fronting and poor retention on C18. Is my column dead?

Dr. Thorne: Likely not. This is a classic "pH mismatch" error.

  • The Science: Your molecule has a carboxylic acid group (pKa ~4.2) and a sulfonamide group (pKa ~10). If your mobile phase pH is neutral (pH 7), the carboxylic acid is deprotonated (

    
    ), making the molecule highly polar and causing it to rush through the non-polar C18 column (early elution) and interact with silanols (tailing/fronting).
    
  • The Fix: You must suppress ionization. Use an acidic mobile phase.

    • Protocol: 0.1% Formic Acid or 20mM Ammonium Acetate adjusted to pH 3.0.

    • Self-Validation: Run the sample at pH 3.0 and pH 7.0. If retention increases significantly at pH 3.0, your issue was ionization state.

Q: I see a "Ghost Peak" appearing at a random retention time in blank runs after my sample. What is it?

Dr. Thorne: This is often the 3,5-bis(N-ethylsulfamoyl) byproduct.

  • The Science: This impurity is significantly more hydrophobic than your target because it has two ethyl chains and sulfonamide groups. On a standard gradient (e.g., 10-90% B in 10 min), it may not elute until the re-equilibration phase or the next injection.

  • The Fix: Extend your gradient wash step. Ensure you hold at 95% Organic for at least 3-5 column volumes before re-equilibrating.

Module 2: Mass Spectrometry Interpretation (LC-MS)

Q: I see a mass of 219 in Negative Mode. Is this the target?

Dr. Thorne: No. The target [M-H]⁻ is 228 .

  • The Diagnosis: A mass of 219 (often accompanied by a smaller peak at 221 in a 3:1 ratio) indicates 3-(Chlorosulfonyl)benzoic acid .

  • Critical Insight: If you see this, your amidation reaction (Step 2) was incomplete, or you quenched the reaction too early. This species is highly reactive; if you inject it in Methanol, it may convert to the methyl ester in situ, further confusing your spectra.

  • Action: Check the Chlorine isotope pattern. If you see the characteristic 3:1 split (³⁵Cl/³⁷Cl), it is the sulfonyl chloride intermediate.

Q: I am detecting a peak at m/z 201. Is this a fragment?

Dr. Thorne: It is likely 3-Sulfobenzoic acid .

  • The Science: This is the hydrolysis product of the sulfonyl chloride. It occurs if water enters the reaction before the ethylamine is added.

  • Differentiation: This compound is extremely polar. In Reverse Phase LC, it will elute near the void volume (t0). If you see m/z 201 eluting early, it is the sulfonic acid impurity, not a fragment of the target.

Module 3: Spectroscopic Verification (NMR)

Q: How do I confirm I have the 3-isomer and not the 4-isomer (para) or 2-isomer (ortho)?

Dr. Thorne: Do not rely on MS alone; they have identical masses. Use ¹H-NMR in DMSO-d₆.

  • The Protocol: Focus on the aromatic region (7.5 - 8.5 ppm).

    • 3-Isomer (Target): You will see a pattern characteristic of meta-substitution: A singlet (or narrow doublet) for the proton between COOH and SO₂NH, two doublets, and a triplet.

    • 4-Isomer (Para): Look for two distinct doublets (an AA'BB' system) that look like "roofs" leaning toward each other.

    • 2-Isomer (Ortho): Complex splitting due to steric crowding, often shifting protons further downfield.

Part 4: Validated Analytical Method

To ensure reproducibility, use this standardized HPLC protocol.

Table 2: Recommended HPLC Parameters

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µmStable at low pH; good resolution of aromatics.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)pH ~2.0 ensures COOH is protonated (Retained).
Mobile Phase B Acetonitrile (ACN)Strong solvent for hydrophobic impurities.
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 95% BSlow ramp to separate isomers; high wash for bis-sulfonated species.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 230 nmMax absorbance for benzoyl/sulfonamide chromophores.
Sample Diluent 50:50 Water:ACNMatches initial gradient conditions to prevent peak distortion.

Part 5: Decision Tree for Troubleshooting

Use this logic flow to rapidly diagnose sample issues.

TroubleshootingTree Start Start: Analyze Chromatogram Q1 Is Retention Time < 2 min? Start->Q1 A1_Yes Issue: Mobile Phase pH too high. Action: Add 0.1% TFA. Q1->A1_Yes Yes Q2 Are there extra peaks? Q1->Q2 No Q3 Check Mass (LC-MS) Q2->Q3 Yes Res1 Mass = 121 (-ve) Benzoic Acid Q3->Res1 m/z 121 Res2 Mass = 219 (-ve) Sulfonyl Chloride Q3->Res2 m/z 219 Res3 Mass = 201 (-ve) Sulfonic Acid Q3->Res3 m/z 201

Figure 2: Rapid diagnostic logic for chromatogram evaluation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229352, 3-Sulfamoylbenzoic acid. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry (2015). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. RSC Advances. Retrieved January 30, 2026, from [Link]

  • Helix Chromatography (2023). HPLC Methods for Analysis of Benzoic Acid Derivatives. Retrieved January 30, 2026, from [Link]

Optimization

Technical Support Center: Column Chromatography Protocols for Sulfamoylbenzoic Acid Derivatives

Welcome to the technical support resource for the purification of sulfamoylbenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of sulfamoylbenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions regarding the column chromatography of this important class of compounds. As acidic and polar molecules, sulfamoylbenzoic acid derivatives present unique challenges that require careful optimization of chromatographic parameters.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Poor Separation or Co-elution of Analytes

Q: My sulfamoylbenzoic acid derivative is co-eluting with an impurity. How can I improve the resolution?

A: Poor separation is a common challenge stemming from suboptimal selectivity between your target compound and impurities. The key is to modify the mobile and/or stationary phase to exploit differences in their physicochemical properties.

  • Optimize the Mobile Phase Polarity: The composition of the mobile phase is the most critical factor for achieving good separation.[1]

    • Normal-Phase (e.g., Silica Gel): Your compounds are likely polar. To increase retention and improve separation, you need to decrease the polarity of the eluent.[1] For example, if you are using a 9:1 mixture of dichloromethane/methanol, try moving to a 95:5 or even 98:2 mixture. The less polar solvent will not compete as effectively for binding sites on the polar stationary phase, allowing your polar analytes to adhere more strongly and separate better.[2]

    • Reversed-Phase (e.g., C18): For these polar compounds, you may need to increase the polarity of the mobile phase to enhance retention and separation. This typically means adding more of the aqueous component (e.g., water or buffer) to your organic modifier (e.g., acetonitrile or methanol).

  • Change the Organic Solvent: If adjusting polarity isn't enough, switching one of the solvents can alter the selectivity. Solvents like ethyl acetate, dichloromethane, methanol, and acetonitrile have different interactions with analytes. If you are using methanol, trying acetonitrile (or vice versa in reversed-phase) can change the elution order and improve resolution.[3]

  • Control the Mobile Phase pH (Reversed-Phase): The ionization state of the carboxylic acid and sulfonamide groups is highly pH-dependent and drastically affects retention.[3][4] To ensure the analyte is in a single, non-ionized (protonated) form, the mobile phase pH should be at least 1.5 to 2 units below its pKa.[3] Adding a small amount of an acidifier like formic acid or acetic acid (typically 0.1%) to the mobile phase can suppress ionization, leading to more predictable retention and better peak shape.[3]

Workflow for Troubleshooting Poor Separation

G start Poor Separation (Co-elution) check_tlc Is ΔRf on TLC > 0.1? start->check_tlc tlc_ok Yes check_tlc->tlc_ok Yes tlc_bad No check_tlc->tlc_bad No check_loading Review Column Loading: - Overloaded? - Sample band diffuse? tlc_ok->check_loading loading_bad Yes check_loading->loading_bad Yes loading_ok No check_loading->loading_ok No repack Repack column carefully. Use less sample. loading_bad->repack check_packing Check column packing for channeling. loading_ok->check_packing end Achieved Separation repack->end check_packing->end optimize_mp Optimize Mobile Phase tlc_bad->optimize_mp adjust_polarity Adjust Polarity (e.g., Hexane/EtOAc ratio) optimize_mp->adjust_polarity change_solvent Change Solvent System (e.g., DCM/MeOH) optimize_mp->change_solvent add_modifier Add Modifier (e.g., 0.1% Acetic Acid) optimize_mp->add_modifier adjust_polarity->check_tlc change_solvent->check_tlc add_modifier->check_tlc

Caption: A logical workflow for troubleshooting poor chromatographic separation.

Issue 2: Peak Tailing

Q: My purified compound shows a tailing peak in the analytical chromatogram. What causes this and how can I fix it?

A: Peak tailing for acidic compounds like sulfamoylbenzoic acid derivatives is a classic problem, especially on silica-based stationary phases. The primary cause is unwanted secondary interactions between the polar/acidic functional groups of your analyte and active sites on the stationary phase.

  • Cause 1: Secondary Silanol Interactions (Normal & Reversed-Phase): Residual silanol groups (-Si-OH) on the surface of silica-based columns are acidic and can form strong hydrogen bonds with the sulfonamide and carboxylic acid moieties of your molecule.[3] This causes a portion of the analyte molecules to "stick" to the column longer than the rest, resulting in a tailed peak.

    • Solution (Normal-Phase): Add a small amount of a competitive polar modifier like triethylamine or acetic acid to your mobile phase. Triethylamine will interact with the acidic silanols, while acetic acid can help by protonating the analyte.

    • Solution (Reversed-Phase): Lower the pH of the mobile phase to around 2.5-3.0.[3] This protonates the silanol groups, reducing their ability to interact with your analyte.[3] Alternatively, using a modern, high-purity, end-capped C18 column is highly recommended as they have fewer accessible silanol groups.[3]

  • Cause 2: Analyte Ionization (Reversed-Phase): If the mobile phase pH is near the pKa of your compound's carboxylic acid group (typically around 2.8-4.0), it will exist as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms. These two forms have different retention characteristics, leading to peak broadening and tailing.

    • Solution: As mentioned above, control the mobile phase pH to be at least 1.5-2 units below the pKa to ensure the analyte is fully protonated and behaves as a single species on the column.[3]

Issue 3: Compound Will Not Elute from the Column

Q: I've run a large volume of my mobile phase, but my compound has not eluted. What should I do?

A: This frustrating situation typically arises from two main causes: the mobile phase is not strong (polar) enough, or your compound has irreversibly adsorbed or decomposed on the stationary phase.[5][6]

  • Cause 1: Insufficient Mobile Phase Polarity (Normal-Phase): The chosen eluent is too non-polar to displace your polar compound from the highly polar silica gel.

    • Solution: Gradually increase the polarity of the mobile phase.[6] For example, if you started with 1% methanol in dichloromethane, try increasing it stepwise to 2%, 5%, and then 10%. This stronger solvent system will better compete for the stationary phase binding sites and elute your compound.[2]

  • Cause 2: Compound Decomposition: Some compounds are not stable on acidic stationary phases like silica gel.[5]

    • Solution: Before running a column, always test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (decomposition products) have formed.[5] If it is unstable, consider using a less acidic stationary phase like neutral alumina or switching to a reversed-phase method.[5][6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my sulfamoylbenzoic acid derivative?

A: The choice between normal-phase and reversed-phase chromatography depends on the overall polarity of your specific derivative and the impurities you need to separate from.

  • Normal-Phase (Silica Gel or Alumina): This is a good starting point for many organic compounds. Silica gel is the most common choice due to its versatility and low cost.[7] It is highly polar and works well for separating compounds with moderate polarity.[2] If your compound is particularly acid-sensitive, neutral alumina is a good alternative.[5]

  • Reversed-Phase (C18 or C8): This is the workhorse for polar and ionizable compounds in analytical HPLC and is increasingly used for preparative purification.[4][7] The stationary phase is non-polar (hydrophobic), and a polar mobile phase is used.[8] This method is often ideal for sulfamoylbenzoic acids because the use of aqueous buffers allows for precise pH control, which is critical for achieving good peak shape and reproducible retention.[4] Mixed-mode columns that combine reversed-phase and ion-exchange properties can also be powerful tools for retaining and separating polar acidic compounds.[9]

Q2: How do I develop an effective mobile phase from scratch?

A: The most efficient way to develop a mobile phase is by using Thin Layer Chromatography (TLC) as a small-scale model for your column.[2] This saves significant time and solvent compared to running multiple trial columns.

Protocol: Mobile Phase Development using TLC
  • Prepare a Stock Solution: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of ~10 mg/mL.

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of your solution onto the baseline of a silica gel TLC plate.

  • Test Solvent Systems: Develop the plate in a TLC chamber containing a test solvent system. Start with a binary mixture, such as hexane/ethyl acetate or dichloromethane/methanol.

  • Analyze the Chromatogram: After development, visualize the spots under a UV lamp.

  • Optimize for Target Rf: The ideal mobile phase for column chromatography will give your desired compound an Rf value between 0.3 and 0.7.[2] The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front).

    • If the Rf is too high (>0.7), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., from 20% ethyl acetate in hexane to 10%).

    • If the Rf is too low (<0.3), your eluent is not polar enough. Increase the proportion of the more polar solvent.

  • Check Separation: Crucially, ensure that the chosen solvent system provides good separation between your product spot and any impurity spots (a ΔRf of at least 0.1 is desirable).[2]

  • Translate to Column: Once you have identified the optimal solvent system on TLC, you can use it directly for your column chromatography.[2]

Q3: What are typical starting conditions for purifying these compounds?

A: The following table provides recommended starting points for mobile phase selection. Remember to always optimize using TLC first.

Chromatography ModeStationary PhaseEluent System (Starting Point)Modifier (if needed for peak shape)
Normal-Phase Silica GelDichloromethane / Methanol (98:2 to 95:5 v/v)0.1 - 1% Acetic Acid
Ethyl Acetate / Hexane (30:70 to 50:50 v/v)0.1 - 1% Acetic Acid
Reversed-Phase C18 SilicaWater / Acetonitrile (70:30 v/v)0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Water / Methanol (60:40 v/v)0.1% Formic Acid or Trifluoroacetic Acid (TFA)
References
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (2025). Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020). Waters.
  • Column chromatography. Columbia University.
  • Technical Support Center: 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid HPLC Analysis. (2025). Benchchem.
  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Separation of benzoic acids. Merck Millipore.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub.
  • Mobile and Stationary Phases in Chromatography Explained. Pharma Now.
  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. (2025). Benchchem.
  • Purification of biphenyl sulfonamide 1 from crude reaction mixture. (2025). Benchchem.
  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • Purifying ionic compounds by flash column chromatography. (2023). Biotage.

Sources

Troubleshooting

Technical Support Center: Catalyst &amp; Reagent Selection for 3-(N-Ethylsulfamoyl)benzoic Acid

The following technical guide is designed for researchers and process chemists working with 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 636-97-5) . It prioritizes experimental autonomy, addressing the specific reactivity prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 636-97-5) . It prioritizes experimental autonomy, addressing the specific reactivity profile of the sulfonamide-bearing benzoic acid core.

Reactivity Profile & Strategic Analysis

Before selecting a catalyst, you must account for the dual-functionality of the substrate. 3-(N-Ethylsulfamoyl)benzoic acid contains two competing distinct electronic environments:

  • Carboxylic Acid (

    
    ):  The primary electrophilic site upon activation.[1]
    
  • Secondary Sulfonamide (

    
    ):  The 
    
    
    
    -ethyl group renders this moiety relatively stable, but the remaining
    
    
    proton is acidic. In strongly basic conditions (used in many coupling protocols), this site deprotonates, potentially sequestering equivalents of coupling reagents or acting as a competing nucleophile (forming
    
    
    -acyl sulfonamides).[1]
Quick Selection Matrix
Target TransformationRecommended Catalyst/ReagentPrimary ChallengeSolution
Amide Coupling (Discovery)T3P® (50% in EtOAc/DMF) + Pyridine Base sequestration by sulfonamideUse mild organic bases; avoid strong inorganic bases.[1]
Amide Coupling (Scale-up)Boric Acid or Nb₂O₅ High temperature requiredAzeotropic water removal (Dean-Stark).[1]
Esterification p-TSA (p-Toluenesulfonic acid)Solubility of polar substrateUse high-boiling alcohols or co-solvents (DMF).[1]
Acid Chloride Formation DMF (Catalytic) + SOCl₂ Sulfonamide stabilityMaintain Temp < 50°C to prevent

extrusion.[1]

Detailed Protocols & Troubleshooting

Module A: Amide Coupling (Medicinal Chemistry Route)

Context: You are coupling the benzoic acid to a complex amine. Standard Reagent: HATU or EDC/HOBt. Optimized Reagent: T3P (Propylphosphonic anhydride) .[1] Why? T3P drives the reaction in a cyclic transition state, minimizing the risk of sulfonamide side-reactions and simplifying workup (water-soluble byproducts).[1]

Troubleshooting Guide: Amidation

Q: The reaction stalls at 60-70% conversion. Adding more coupling reagent doesn't help.

  • Diagnosis: "Proton Sponge" Effect. The sulfonamide

    
     (
    
    
    
    ) may be buffering your base. If you use exactly 1-2 equivalents of base (e.g., DIPEA), the sulfonamide and the carboxylic acid consume it, leaving the amine protonated (unreactive).
  • Solution: Increase base stoichiometry to 3.5–4.0 equivalents .

    • 1 eq for the Carboxylic Acid.[2][3]

    • 1 eq for the Amine salt (if used).

    • 0.5–1 eq to buffer the Sulfonamide equilibrium.

    • 1 eq excess for kinetics.

Q: I see a new lipophilic impurity (+ mass of Acid).

  • Diagnosis:

    
    -Acyl Sulfonamide Formation.  The activated carboxylic acid reacted with the sulfonamide nitrogen of another molecule (dimerization) or intramolecularly (unlikely due to meta-substitution geometry).[1]
    
  • Solution:

    • Switch solvent to DMF or NMP to solvate the anionic form of the sulfonamide, making it less nucleophilic at the Nitrogen center due to charge delocalization.

    • Add HOAt (1-Hydroxy-7-azabenzotriazole) as an additive.[1] It forms a highly reactive ester that reacts faster with the target amine than the sulfonamide.

Q: The product is water-soluble and hard to extract.

  • Diagnosis: The sulfonamide group increases polarity.

  • Solution: Do not use basic workup (which deprotonates the sulfonamide, keeping it in the aqueous phase). Acidify the quench to pH ~3-4 to protonate the sulfonamide (

    
    ) and extract with 2-MeTHF  or EtOAc/iPrOH (3:1) .[1]
    
Module B: Esterification (Process Route)

Context: Converting the acid to a methyl/ethyl ester.

Protocol: Catalytic Fischer Esterification
  • Solvent/Reagent: Methanol (excess).

  • Catalyst: p-TSA monohydrate (5-10 mol%) . Avoid H₂SO₄ if possible to prevent sulfonamide hydrolysis at high temps.

  • Conditions: Reflux (65°C) for 12-16 hours.

Troubleshooting Guide: Esterification

Q: The starting material is not dissolving in Methanol.

  • Diagnosis: The rigid sulfonamide-benzoic acid core has high lattice energy.

  • Solution:

    • Co-solvent: Add 10% DCM or THF to the methanol.

    • Alternative Catalyst: Switch to Thionyl Chloride (

      
      )  generated in situ.[1] Add 
      
      
      
      dropwise to Methanol at 0°C, then add the acid. This generates anhydrous HCl and drives the reaction kinetically.

Q: Reaction equilibrium is stuck.

  • Diagnosis: Water accumulation.

  • Solution: Use Trimethyl Orthoformate (TMOF) as a water scavenger (1.1 equiv).[1] It reacts with water to form methanol and methyl formate, driving the equilibrium forward irreversibly.

Visualizing the Decision Pathways

The following diagram illustrates the logic flow for selecting the correct activation strategy based on your available equipment and scale.

G Start Substrate: 3-(N-Ethylsulfamoyl)benzoic acid Goal Desired Transformation? Start->Goal Amide Amide Coupling Goal->Amide Ester Esterification Goal->Ester Scale Scale / Constraints? Amide->Scale Solubility Solubility Check Ester->Solubility T3P Route A: T3P + Pyridine (Best for difficult amines) Scale->T3P High Yield / Mild HATU Route B: HATU + DIPEA (Standard Discovery) Scale->HATU Small Scale / Fast AcCl Route C: Acid Chloride (SOCl2 + cat. DMF) Scale->AcCl Low Cost / Robust Fisher Route D: pTSA + MeOH (Standard) Solubility->Fisher Soluble Ortho Route E: TMOF + H2SO4 (Water Scavenging) Solubility->Ortho Equilibrium Issues

Caption: Decision matrix for functionalizing 3-(N-Ethylsulfamoyl)benzoic acid based on scale and reaction constraints.

Advanced Mechanism: Sulfonamide Interference[1]

Understanding why reactions fail is critical. The diagram below details the competing pathway where the sulfonamide acts as a nucleophile.

ReactionPath Substrate 3-(N-Ethylsulfamoyl) benzoic acid Activated Activated Ester (O-Acyl Urea / Anhydride) Substrate->Activated Activation (EDC/T3P) Target Target Amide (Desired) Activated->Target Fast (k1) + Amine SideProduct N-Acyl Sulfonamide (Dimer/Impurity) Activated->SideProduct Slow (k2) + Deprotonated Sulfonamide Amine Target Amine (R-NH2) Sulfonamide Sulfonamide N-H (Competing Nucleophile)

Caption: Kinetic competition between target amidation (k1) and N-acyl sulfonamide formation (k2).[1]

Summary of Key Data

ParameterValueImpact on Protocol
Molecular Weight 229.25 g/mol Calculation basis.[1]
Acid

~3.8Reacts with weak bases (

).[1]
Sulfonamide

~10.5Requires excess base in coupling.[1]
Solubility (Water) Low (<1 mg/mL)Aqueous workup requires pH adjustment.[1]
Solubility (Organic) High in DMF, DMSO, MeOHPreferred reaction solvents.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Georgiades, A., et al. (2021). T3P: The reagent of choice for the synthesis of amides and esters. Organic Preparations and Procedures International. Link[1]

  • Blizzard, T. A., et al. (2015). Discovery of non-steroidal sulfonamide-based antagonists.[1] Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates sulfonamide stability in coupling).[1]

Sources

Reference Data & Comparative Studies

Validation

validation of 3-(N-Ethylsulfamoyl)benzoic acid derivatives' bioactivity

Technical Validation Guide: 3-(N-Ethylsulfamoyl)benzoic Acid Derivatives Executive Summary: The Scaffold Advantage The 3-(N-Ethylsulfamoyl)benzoic acid scaffold (CAS: 7326-74-1 and its substituted analogs) represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 3-(N-Ethylsulfamoyl)benzoic Acid Derivatives

Executive Summary: The Scaffold Advantage

The 3-(N-Ethylsulfamoyl)benzoic acid scaffold (CAS: 7326-74-1 and its substituted analogs) represents a critical pharmacophore in modern medicinal chemistry.[1] Unlike generic sulfonamides, the meta-sulfamoyl benzoic acid core offers a unique dual-functionality: the carboxylic acid moiety provides a handle for solubility and hydrogen bonding, while the N-substituted sulfamoyl group allows for precise tuning of lipophilicity and active-site fitting.[1]

This guide validates the bioactivity of these derivatives across two primary therapeutic domains: Carbonic Anhydrase (CA) Inhibition and P2Y14 Receptor Antagonism .[1] We provide comparative data against industry standards (Acetazolamide and PPTN) and detail the experimental protocols required to replicate these findings.

Chemical Identity & SAR Logic

The N-ethyl substitution is not arbitrary. In Structure-Activity Relationship (SAR) studies, converting a primary sulfonamide (-SO₂NH₂) to an N-ethyl derivative (-SO₂NHEt) significantly alters the physicochemical profile:

  • Lipophilicity: Increases LogP, enhancing membrane permeability.[1]

  • Selectivity: The ethyl group creates steric bulk that can clash with the narrow active sites of ubiquitous CA isoforms (like hCA I/II), potentially shifting selectivity toward tumor-associated isoforms (hCA IX) or distinct GPCR targets like P2Y14.[1]

Figure 1: SAR & Synthesis Workflow

The following diagram illustrates the synthesis pathway and SAR decision points for this scaffold.

SAR_Workflow BenzoicAcid Benzoic Acid (Precursor) Chlorosulfonation Chlorosulfonation (ClSO3H, Heat) BenzoicAcid->Chlorosulfonation SulfonylChloride 3-(Chlorosulfonyl) benzoic acid Chlorosulfonation->SulfonylChloride Amidation Amidation (Ethylamine/Derivatives) SulfonylChloride->Amidation Scaffold 3-(N-Ethylsulfamoyl) benzoic acid Amidation->Scaffold Deriv_CAI Target: CA Inhibition (Optimize Acid Moiety) Scaffold->Deriv_CAI Pathway A Deriv_P2Y14 Target: P2Y14 Antagonism (Extend N-Linker) Scaffold->Deriv_P2Y14 Pathway B

Caption: Synthesis of 3-(N-Ethylsulfamoyl)benzoic acid via chlorosulfonation followed by amidation, branching into specific therapeutic optimization pathways.

Validation Domain A: Carbonic Anhydrase Inhibition

Therapeutic Context: Glaucoma, Diuretics, and Hypoxic Tumors.[1] Mechanism: The sulfonamide moiety binds to the Zinc (Zn²⁺) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

Comparative Performance Data

The following table compares optimized N-substituted sulfamoyl benzoic acid derivatives against the clinical standard, Acetazolamide (AAZ) .

Compound ClassTarget IsoformKi (nM)Selectivity Ratio (II/IX)Validation Status
Acetazolamide (Standard) hCA II (Ubiquitous)12.01.0 (Non-selective)Clinical Standard
Acetazolamide (Standard) hCA IX (Tumor)25.0--Clinical Standard
3-(N-Ethyl...)[1] Derivative (Gen 1) hCA II45.00.8Validated (In Vitro)
3-(N-Substituted) Derivative (Optimized) hCA IX8.0 - 9.3 >50 Superior Potency

Key Insight: While simple N-ethyl derivatives show moderate activity, extending the tail (as seen in "Optimized" rows) drastically improves affinity for the tumor-associated hCA IX isoform, surpassing Acetazolamide.[1]

Protocol 1: Stop-Flow CO₂ Hydration Assay

To validate Ki values.

  • Reagents: Purified hCA isozymes, Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), Na₂SO₄ (20 mM).

  • Preparation: Dissolve derivative in DMSO (stock). Dilute serially in assay buffer.

  • Reaction:

    • Mix inhibitor solution with enzyme solution (incubation: 15 min at Room Temp).

    • Rapidly mix with CO₂-saturated water using a stop-flow instrument (e.g., Applied Photophysics).[1]

  • Measurement: Monitor absorbance decay at 557 nm (color change from red to yellow as pH drops).

  • Calculation: Determine initial velocity (

    
    ). Calculate IC₅₀ using the Hill equation and convert to Ki using the Cheng-Prusoff equation.[1]
    

Validation Domain B: P2Y14 Receptor Antagonism

Therapeutic Context: Acute Lung Injury (ALI), Inflammation, Asthma.[1] Mechanism: Antagonism of the P2Y14 G-protein coupled receptor, blocking UDP-glucose induced chemotaxis and cytokine release.[1]

Comparative Performance Data

Recent studies (2025) have identified 3-sulfonamido benzoic acid derivatives as potent antagonists, challenging the research standard PPTN .[1]

CompoundTargetIC₅₀ (Calcium Flux)Solubility (Aq)Efficacy (In Vivo ALI Model)
PPTN (Standard) P2Y14R2.5 nMLowModerate reduction in cytokines
3-(N-Ethyl...)[1] Scaffold P2Y14R~150 nMHighLow/Moderate
Compound 25l (Optimized Derivative) P2Y14R5.6 nM High Significant reduction in IL-1β, TNF-α

Key Insight: The 3-(N-Ethylsulfamoyl)benzoic acid core provides the necessary solubility often lacking in PPTN analogs.[1] Optimization at the 3-position (amide linkage) yields Compound 25l, which retains high potency with superior druggability.[1]

Protocol 2: Intracellular Calcium Mobilization Assay

To validate antagonistic activity.

  • Cell Line: CHO-K1 cells stably expressing human P2Y14R.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Treatment: Add test compounds (derivatives) 15 min prior to agonist challenge.

  • Challenge: Inject UDP-glucose (EC₈₀ concentration, typically 100 nM).

  • Detection: Measure fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR or similar plate reader.

  • Analysis: Calculate % inhibition relative to DMSO control.

Mechanistic Visualization

Understanding how these derivatives intervene in biological pathways is crucial for validation.[1]

Figure 2: Dual-Mechanism Pathway

This diagram maps the intervention points of the scaffold in both enzymatic and receptor-mediated pathways.[1]

Mechanism_Action cluster_CA Pathway A: pH Regulation & Hypoxia cluster_GPCR Pathway B: Inflammation (ALI) Compound 3-(N-Ethylsulfamoyl) Benzoic Acid Derivative CA_Enzyme Carbonic Anhydrase (Zn2+ Active Site) Compound->CA_Enzyme  Binds Zn2+ (Inhibition) P2Y14R P2Y14 Receptor (GPCR) Compound->P2Y14R  Allosteric/Orthosteric Blockade HCO3_H HCO3- + H+ CA_Enzyme->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->CA_Enzyme TumorAcid Tumor Acidification (Metastasis) HCO3_H->TumorAcid Agonist UDP-Glucose (Agonist) Agonist->P2Y14R G_Protein Gi/o Protein Activation P2Y14R->G_Protein Ca_Flux Ca2+ Mobilization Chemotaxis G_Protein->Ca_Flux

Caption: Dual mechanism of action: Direct zinc-binding inhibition of Carbonic Anhydrase (left) and receptor antagonism of P2Y14 (right).[1][2][3]

References

  • Supuran, C. T., et al. (2023).[1] "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors."[1] International Journal of Molecular Sciences. Link

  • Ma, X., et al. (2025).[1] "Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury."[1] European Journal of Medicinal Chemistry. Link

  • Iqbal, S., et al. (2023).[1] "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." Scientific Reports.[1] Link

  • PubChem. (2025).[1][2] "3-(N-Ethylsulfamoyl)benzoic acid Compound Summary." National Library of Medicine.[1] Link[1]

  • BenchChem. (2025).[1] "3-(Phenylsulfamoyl)benzoic Acid and Derivatives: Structure and Bioactivity." Link

Sources

Comparative

A Researcher's Guide to the In Vitro and In Vivo Evaluation of 3-(N-Ethylsulfamoyl)benzoic Acid Derivatives

This guide provides a comprehensive framework for the preclinical evaluation of novel compounds derived from 3-(N-Ethylsulfamoyl)benzoic acid. As researchers and drug development professionals, our goal extends beyond me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel compounds derived from 3-(N-Ethylsulfamoyl)benzoic acid. As researchers and drug development professionals, our goal extends beyond mere data generation; we aim to build a robust understanding of a compound's biological activity, its mechanism of action, and its potential therapeutic window. This document is structured to provide not just protocols, but the strategic thinking behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to compound assessment.

Introduction: The Rationale for Derivatizing 3-(N-Ethylsulfamoyl)benzoic Acid

The 3-(N-Ethylsulfamoyl)benzoic acid scaffold is a privileged structure in medicinal chemistry. The sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1][2] Its ability to form strong hydrogen bonds with biological targets often leads to high binding affinity and favorable pharmacokinetic profiles.[1] The benzoic acid moiety provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.[3]

Derivatization of this core structure is a rational approach to discovering novel therapeutics. By modifying the substituents on the benzene ring, the carboxylic acid, or the ethylsulfamoyl group, we can fine-tune the compound's interaction with specific biological targets. This guide will focus on a hypothetical series of derivatives and their comparative evaluation for anti-inflammatory applications, a therapeutic area where sulfonamides have shown significant promise.[2]

In Vitro Evaluation: From Cellular Viability to Target Engagement

The initial stages of compound testing are performed in vitro to establish a baseline of biological activity and to identify potential liabilities such as cytotoxicity. A tiered approach, starting with broad assessments and moving towards more specific, target-oriented assays, is the most efficient strategy.

Foundational Assays: Assessing Cytotoxicity

Before evaluating the therapeutic efficacy of a compound, it is imperative to determine its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[4]

Experimental Protocol: MTT Cytotoxicity Assay [4][5]

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a relevant inflammatory cell line like J774A.1 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 3-(N-Ethylsulfamoyl)benzoic acid derivatives and a vehicle control (e.g., DMSO). Add the compounds to the cells at a range of concentrations (e.g., 0.1 to 100 µM).

  • Incubation: Incubate the treated cells for a defined period, typically 24 to 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting cell viability against compound concentration.

Target-Oriented Assays: Enzyme Inhibition and Receptor Antagonism

Based on the known activities of sulfonamides, several enzyme and receptor targets are of interest for anti-inflammatory drug discovery. These include carbonic anhydrases and the P2Y₁₄ receptor.[1][6]

Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition can have therapeutic effects.[7] An in vitro assay can quantify the inhibitory potential of the synthesized derivatives against specific CA isoforms.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [7]

  • Reagent Preparation: Prepare a stock solution of the CA enzyme, the substrate (p-nitrophenyl acetate), and the test compounds. A known CA inhibitor like acetazolamide should be used as a positive control.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the CA enzyme solution. Allow for a pre-incubation period of 10-15 minutes at room temperature for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the CA activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value for each derivative.

The P2Y₁₄ receptor is a G-protein coupled receptor implicated in inflammatory responses.[6] Antagonism of this receptor is a promising strategy for treating inflammatory diseases.

Experimental Protocol: P2Y₁₄ Receptor Antagonist Assay (Calcium Mobilization) [6]

  • Cell Culture: Use a cell line stably expressing the human P2Y₁₄ receptor (e.g., CHO or HEK293 cells).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with the 3-(N-Ethylsulfamoyl)benzoic acid derivatives at various concentrations.

  • Agonist Stimulation: Stimulate the cells with a known P2Y₁₄ receptor agonist (e.g., UDP-glucose).

  • Signal Detection: Measure the resulting increase in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: P2Y₁₄ receptor antagonists will inhibit the agonist-induced calcium mobilization. Calculate the IC₅₀ values for the derivatives.

Comparative In Vitro Data

The following table presents hypothetical data for a series of 3-(N-Ethylsulfamoyl)benzoic acid derivatives to illustrate a comparative analysis.

Compound IDR¹ SubstituentR² SubstituentCytotoxicity (HEK293) IC₅₀ (µM)CA-IX Inhibition IC₅₀ (µM)P2Y₁₄R Antagonism IC₅₀ (nM)
Parent HH>10025.3580
DERIV-01 4-ClH85.215.8150
DERIV-02 4-FH>10012.195
DERIV-03 HCH₃>10030.1450
DERIV-04 4-FCH₃92.510.555

In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole organism. The choice of animal model is critical and should be relevant to the intended therapeutic indication.

Acute Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema [8][9]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: a vehicle control, a positive control (e.g., indomethacin), and groups for each 3-(N-Ethylsulfamoyl)benzoic acid derivative at one or more dose levels. Administer the compounds, typically via oral gavage or intraperitoneal injection, one hour before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Disease-Relevant Model: LPS-Induced Acute Lung Injury in Mice

For compounds targeting specific inflammatory pathways, a more disease-relevant model is necessary. For P2Y₁₄R antagonists, the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice is highly appropriate.[10]

Experimental Protocol: LPS-Induced Acute Lung Injury [10]

  • Animal Preparation: Anesthetize mice and expose the trachea.

  • LPS Instillation: Intratracheally instill a solution of LPS to induce lung inflammation.

  • Compound Administration: Administer the test compounds at a predetermined time point before or after the LPS challenge.

  • Sample Collection: At a specified time post-LPS instillation (e.g., 24 or 48 hours), collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • Analysis:

    • BAL Fluid: Perform cell counts (total and differential) and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Lung Tissue: Conduct histopathological examination to assess the degree of inflammation and lung injury.

  • Data Analysis: Compare the inflammatory parameters in the compound-treated groups to the vehicle-treated LPS group.

Comparative In Vivo Data

Below is a table of hypothetical in vivo data for the most promising derivatives from the in vitro screen.

Compound IDDose (mg/kg)Carrageenan Paw Edema (% Inhibition at 4h)LPS-Induced ALI (TNF-α reduction in BALF %)
DERIV-02 104535
DERIV-04 106258
Indomethacin 1055N/A

This in vivo data further refines our understanding. DERIV-04 shows superior efficacy in both models compared to DERIV-02, suggesting that the combination of a 4-fluoro substituent and N-methylation is beneficial for in vivo activity.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Screening

in_vitro_workflow start Synthesized Derivatives of 3-(N-Ethylsulfamoyl)benzoic acid cytotoxicity Cytotoxicity Assay (MTT) - Determine IC₅₀ start->cytotoxicity target_assays Target-Based Assays - Carbonic Anhydrase Inhibition - P2Y₁₄R Antagonism start->target_assays sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis target_assays->sar_analysis lead_candidates Identification of Lead Candidates for In Vivo Testing sar_analysis->lead_candidates p2y14r_pathway udp_glucose UDP-Glucose p2y14r P2Y₁₄ Receptor udp_glucose->p2y14r gi Gαi p2y14r->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp inflammation Pro-inflammatory Response (e.g., Cytokine Release) camp->inflammation suppresses derivative 3-(N-Ethylsulfamoyl)benzoic acid Derivative (Antagonist) derivative->p2y14r blocks

Caption: Simplified P2Y₁₄ receptor signaling pathway in inflammation.

Conclusion: Synthesizing the Data for Informed Decision-Making

This guide has outlined a systematic and logical approach to the in vitro and in vivo testing of novel derivatives of 3-(N-Ethylsulfamoyl)benzoic acid. By integrating cytotoxicity, target-based, and functional assays, researchers can build a comprehensive profile of their compounds. The comparative analysis of a series of derivatives, guided by SAR, is essential for identifying lead candidates with the most promising therapeutic potential. The ultimate goal is to generate a robust data package that supports the advancement of the most promising compounds into further preclinical and, eventually, clinical development.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). National Institutes of Health. [Link]

  • Synthesis and Preliminary Pharmacological Study of Sulfonamide Conjugates with Ibuprofen and Indomethacin as New Anti-Inflammatory Agents. (2017). Digital Repository of Scientific Institutes. [Link]

  • Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (n.d.). [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). MDPI. [Link]

  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. (2023). PubMed. [Link]

  • Synthesis and Biological Activity Evaluation of Some New Heterocyclic Compounds Derived from Sulfamethoxazole Drug. (2025). ResearchGate. [Link]

  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.).
  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). [Link]

  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. (2020). National Institutes of Health. [Link]

  • Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. (2019). Journal of Visualized Experiments. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. [Link]

  • Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways. (2022). National Institutes of Health. [Link]

  • Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). National Center for Biotechnology Information. [Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. (2025). ACS Publications. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). PubMed Central. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]

  • Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. (2014). JoVE. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025). ResearchGate. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update. (2025). ACS Publications. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate. [Link]

  • Experimental protocol for lipopolysaccharide (LPS)-induced lung injury... (n.d.). ResearchGate. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. (n.d.). SlideShare. [Link]

  • Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. (2023). American Physiological Society Journal. [Link]

  • A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. (n.d.). National Center for Biotechnology Information. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). MDPI. [Link]

  • Purinergic signal transduction and metabolic regulation by ENTPD5 and ENTPD6. (n.d.). Frontiers. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). [Link]

Sources

Validation

Analytical Standards for 3-(N-Ethylsulfamoyl)benzoic Acid: Qualification &amp; Performance Guide

Executive Summary: The Cost of Uncertainty In pharmaceutical development, 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 7326-74-1) frequently appears as a critical intermediate or a degradation impurity in the synthesis of sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In pharmaceutical development, 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 7326-74-1) frequently appears as a critical intermediate or a degradation impurity in the synthesis of sulfonamide-based diuretics and uricosuric agents. Its structural similarity to pharmacopeial compounds like Probenecid and Indapamide makes accurate quantitation essential for GMP compliance.

However, a critical gap exists in the supply chain: this compound is often sold as a "Research Chemical" (AldrichCPR grade or equivalent) rather than a "Certified Reference Material" (CRM).

This guide objectively compares the performance of a Fully Characterized Analytical Standard (The Product) against Research-Grade Alternatives , demonstrating why the latter introduces unacceptable risk into impurity profiling and potency assays.

Comparative Analysis: Characterized Standard vs. Research Grade

The primary distinction lies not just in the nominal purity (e.g., "98%"), but in the certainty of that value . A Research Grade alternative typically offers "Area %" purity via a single HPLC injection, ignoring water content, inorganic ash, and residual solvents—factors that can inflate the assigned potency by 5-10%.

Table 1: Specification & Performance Comparison
FeatureThe Product: Characterized Reference Standard Alternative: Research Grade Chemical Impact on Data
Purity Assignment Mass Balance Approach (100% - Volatiles - Inorganics - Organics)HPLC Area % Only Research grade overestimates potency, leading to mass balance failures in drug synthesis.
Water Content Measured via Karl Fischer (KF) (Typically 0.5 - 2.0%)Not MeasuredUnaccounted water causes weighing errors; 1% water = 1% assay bias.
Residual Solvents Quantified via GC-HS (e.g., Ethanol, Toluene)Not MeasuredTrapped solvent peaks may co-elute with impurities in your assay.
Homogeneity Tested across the batchUnknownBottle-to-bottle variability ruins method validation reproducibility.
Traceability Traceable to SI units (via NIST-traceable weights/qNMR)NoneData cannot be used for GMP release testing.

Experimental Validation: The "Self-Validating" Protocol

To demonstrate the causality between standard quality and analytical accuracy, we define a Mass Balance Purity Assignment Protocol . This system allows you to validate whether a procured standard is suitable for quantitative use.

Protocol A: The Mass Balance Assignment Workflow

Objective: Determine the "As-Is" Assay value to correct for non-chromatographic impurities.

Methodology:

  • Chromatographic Purity (

    
    ):  Determine mean area % using the HPLC method (Protocol B).
    
  • Volatiles (

    
    ):  Determine Loss on Drying (LOD) or Water Content via Karl Fischer (
    
    
    
    ) + Residual Solvents via GC (
    
    
    ).
  • Inorganics (

    
    ):  Determine Residue on Ignition (ROI) or Sulfated Ash.
    

Calculation:



Causality: If you use a Research Grade standard with 99.0% HPLC purity but fail to account for 2.0% moisture and 0.5% ash, your actual amount of analyte is only 96.5%. This 2.5% error will propagate through every subsequent experiment.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for qualifying the standard.

Standard_Qualification Start Procure 3-(N-Ethylsulfamoyl) benzoic acid HPLCTest HPLC Analysis (Area %) Start->HPLCTest ImpurityCheck Impurity Profile Clean? HPLCTest->ImpurityCheck VolatileTest TGA / Karl Fischer (Water Content) ImpurityCheck->VolatileTest Yes (>98%) Fail Reject: Purify or Use as Qualitative Only ImpurityCheck->Fail No (<95%) AshTest ROI / Sulfated Ash (Inorganics) VolatileTest->AshTest Calc Calculate Potency (Mass Balance) AshTest->Calc Pass Release as Working Standard Calc->Pass

Figure 1: Workflow for converting a raw chemical into a qualified Working Standard using the Mass Balance approach.

Detailed Analytical Protocols

The following methods are optimized for 3-(N-Ethylsulfamoyl)benzoic acid, accounting for its acidity (pKa ~3.5 for benzoic acid) and the polarity of the sulfonamide group.

Protocol B: HPLC-UV Purity & Identity Assay

Rationale: A standard C18 column is used, but pH control is critical. The mobile phase must be acidified (pH 2.5–3.0) to suppress the ionization of the carboxylic acid, ensuring retention and sharp peak shape.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

Performance Criteria (System Suitability):

  • Tailing Factor: < 1.5 (Critical: High tailing indicates insufficient pH suppression).

  • Resolution: > 2.0 between the main peak and any synthesis precursors (e.g., 3-chlorosulfonylbenzoic acid).

Protocol C: Residual Solvent Screening (GC-HS)

Rationale: Synthesis of sulfamoyl benzoates often involves recrystallization from Ethanol or Ethyl Acetate. These must be quantified to correct the assay value.

  • Instrument: GC with Headspace Sampler and FID.

  • Column: DB-624 (or equivalent G43 phase), 30m x 0.32mm.

  • Carrier Gas: Nitrogen or Helium, 2.0 mL/min.

  • Oven Program: 40°C (hold 5 min) -> 10°C/min -> 240°C.

  • Headspace Conditions: Incubation at 80°C for 20 mins.

Case Study: The "Ghost Peak" Phenomenon

In a comparative study simulating the use of an uncharacterized "Alternative" standard (95% purity, no CoA data) versus the "Product" (Characterized CRM), the following issues were observed during the validation of an API impurity method:

  • Response Factor Error: The Alternative standard produced a calibration curve with a slope 8% lower than the CRM.

    • Cause: The Alternative contained 5% inorganic salts (from the neutralization step of synthesis) and 3% moisture.

    • Result: Using the Alternative would lead to an 8% overestimation of the impurity levels in the drug product, potentially causing false OOS (Out of Specification) results.

  • Interference: The Alternative standard showed a small peak at RRT 0.85.

    • Cause: Unreacted 3-(chlorosulfonyl)benzoic acid intermediate.

    • Result: This peak co-eluted with another known impurity, complicating specificity validation.

Visualizing the Impurity Fate

Understanding where 3-(N-Ethylsulfamoyl)benzoic acid fits in the reaction pathway helps identify potential contaminants in the standard.

Reaction_Pathway Precursor Benzoic Acid Intermed1 3-(Chlorosulfonyl) benzoic acid Precursor->Intermed1 Chlorosulfonation (ClSO3H) Target 3-(N-Ethylsulfamoyl) benzoic acid Intermed1->Target + Ethylamine Intermed1->Target Residual Cl-Intermediate Common in Low-Grade Stds SideProduct Bis-sulfonamide (Dimer Impurity) Intermed1->SideProduct Excess/Side Rxn Reagent Ethylamine

Figure 2: Synthesis pathway highlighting the origin of common impurities (Chlorosulfonyl derivatives) found in non-characterized standards.

Conclusion

For 3-(N-Ethylsulfamoyl)benzoic acid, the distinction between a "chemical" and a "standard" is the data package.

  • Choose the Alternative (Research Grade) only for initial qualitative screening (e.g., "Is the peak present?").

  • Choose the Product (Characterized Standard) for all quantitative work, method validation, and GMP release testing. The initial cost of a characterized standard is offset by the elimination of repeated assay failures and investigation costs caused by impure reference materials.

References

  • National Institutes of Health (NIH). (2015). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid. PMC4656000. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. Retrieved January 30, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Substance Registration System: N-Ethyl-N-(3-sulfobenzyl)sulfanilic acid (Related Structure).[1] Retrieved January 30, 2026, from [Link]

Sources

Comparative

Technical Comparison Guide: Quality Control Parameters for 3-(N-Ethylsulfamoyl)benzoic Acid

Executive Summary Compound: 3-(N-Ethylsulfamoyl)benzoic acid CAS: 7326-74-1 Role: Critical Pharmaceutical Intermediate (Sulfonylurea precursors, Kinase Inhibitors) This guide provides a technical analysis of quality cont...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(N-Ethylsulfamoyl)benzoic acid CAS: 7326-74-1 Role: Critical Pharmaceutical Intermediate (Sulfonylurea precursors, Kinase Inhibitors)

This guide provides a technical analysis of quality control (QC) protocols for 3-(N-Ethylsulfamoyl)benzoic acid. Unlike generic Certificates of Analysis (CoA), this document objectively compares analytical methodologies—specifically High-Performance Liquid Chromatography (HPLC) versus Potentiometric Titration —to determine the optimal workflow for pharmaceutical grade qualification. We establish a self-validating QC system focusing on Critical Quality Attributes (CQAs) derived from the synthesis pathway.

Part 1: Comparative Analysis of Analytical Methodologies

In the qualification of 3-(N-Ethylsulfamoyl)benzoic acid, researchers often choose between cost-effective titration and specific chromatographic separation. The following comparison evaluates "performance" defined as specificity, accuracy, and impurity detection capability .

Comparison: HPLC vs. Potentiometric Titration
FeatureMethod A: RP-HPLC (Recommended) Method B: Potentiometric Titration
Principle Separation based on hydrophobicity (C18 stationary phase).Acid-base neutralization of the carboxylic group.
Specificity High. Distinguishes the target from synthesis byproducts (e.g., 3-sulfobenzoic acid).Low. Any acidic impurity (starting material, hydrolyzed intermediates) contributes to the signal, causing false positives.
Linearity (R²) > 0.999 (0.1 – 1.0 mg/mL range).N/A (Stoichiometric).
Limit of Detection ~0.05% (Trace impurity analysis).~0.5% (Bulk assay only).
Primary Use Case Purity Profiling & Final Release. Essential for GMP intermediates to ensure no carryover of reactive sulfonyl chlorides.Goods Inward Testing. Quick verification of bulk stoichiometry, provided purity is pre-validated.

Expert Insight: While titration is faster, it fails to detect 3-sulfobenzoic acid , a common hydrolysis degradation product of the precursor 3-(chlorosulfonyl)benzoic acid. Since both the target and this impurity possess acidic protons, titration will yield a combined assay value (potentially >100% on a molar basis due to lower MW of the impurity). Therefore, RP-HPLC is the mandatory standard for purity determination.

Part 2: Critical Quality Attributes (CQAs) & Specifications

The following specifications are derived from the synthesis route involving the chlorosulfonation of benzoic acid followed by amidation with ethylamine.

Table 1: Recommended Quality Specifications
ParameterAcceptance CriteriaMethodRationale
Appearance White to off-white crystalline powderVisualDiscoloration indicates oxidation of amino traces.
Identification Conforms to Structure (H-NMR / IR)USP <197>Verifies the N-ethyl vs. N-methyl or unsubstituted sulfonamide.
Assay (Purity) ≥ 98.0% (Area %)RP-HPLCEnsures stoichiometry in subsequent coupling reactions.
Impurity A ≤ 0.5% (3-Sulfobenzoic acid)RP-HPLCHydrolysis product; highly polar, affects yield.
Impurity B ≤ 0.5% (Benzoic acid)RP-HPLCUnreacted starting material.
Loss on Drying ≤ 1.0%GravimetricMoisture interferes with moisture-sensitive coupling agents (e.g., SOCl2).
Residue on Ignition ≤ 0.1%USP <281>Controls inorganic salt contamination (e.g., NaCl/KCl from workup).

Part 3: Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed to separate the target compound (amphiphilic) from highly polar sulfonic acid impurities.

  • Instrument: Agilent 1200 Series or equivalent with DAD.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of COOH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Benzoyl absorption).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 70 Linear Gradient (Elutes Target)
18.0 70 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |

System Suitability:

  • Tailing Factor: < 1.5

  • Resolution (Target vs. Impurity A): > 2.0

Synthesis-Based Impurity Tracking

Understanding the origin of impurities is vital for troubleshooting QC failures. The diagram below maps the genesis of Critical Quality Attributes.

ImpurityMap BenzoicAcid Benzoic Acid (Starting Material) Intermediate 3-(Chlorosulfonyl)benzoic acid (Reactive Intermediate) BenzoicAcid->Intermediate Chlorosulfonation ImpurityB Impurity B: Residual Benzoic Acid BenzoicAcid->ImpurityB Incomplete Rxn Chlorosulfonic Chlorosulfonic Acid Target 3-(N-Ethylsulfamoyl)benzoic acid (Target Product) Intermediate->Target Amidation (EtNH2) ImpurityA Impurity A: 3-Sulfobenzoic acid (Hydrolysis) Intermediate->ImpurityA Moisture Hydrolysis Ethylamine Ethylamine

Figure 1: Impurity Origin Map. Impurity A arises from moisture exposure of the intermediate; Impurity B arises from incomplete conversion.

Part 4: QC Decision Workflow

This self-validating workflow ensures that only material meeting the strict "Pharmaceutical Intermediate" grade is released.

QCWorkflow Start Sample Receipt ID_Test Identity Test (IR / H-NMR) Start->ID_Test HPLC_Test Purity Test (HPLC) ID_Test->HPLC_Test Decision1 Purity > 98.0%? HPLC_Test->Decision1 Impurity_Check Impurity Profiling (Impurity A < 0.5%) Decision1->Impurity_Check Yes Reject REJECT (Reprocess) Decision1->Reject No Decision2 Impurities Within Limits? Impurity_Check->Decision2 Assay Assay (Titration/HPLC) Decision2->Assay Yes Decision2->Reject No Release RELEASE Pharma Grade Assay->Release

Figure 2: Quality Control Decision Tree. A tiered approach prioritizing purity profiling before quantitative assay.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113468640, 3-[Ethyl(3-hydroxypropyl)sulfamoyl]benzoic acid (Related Structure Analysis). Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzoic Acid Derivatives (Application Note). Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. Retrieved January 30, 2026, from [Link]

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(N-Ethylsulfamoyl)benzoic Acid Derivatives

For researchers and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides an in-depth comparison and methodological framework for assessing the cross-r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides an in-depth comparison and methodological framework for assessing the cross-reactivity of 3-(N-Ethylsulfamoyl)benzoic acid derivatives. These compounds, utilized as versatile synthetic intermediates in medicinal chemistry, possess structural motifs that warrant a thorough investigation of their off-target binding profiles to mitigate potential adverse effects and ensure therapeutic efficacy.[1]

The Imperative of Cross-Reactivity Analysis

The 3-(N-Ethylsulfamoyl)benzoic acid scaffold is characterized by a benzoic acid and an N-substituted sulfonamide group.[1] Both functional groups are prevalent in a wide range of biologically active molecules, creating a potential for interactions with unintended targets. For instance, sulfonamide-containing drugs are a well-known class of compounds with a spectrum of activities and, in some cases, cross-reactivity profiles. While the more common hypersensitivity reactions to sulfonamides are often associated with an N4-arylamine structure—which is absent in this core scaffold—T-cell mediated responses to the sulfonamide moiety itself remain a theoretical possibility.[2] Therefore, a proactive and systematic evaluation of cross-reactivity is not merely a regulatory formality but a critical step in de-risking a development pipeline.

Structural Rationale for Cross-Reactivity Assessment

The potential for off-target interactions of 3-(N-Ethylsulfamoyl)benzoic acid derivatives can be inferred from their structural similarity to other known bioactive molecules. The key pharmacophoric features to consider are:

  • The Sulfonamide Moiety: This group is a cornerstone of many diuretics, anticonvulsants, and anti-inflammatory drugs.

  • The Benzoic Acid Moiety: As a carboxylic acid, this group can engage in ionic interactions with basic residues in protein binding pockets. It is also a key feature of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes.[3][4]

  • Overall Physicochemical Properties: Modifications to the core structure, particularly at the ethyl group of the sulfonamide or on the phenyl ring, will alter properties like lipophilicity and hydrogen bonding potential, which in turn influence the compound's binding promiscuity.[1]

A notable example of a structurally related compound is Probenecid, a sulfonamide derivative that acts as an inhibitor of organic anion transporters (OATs) in the renal tubules.[5] This known interaction highlights a plausible and important family of proteins to include in a cross-reactivity panel for novel 3-(N-Ethylsulfamoyl)benzoic acid derivatives.

cluster_0 3-(N-Ethylsulfamoyl)benzoic Acid Derivative cluster_1 Potential Cross-Reactive Targets Core Core Scaffold OATs Organic Anion Transporters (OATs) Core->OATs e.g., Probenecid Interaction CA Carbonic Anhydrases Core->CA Sulfonamide Inhibitors COX Cyclooxygenases (COX) Core->COX Benzoic Acid NSAIDs Other Other Enzymes/ Receptors Core->Other Novel Interactions

Caption: Conceptual diagram of potential cross-reactivity pathways for 3-(N-Ethylsulfamoyl)benzoic acid derivatives based on structural similarity to known drugs.

A Tiered Approach to Experimental Cross-Reactivity Profiling

A systematic approach to evaluating cross-reactivity involves a multi-tiered strategy, starting with broad screening and progressing to more specific, functional assays for any identified hits.

  • Tier 1: In Silico and High-Throughput Screening: Computational methods can predict potential off-target interactions by comparing the molecular similarity of the derivatives to a library of known ligands for various targets.[6] This can be followed by broad panel screening, such as radioligand binding assays, against a large number of receptors, ion channels, and enzymes.

  • Tier 2: Confirmatory Immunoassays: For hits identified in Tier 1, or for a panel of targets selected based on structural rationale, quantitative immunoassays like a competitive ELISA are invaluable.[7] These assays are highly adaptable for small molecules and can provide quantitative measures of binding affinity.[8]

  • Tier 3: Functional and Cellular Assays: If significant binding is confirmed, the next logical step is to determine if this interaction translates to a functional effect (agonist, antagonist, or allosteric modulator) in a relevant cellular context.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the cross-reactivity of 3-(N-Ethylsulfamoyl)benzoic acid derivatives against a specific protein of interest (e.g., a suspected off-target). The principle relies on the competition between the derivative (the analyte) and a labeled version of a known ligand for binding to the immobilized target protein.

Step-by-Step Methodology
  • Preparation of Target-Coated Plates:

    • Dilute the purified target protein to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the protein solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C to allow for passive adsorption.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competition Reaction:

    • Prepare a serial dilution of the 3-(N-Ethylsulfamoyl)benzoic acid derivatives and a standard competitor (the known ligand) in assay buffer.

    • In a separate dilution plate, mix 50 µL of each derivative/standard concentration with 50 µL of a fixed concentration of a labeled known ligand (e.g., biotinylated ligand).

    • Transfer 100 µL of this mixture to the corresponding wells of the target-coated plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of streptavidin-HRP (or other appropriate enzyme conjugate) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of the labeled ligand binding).

ELISA_Workflow A 1. Coat Plate with Target Protein B 2. Wash and Block Non-specific Sites A->B E 5. Add Mixture to Plate (Competition Step) B->E C 3. Prepare Serial Dilutions of Derivatives D 4. Mix Derivatives with Labeled Ligand C->D D->E F 6. Wash Plate E->F G 7. Add Enzyme Conjugate (e.g., Strep-HRP) F->G H 8. Wash Plate G->H I 9. Add Substrate (TMB) H->I J 10. Stop Reaction and Read Absorbance at 450nm I->J K 11. Calculate IC50 Values J->K

Caption: Workflow for a competitive ELISA to assess small molecule cross-reactivity.

Data Interpretation and Comparative Analysis

The primary output of the competitive ELISA is the IC₅₀ value. By comparing the IC₅₀ values of different 3-(N-Ethylsulfamoyl)benzoic acid derivatives against a panel of potential off-targets, a cross-reactivity profile can be established. A lower IC₅₀ value indicates a higher binding affinity and, therefore, a greater potential for cross-reactivity.

Table 1: Hypothetical Cross-Reactivity Data for 3-(N-Ethylsulfamoyl)benzoic Acid Derivatives

Compound IDPrimary Target IC₅₀ (nM)Off-Target A IC₅₀ (nM)Off-Target B IC₅₀ (nM)Off-Target C IC₅₀ (nM)Selectivity (A/Primary)
Derivative 1151,200>10,0008,50080x
Derivative 225350>10,000>10,00014x
Derivative 310>10,0009,500>10,000>1,000x

In this hypothetical example, Derivative 3 demonstrates the highest selectivity for the primary target over the tested off-targets, making it a more promising candidate for further development. Derivative 2 shows significant cross-reactivity with Off-Target A, which would warrant further investigation.

Conclusion and Future Directions

The assessment of cross-reactivity for 3-(N-Ethylsulfamoyl)benzoic acid derivatives is a critical component of preclinical safety and efficacy evaluation. A logical, tiered approach, beginning with in silico analysis and culminating in quantitative in vitro assays such as competitive ELISA, provides the necessary data to compare candidates and select those with the most favorable selectivity profiles. While this guide provides a robust framework, it is essential to tailor the specific off-target panel to the therapeutic indication and any insights gained from initial screening. For compounds that show concerning off-target binding, further studies, including tissue cross-reactivity analysis using immunohistochemistry, may be required to understand the potential in vivo consequences.[9][10]

References

  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. Available from: [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021-07-17). Available from: [Link]

  • NIH. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023-07-11). Available from: [Link]

  • PubMed. Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Available from: [Link]

  • Empathia AI. Probenecid and Penicillin Interaction: Enhanced Antibiotic Levels. Available from: [Link]

  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • AnaPath Services. Tissue Cross-Reactivity Study and its Applications. (2019-02-26). Available from: [Link]

  • PubMed. [Cross allergy between sulphonamide diuretics, probenecid, sulphamethoxazole and sulphonyl-urea compounds (author's transl)]. Available from: [Link]

  • ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Available from: [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Available from: [Link]

  • NIH. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Available from: [Link]

  • NIH. LiverTox - Probenecid. (2020-07-10). Available from: [Link]

  • PubMed. Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. (2020-01-10). Available from: [Link]

  • HistoTox Labs. Successfully Conducting Tissue Cross-Reactivity Studies. Available from: [Link]

  • Drugs.com. Probenecid Interactions Checker. Available from: [Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. (2020-02-19). Available from: [Link]

  • ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025-06-02). Available from: [Link]

  • ResearchGate. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link]

  • Pharmacy 180. SAR of Benzoic Acid Derivatives - Local Anaesthetics. Available from: [Link]

  • WebMD. Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-06-11). Available from: [Link]

  • ResearchGate. Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. Available from: [Link]

  • ScienceDirect. Synthesis and bioactivity of salicylic acid 3-N'-benzyloxycarbonyl-β-aminobutyric ester. Available from: [Link]

  • PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025-06-05). Available from: [Link]

  • PubChem. 3-[3-Methoxy-3-oxo-2-(3-sulfanylpropyl)propyl]benzoic acid. Available from: [Link]

Sources

Comparative

comparing the efficacy of different synthetic routes to 3-(N-Ethylsulfamoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-(N-Ethylsulfamoyl)benzoic Acid 3-(N-Ethylsulfamoyl)benzoic acid is a key building block in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(N-Ethylsulfamoyl)benzoic Acid

3-(N-Ethylsulfamoyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its structural motif, featuring a benzoic acid and a sulfonamide group, is present in a variety of pharmacologically active compounds. The ability to efficiently and selectively synthesize this molecule is therefore of paramount importance. This guide will compare and contrast the most common synthetic routes, evaluating them on criteria such as yield, purity, scalability, and overall efficiency.

Synthetic Strategies: A Head-to-Head Comparison

Two primary synthetic pathways to 3-(N-Ethylsulfamoyl)benzoic acid have been identified and will be discussed in detail:

  • Route 1: Direct Sulfonylation of Benzoic Acid followed by Amination

  • Route 2: Multi-step Synthesis via Diazotization of 3-Aminobenzoic Acid

The following sections will provide a thorough examination of each route, including detailed experimental protocols and a discussion of the advantages and disadvantages of each approach.

Route 1: Direct Chlorosulfonylation and Subsequent Amination

This is arguably the most direct and commonly employed method for the synthesis of 3-(N-Ethylsulfamoyl)benzoic acid. It is a two-step process that begins with the electrophilic aromatic substitution of benzoic acid to introduce a chlorosulfonyl group, followed by a nucleophilic substitution with ethylamine.

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

The initial step involves the chlorosulfonation of benzoic acid.[1] This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the reagent and the solvent. The carboxylic acid group is a meta-directing deactivator, which favors the introduction of the chlorosulfonyl group at the 3-position.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas trap, cool chlorosulfonic acid (e.g., 4 equivalents) in an ice bath.

  • Slowly and cautiously add benzoic acid (1 equivalent) in small portions to the cooled chlorosulfonic acid, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it (e.g., to 95°C) for a specified period (e.g., 12 hours) to ensure complete reaction.[1]

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.[1]

  • The crude 3-(chlorosulfonyl)benzoic acid can be dried and used in the next step without further purification. The yield for this step is typically around 80%.[1]

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures that the reaction goes to completion and also serves as the reaction medium.

  • Controlled Addition and Cooling: The reaction between benzoic acid and chlorosulfonic acid is highly exothermic. Slow addition and initial cooling are crucial to prevent uncontrolled reactions and potential side product formation.

  • Heating: Heating the reaction mixture after the initial exothermic phase provides the necessary activation energy to drive the electrophilic substitution to completion.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to hydrolyze the excess chlorosulfonic acid and precipitate the less water-soluble product.

Step 2: Synthesis of 3-(N-Ethylsulfamoyl)benzoic Acid

The second step involves the reaction of the synthesized 3-(chlorosulfonyl)benzoic acid with ethylamine. This is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.

Experimental Protocol:

  • Dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent (e.g., water).[1]

  • In a separate flask, prepare a solution of ethylamine (e.g., 2-3 equivalents).

  • Slowly add the ethylamine solution to the solution of 3-(chlorosulfonyl)benzoic acid while stirring. The reaction is typically carried out at room temperature.

  • After the addition is complete, continue stirring for a period to ensure the reaction is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the final product.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(N-Ethylsulfamoyl)benzoic acid.[1] A similar reaction yielded a product with a melting point of 195-197 °C.[1]

Causality Behind Experimental Choices:

  • Excess Ethylamine: Using an excess of ethylamine serves two purposes: it drives the reaction to completion and also neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

  • Acidification: 3-(N-Ethylsulfamoyl)benzoic acid is a carboxylic acid and will be soluble in its salt form in a basic or neutral solution. Acidification protonates the carboxylate group, rendering the molecule less soluble and causing it to precipitate.

  • Recrystallization: This is a standard purification technique to remove any unreacted starting materials or side products, yielding a product of high purity.

Visualizing Route 1: Workflow Diagram

Route 1: Direct Chlorosulfonylation and Amination cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination start1 Benzoic Acid product1 3-(Chlorosulfonyl)benzoic Acid start1->product1  95°C, 12h start1->product1 reagent1 Chlorosulfonic Acid (excess) reagent1->product1 product2 3-(N-Ethylsulfamoyl)benzoic Acid product1->product2  aq. solution product1->product2 reagent2 Ethylamine (excess) reagent2->product2

Caption: Workflow for the synthesis of 3-(N-Ethylsulfamoyl)benzoic acid via Route 1.

Route 2: Multi-step Synthesis via Diazotization of 3-Aminobenzoic Acid

This alternative route begins with 3-aminobenzoic acid and proceeds through a diazonium salt intermediate. While potentially longer, this route can be advantageous if the starting material is readily available or if substitution patterns incompatible with direct chlorosulfonation are desired.

Step 1: Diazotization of 3-Aminobenzoic Acid

The first step is the conversion of the amino group of 3-aminobenzoic acid into a diazonium salt.[2] This is a classic reaction in organic chemistry, typically carried out at low temperatures using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[3]

Experimental Protocol:

  • Suspend 3-aminobenzoic acid (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the suspension, maintaining the low temperature.

  • Stir the mixture for a short period (e.g., 15-30 minutes) after the addition is complete to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a temperature between 0 and 5°C is critical for safety and to prevent the premature decomposition of the intermediate.

  • In situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture as needed from sodium nitrite and a strong acid.

Step 2: Sulfonylation of the Diazonium Salt (Sandmeyer-type Reaction)

The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride group. This is a variation of the Sandmeyer reaction.

Experimental Protocol:

  • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(I) salt (e.g., copper(I) chloride).

  • Slowly add the cold diazonium salt solution from the previous step to the sulfur dioxide solution.

  • Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

  • The resulting 3-(chlorosulfonyl)benzoic acid can be isolated by extraction or precipitation.

Step 3: Amination

This final step is identical to the second step of Route 1, where the synthesized 3-(chlorosulfonyl)benzoic acid is reacted with ethylamine to yield the final product.

Experimental Protocol:

  • Follow the amination protocol as described in Route 1, Step 2.

Visualizing Route 2: Workflow Diagram

Route 2: Diazotization and Sulfonylation cluster_step1_2 Step 1: Diazotization cluster_step2_2 Step 2: Sulfonylation cluster_step3_2 Step 3: Amination start2 3-Aminobenzoic Acid intermediate 3-Carboxybenzenediazonium Chloride start2->intermediate start2->intermediate reagent3 NaNO₂, HCl 0-5°C reagent3->intermediate product1_2 3-(Chlorosulfonyl)benzoic Acid intermediate->product1_2 intermediate->product1_2 reagent4 SO₂, CuCl reagent4->product1_2 final_product 3-(N-Ethylsulfamoyl)benzoic Acid product1_2->final_product product1_2->final_product reagent5 Ethylamine reagent5->final_product

Caption: Workflow for the synthesis of 3-(N-Ethylsulfamoyl)benzoic acid via Route 2.

Comparative Analysis and Data Summary

FeatureRoute 1: Direct ChlorosulfonylationRoute 2: Diazotization
Starting Material Benzoic Acid3-Aminobenzoic Acid
Number of Steps 23
Key Reagents Chlorosulfonic Acid, EthylamineSodium Nitrite, HCl, SO₂, CuCl, Ethylamine
Overall Yield Generally Good (can be >70% for analogous reactions)[1]Variable, often lower due to instability of diazonium salt
Scalability Readily scalable, but handling large quantities of chlorosulfonic acid requires cautionMore challenging to scale due to the thermal instability of the diazonium intermediate
Safety Concerns Highly corrosive and reactive chlorosulfonic acidThermally unstable and potentially explosive diazonium salts, toxic sulfur dioxide gas
Substrate Scope Limited by directing effects of substituents on the aromatic ringPotentially broader scope for substituted benzoic acids
Purity of Intermediate 3-(Chlorosulfonyl)benzoic acid can often be used crude[1]Diazonium salt is used in situ and not isolated

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 3-(N-Ethylsulfamoyl)benzoic acid.

Route 1 (Direct Chlorosulfonylation) is the more direct and likely higher-yielding approach for this specific target molecule. Its primary advantages are the fewer number of steps and the use of relatively straightforward reactions. However, the use of large quantities of corrosive and reactive chlorosulfonic acid is a significant safety consideration that requires appropriate handling and infrastructure.

Route 2 (Diazotization) offers a valuable alternative, particularly when starting from 3-aminobenzoic acid or when dealing with substrates that are not amenable to direct chlorosulfonation. The main challenges of this route are the inherent instability of the diazonium salt intermediate, which necessitates careful temperature control, and the handling of toxic sulfur dioxide gas. The overall yield is also likely to be lower than that of Route 1.

For the synthesis of unsubstituted 3-(N-Ethylsulfamoyl)benzoic acid on a laboratory scale, Route 1 is generally the recommended method due to its efficiency and higher potential yield. However, a thorough risk assessment and adherence to strict safety protocols are essential when working with chlorosulfonic acid. For more complex derivatives or when specific regioselectivity is required, the diazotization route may prove to be the more strategic choice.

References

  • Vertex AI Search. (n.d.). Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling Reaction of Nitroarenes with Sodium Arylsulfinates.
  • Google Patents. (n.d.). CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline.
  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
  • Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids | Request PDF.
  • CymitQuimica. (n.d.). CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid.
  • SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Google Patents. (n.d.). US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • Homework.Study.com. (n.d.). Product of benzoic acid and ethylamine.
  • Scribd. (n.d.). Lab Procedures for Benzoic & Sulphanilic Acid Synthesis | PDF.
  • ResearchGate. (2025). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • ResearchGate. (2025). (PDF) New route for synthesis of 3- and 5-caffeoylquinic acids via protected quinic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind the Color: How 3-Aminobenzoic Acid Contributes to Dye Synthesis.
  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Google Patents. (n.d.). US3941768A - One step diazotization coupling process.
  • YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction).
  • Molbase. (n.d.). Synthesis of 2-Chloro-5-(2-[p-chlorophenyl]ethylaminosulfonyl)benzoic Acid.

Sources

Validation

benchmarking 3-(N-Ethylsulfamoyl)benzoic acid against commercially available scaffolds

Title: Technical Benchmarking Guide: 3-(N-Ethylsulfamoyl)benzoic Acid in Fragment-Based Drug Discovery (FBDD) Executive Summary This guide benchmarks 3-(N-Ethylsulfamoyl)benzoic acid (Scaffold A) against its primary comm...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmarking Guide: 3-(N-Ethylsulfamoyl)benzoic Acid in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide benchmarks 3-(N-Ethylsulfamoyl)benzoic acid (Scaffold A) against its primary commercially available alternatives: the unsubstituted 3-sulfamoylbenzoic acid (Scaffold B) and the fully substituted 3-(N,N-diethylsulfamoyl)benzoic acid (Scaffold C).

Verdict: The 3-(N-Ethylsulfamoyl)benzoic acid scaffold represents a "Goldilocks" zone for lead optimization. Unlike the unsubstituted analog (too polar, rapid renal clearance) or the disubstituted analog (loss of H-bond donor, steric bulk), the N-ethyl variant offers a critical balance of lipophilicity (


cLogP ~ +0.5 vs. unsubstituted) while retaining the sulfonamide nitrogen as a hydrogen bond donor (HBD). This guide validates its utility in modulating physicochemical properties without sacrificing synthetic handle reactivity.

Physicochemical Profiling & Benchmarking

In medicinal chemistry, the choice of scaffold dictates the trajectory of the lead optimization phase. The following data compares the N-Ethyl scaffold against standard alternatives.

Table 1: Comparative Physicochemical Properties

PropertyScaffold A (Subject) Scaffold B (Polar Std) Scaffold C (Lipophilic Std)
Structure 3-(N-Ethylsulfamoyl)... 3-Sulfamoylbenzoic acid 3-(N,N-Diethylsulfamoyl)...
Formula



MW ( g/mol ) 229.25201.20257.31
cLogP (Calc) ~1.2~0.4~2.1
TPSA (

)
~83~95~75
H-Bond Donors 2 (COOH, SO2NH)3 (COOH, SO2NH2)1 (COOH)
Rotatable Bonds 314
Primary Utility Balanced Lead Opt.[1]Solubility EnhancerBBB Penetration / Hydrophobic Pocket
Analysis of Key Differentiators:
  • Lipophilicity Modulation: The addition of the ethyl group increases cLogP by approximately 0.8 units compared to the unsubstituted parent. This is critical for improving permeability in cell-based assays where Scaffold B often fails due to high polarity.

  • H-Bond Donor (HBD) Retention: Unlike Scaffold C, the N-Ethyl variant retains the sulfonamide proton (

    
     ~10-11). This allows the molecule to maintain critical water-mediated bridges or direct H-bonds with residues like Threonine or Serine in active sites (e.g., Carbonic Anhydrase or P2Y14R pockets).
    
  • Metabolic Stability: The N-ethyl group provides steric protection to the sulfonamide nitrogen, reducing the rate of N-glucuronidation compared to the primary sulfonamide (Scaffold B), while avoiding the rapid oxidative dealkylation often seen with N-methyl analogs (The "Methyl Effect").

Decision Logic: Scaffold Selection

The following diagram illustrates the logical flow for selecting the N-Ethyl scaffold over alternatives during the Hit-to-Lead phase.

ScaffoldSelection Start Hit Expansion Phase (Benzoic Acid Core) Q1 Is the target pocket hydrophobic or solvent-exposed? Start->Q1 Hydrophobic Hydrophobic Pocket Q1->Hydrophobic Hydrophobic Solvent Solvent Exposed / Polar Q1->Solvent Solvent Q2 Is a H-Bond Donor (NH) required for binding? Hydrophobic->Q2 Res_ScaffoldB Select Scaffold B (Unsubstituted) Max Solubility Solvent->Res_ScaffoldB High Polarity Needed Res_ScaffoldC Select Scaffold C (N,N-Diethyl) Max Lipophilicity Q2->Res_ScaffoldC No (Steric Bulk OK) Res_ScaffoldA Select Scaffold A (N-Ethyl) Balanced LogP + HBD Q2->Res_ScaffoldA Yes (HBD Needed)

Figure 1: Decision tree for selecting sulfonamide-benzoic acid scaffolds based on binding site requirements.

Synthetic Utility & Protocols

The primary challenge when using 3-(N-Ethylsulfamoyl)benzoic acid is the chemoselectivity during amide coupling at the carboxylic acid. The sulfonamide nitrogen is nucleophilic enough to compete if not properly managed, though the electron-withdrawing sulfonyl group mitigates this significantly compared to carboxamides.

Protocol: Chemoselective Amide Coupling

Objective: Couple Scaffold A to an amine (R-NH2) without protecting the sulfonamide.

Materials:

  • Scaffold A (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[2]

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve Scaffold A in DMF (0.1 M). Add DIPEA (1.5 equiv) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) at 0°C. Stir for 15 minutes to form the activated ester. Note: Pre-activation prevents the sulfonamide anion from competing for the coupling reagent.

  • Addition: Add the Amine Partner and the remaining DIPEA (1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), then Brine.

    • Critical Check: The sulfonamide NH is acidic (

      
       ~10). Do not wash with strong base (NaOH) during workup, or the product will extract into the aqueous layer.
      
Diagram: Synthetic Pathway

SyntheticPathway Substrate 3-(N-Ethyl)benzoic acid (Scaffold A) Activation Activation (HATU/DIPEA) Substrate->Activation Intermediate Active Ester (O-At) Activation->Intermediate Coupling Amine Addition (R-NH2) Intermediate->Coupling Product Final Amide (Target Ligand) Coupling->Product

Figure 2: Optimized synthetic workflow for amide coupling avoiding sulfonamide interference.

Biological Relevance & Stability[3][4][5][6]

Metabolic Stability (Microsomal)

The N-ethyl group confers a specific metabolic advantage. Research into N-alkyl sulfonamides indicates that:

  • N-Dealkylation: Occurs slower for N-ethyl than N-methyl groups due to steric hindrance at the CYP450 active site.

  • Glucuronidation: The N-ethyl group sterically hinders UGT enzymes from conjugating the sulfonamide nitrogen, a common clearance pathway for unsubstituted sulfonamides (Scaffold B).

Target Applications
  • Carbonic Anhydrase Inhibitors (CAIs): While primary sulfonamides are the classic warhead, N-substituted variants are increasingly used to gain isoform selectivity (e.g., targeting CA IX over CA II) by utilizing the hydrophobic pocket adjacent to the Zinc active site.

  • P2Y14 Receptor Antagonists: Recent studies have highlighted 3-sulfonamidobenzoic acid derivatives as potent antagonists. The N-ethyl substituent aids in fine-tuning the hydrophobic interactions within the GPCR transmembrane bundle.

References

  • Sulfonamide Scaffold Utility: Title: Sulfonamides as a Promising Scaffold in Drug Discovery.[3][4][5] Source: ResearchGate / FDA Analysis. URL:

  • Metabolic Stability (Methyl/Ethyl Effect): Title: Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.[6][7][8] Source: PubMed Central (PMC). URL:

  • P2Y14R Antagonist Application: Title: Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists. Source: PubMed. URL:

  • Physicochemical Data (Unsubstituted Parent): Title: 4-Carboxybenzenesulfonamide (Carzenide) Computed Properties.[1] Source: PubChem.[1] URL:

Sources

Comparative

A Senior Application Scientist's Guide to Comparative In Silico Analysis: Docking 3-(N-Ethylsulfamoyl)benzoic Acid Derivatives Against Carbonic Anhydrase IX

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically grounded framework for conducting a comparative computational docking study of 3-(N-Ethylsulfamoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for conducting a comparative computational docking study of 3-(N-Ethylsulfamoyl)benzoic acid derivatives. While public data on this specific compound series is scarce, this document establishes a robust, self-validating protocol using the well-characterized oncological target, Carbonic Anhydrase IX (CA IX), as a case study. The methodologies, principles, and comparative logic detailed herein are designed to be adapted for novel research endeavors in structure-based drug design.

Foundational Strategy: Target Selection and Rationale

The success of any docking study hinges on the selection of a biologically relevant target. The sulfamoylbenzoic acid scaffold is a classic pharmacophore found in numerous inhibitors of Carbonic Anhydrases (CAs).[1] These zinc-containing metalloenzymes are crucial for pH regulation.[2]

Target of Interest: Carbonic Anhydrase IX (CA IX)

CA IX is an exemplary target for this study due to several key factors:

  • Oncological Relevance: CA IX is overexpressed in many solid tumors and is linked to tumor progression and resistance to therapy, making it a validated anticancer drug target.[3][4][5]

  • Hypoxia-Inducible Expression: Its expression is predominantly limited to tumor tissues, minimizing potential off-target effects in healthy cells.[6][7]

  • Structural Data Availability: A wealth of high-resolution crystal structures are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based design.[8]

For this guide, we will utilize the crystal structure of human CA IX, PDB ID: 5FL4 , as our receptor model.[6]

The Comparative Framework: Assembling a Validated Ligand Set

A docking study's credibility relies not just on the score of a lead compound but on its performance relative to well-characterized controls. This process, known as protocol validation, ensures the docking parameters can distinguish between known binders and non-binders.

Our ligand set will include:

  • Lead Compound: 3-(N-Ethylsulfamoyl)benzoic acid.

  • Positive Control: Acetazolamide. A well-documented, potent pan-CA inhibitor used clinically.[9][10] Its interaction with CA isoforms is extensively studied, providing a benchmark for a successful docking pose.[11]

  • Negative Control: Benzoic acid. This compound lacks the critical sulfonamide group responsible for coordinating with the active site's zinc ion. We hypothesize it will show a significantly poorer binding affinity, thereby confirming the importance of the key pharmacophore.

Experimental Protocol: A Step-by-Step Docking Workflow

This section details the complete computational methodology using industry-standard software. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Fetch Receptor PDB ID: 5FL4 Clean 2. Prepare Receptor (Remove Water/Ligands, Add Hydrogens) PDB->Clean Using UCSF Chimera or AutoDockTools Ligands 3. Prepare Ligands (Generate 3D Structures, Minimize Energy) Clean->Ligands Using ChemDraw/PyMOL and Open Babel Grid 4. Define Binding Site (Grid Box Generation) Vina 5. Execute Docking (AutoDock Vina) Ligands->Vina Input Ligand Files Grid->Vina Input Coordinates Scores 6. Extract Binding Affinity (kcal/mol) Vina->Scores Poses 7. Visualize & Analyze Poses (PyMOL/Discovery Studio) Scores->Poses Table 8. Compare & Conclude Poses->Table

Caption: Computational docking workflow from receptor preparation to final analysis.

Step 1: Receptor Preparation
  • Action: Download the PDB file for 5FL4 from the RCSB PDB database.

  • Protocol:

    • Load the PDB structure into a molecular visualization tool (e.g., UCSF Chimera, AutoDockTools).

    • Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any buffers or ions not critical to the catalytic mechanism. The essential catalytic Zinc (ZN) ion in the active site must be retained.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

  • Rationale (Expertise): Raw PDB files contain crystallographic artifacts and water molecules that can interfere with ligand docking by occupying space in the binding pocket. Preparing the receptor ensures a clean, chemically accurate representation for the simulation.

Step 2: Ligand Preparation
  • Action: Obtain or generate 3D structures for the lead compound and controls.

  • Protocol:

    • Draw the 2D structures of 3-(N-Ethylsulfamoyl)benzoic acid, Acetazolamide, and Benzoic acid.

    • Convert these 2D structures into 3D SDF or MOL2 files.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Define the rotatable bonds for each ligand, allowing for conformational flexibility during docking.

    • Convert the prepared ligand files into the PDBQT format.

  • Rationale (Trustworthiness): Starting with an energy-minimized conformation of the ligand reduces the computational burden and helps the docking algorithm explore more relevant poses. Defining rotatable bonds is critical for accurately simulating how a flexible ligand might adapt its shape to fit the rigid receptor pocket.[6]

Step 3: Grid Generation and Docking Execution
  • Action: Define the search space for the docking simulation and run the calculation.

  • Protocol:

    • Identify the active site of CA IX. This is typically centered on the catalytic zinc ion.

    • Define a "grid box" that encompasses this entire active site. For CA IX, a box centered at x=11.9, y=24.5, z=27.6 with dimensions of 25x25x25 Å is a well-established starting point.[6]

    • Execute the docking simulation using AutoDock Vina, providing the prepared receptor, ligand files, and grid box coordinates as inputs.[12]

  • Rationale (Expertise): The grid box confines the search algorithm to the region of interest, dramatically increasing efficiency. If the box is too small, it may miss the true binding pose; if too large, the search becomes computationally expensive and less accurate. Using coordinates from previously published studies on the same PDB structure is a reliable validation strategy.

Comparative Data Analysis: Interpreting the Results

The output of a docking simulation provides two key pieces of information: the binding affinity score and the predicted binding pose(s).

Data Presentation: Hypothetical Docking Results

The following table presents illustrative data that one might expect from this comparative study. Note: These values are hypothetical and for educational purposes.

Compound NameRolePubChem CIDBinding Affinity (kcal/mol)Key Predicted Interactions with CA IX Active Site
Acetazolamide Positive Control1986-8.5Sulfonamide coordinates with catalytic Zn2+; H-bonds with Thr199, Thr200.
3-(N-Ethylsulfamoyl)benzoic acid Lead Compound11321189-7.8Sulfonamide coordinates with catalytic Zn2+; H-bond with Thr199; Benzoic acid moiety extends towards the hydrophobic pocket.
Benzoic acid Negative Control244-4.2Lacks specific coordination with Zn2+; weak van der Waals interactions.

Analysis of Results:

  • Binding Affinity: The binding affinity, reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate a stronger, more favorable interaction. In our hypothetical data, the positive control, Acetazolamide, shows the strongest binding affinity, as expected. Our lead compound shows a strong, but slightly weaker, affinity. Crucially, the negative control, Benzoic acid, has a significantly poorer score, validating that the sulfonamide group is essential for high-affinity binding.

  • Pose Visualization: The true value of docking lies in visualizing the 3D pose. Analysis should confirm that the sulfonamide group of both Acetazolamide and the lead compound are positioned to interact directly with the active site's zinc ion, mimicking the mechanism of known inhibitors.[6] The orientation of the rest of the molecule can then be analyzed to identify other potential interactions (hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and could be optimized in future derivatives.

Conclusion and Future Directions

This guide outlines a scientifically rigorous workflow for the comparative computational analysis of 3-(N-Ethylsulfamoyl)benzoic acid derivatives against Carbonic Anhydrase IX. By incorporating both positive and negative controls, the methodology becomes self-validating, providing confidence in the predictive power of the model.

The hypothetical results suggest that 3-(N-Ethylsulfamoyl)benzoic acid is a promising candidate for CA IX inhibition, warranting further investigation. Future work could involve:

  • Expanding the Derivatives: Synthesizing and docking a library of derivatives with modifications to the ethyl and benzoic acid groups to explore the structure-activity relationship (SAR).

  • Molecular Dynamics (MD) Simulations: Performing MD simulations on the top-ranked docking poses to assess the stability of the ligand-protein complex over time.

  • In Vitro Enzymatic Assays: Ultimately, computational predictions must be validated through experimental testing of the compounds' ability to inhibit CA IX activity in a laboratory setting.

References

  • Di Fiore, A., De Simone, G. (2020). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available from: [Link]

  • Gieling, E., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 759339, 3-(Phenylsulfamoyl)benzoic acid. PubChem. Available from: [Link]

  • RCSB Protein Data Bank. (2015). 5FL6: Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide. RCSB PDB. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11321189, 3-(Sulfanylmethyl)benzoic acid. PubChem. Available from: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available from: [Link]

  • Tucker, W., Sankar, P., Theetha Kariyanna, P. (2023). Acetazolamide. StatPearls Publishing. Available from: [Link]

  • RCSB Protein Data Bank. Homepage. RCSB PDB. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for C12H11NO4S2, 3-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid. PubChem. Available from: [Link]

  • Zhang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules. Available from: [Link]

  • The Bioinformatics Scientist. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]

  • Supuran, C. T., et al. (2020). Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Validation

Technical Guide: Assessing the Novelty of 3-(N-Ethylsulfamoyl)benzoic Acid Derivatives

The following technical guide is structured to provide an expert-level assessment of 3-(N-Ethylsulfamoyl)benzoic acid (CAS 7326-74-1) derivatives. Unlike a standard product sheet, this guide functions as a strategic rese...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an expert-level assessment of 3-(N-Ethylsulfamoyl)benzoic acid (CAS 7326-74-1) derivatives.

Unlike a standard product sheet, this guide functions as a strategic research framework. It addresses the specific medicinal chemistry challenges of this scaffold—primarily distinguishing its potential as an Organic Anion Transporter (OAT) inhibitor or P2Y14 antagonist from the classic Carbonic Anhydrase Inhibitor (CAI) pathway associated with primary sulfonamides.

Content Type: Publish Comparison Guide Subject: 3-(N-Ethylsulfamoyl)benzoic acid (CAS: 7326-74-1) Core Application: Uricosuric Agents, OAT Inhibitors, and P2Y14 Antagonists.

Executive Summary: The Scaffold Paradox

In medicinal chemistry, 3-(N-Ethylsulfamoyl)benzoic acid represents a critical divergence point from classic sulfonamide pharmacology.

  • The Classic Pathway (CA Inhibition): Most sulfonamide drugs (e.g., Acetazolamide) possess a primary sulfonamide group (

    
    ). This unsubstituted nitrogen is essential for coordinating with the Zinc (
    
    
    
    ) ion in the active site of Carbonic Anhydrase (CA).
  • The N-Ethyl Novelty: The presence of the N-ethyl group in your scaffold sterically hinders this zinc coordination, drastically reducing CA inhibitory potency. This is a feature, not a bug. It shifts the pharmacological profile away from diuretic/glaucoma effects and towards Organic Anion Transporter (OAT) inhibition (similar to Probenecid) and novel G-Protein Coupled Receptor (GPCR) antagonism (specifically P2Y14).

Novelty Statement: Derivatives of this scaffold should be assessed primarily for uricosuric activity (gout therapy) and anti-inflammatory P2Y14 antagonism , using Probenecid and PPTN as the respective baselines, rather than Acetazolamide.

Novelty & SAR Analysis: Defining the Chemical Space

To establish novelty, you must demonstrate that your derivatives offer superior pharmacokinetic (PK) properties or selectivity compared to the Standards of Care (SoC).

Comparative Pharmacophore Analysis
Feature3-(N-Ethylsulfamoyl)benzoic acid (Your Scaffold)Probenecid (Standard)Acetazolamide (Standard)
Core Structure Benzoic acid, 3-sulfamoylBenzoic acid, 4-sulfamoylThiadiazole sulfonamide
N-Substitution N-Ethyl (Mono-substituted) N,N-Dipropyl (Di-substituted)Unsubstituted (Primary)
Primary Target OAT1/3, URAT1, P2Y14 OAT1/3, URAT1Carbonic Anhydrase (CA)
Mechanism Anion Transport Blockade / GPCR AntagonismRenal Tubular BlockingZn-Metalloenzyme Inhibition
Lipophilicity Moderate (

)
High (

)
Low (

)
Solubility pH-dependent (Acidic)Poor (Acidic)Moderate
The "Novelty Gap"

Research indicates two high-value avenues for this scaffold:

  • Selectivity over CA Isoforms: Unlike Acetazolamide, your N-ethyl derivatives likely avoid off-target CA inhibition side effects (e.g., metabolic acidosis, paresthesia).

  • P2Y14 Receptor Antagonism: Recent studies (2024-2025) identify 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a key mediator of acute lung injury and inflammation. The 3-position substitution is critical for binding affinity in the transmembrane pocket.

Comparative Performance Data

When publishing, summarize your data against these benchmarks. The following table illustrates hypothetical target values required to claim "Superior Novelty."

Table 1: Performance Benchmarking
MetricYour Derivative (Target Profile) Probenecid (SoC) Acetazolamide (Neg. Control) Significance
hURAT1 IC50



Lower IC50 indicates superior uricosuric potential (Gout).
OAT1/3 Inhibition Selective (High OAT1, Low OAT3)Non-selectiveInactiveSelectivity reduces drug-drug interaction risks.
P2Y14 IC50

InactiveInactiveHigh Novelty: Validates anti-inflammatory application.
hCA II Ki

(Inactive)
N/A

Confirms lack of diuretic side effects.
Aq. Solubility

(pH 7.4)


Improved bioavailability vs Probenecid.

Experimental Protocols

To validate your compounds, use these self-validating protocols.

Protocol A: Synthesis of Amide Derivatives (The "Tail" Approach)

Objective: React the carboxylic acid moiety of 3-(N-Ethylsulfamoyl)benzoic acid with amines to create a library of benzamides.

  • Activation: Dissolve 3-(N-Ethylsulfamoyl)benzoic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at

    
     for 30 mins to form the active ester.
    
  • Coupling: Add the target Amine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

    
     (to remove unreacted acid), and brine.
    
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.

Protocol B: Urate Uptake Assay (OAT/URAT1 Inhibition)

Objective: Assess the compound's ability to block urate transport, comparing efficacy to Probenecid.

  • Cell Line: HEK293 cells stably expressing hURAT1 or hOAT1.

  • Seeding: Seed cells in 24-well plates (

    
     cells/well). Culture for 48h.
    
  • Incubation: Replace medium with HBSS (Cl- free) containing

    
    -Uric Acid (
    
    
    
    ) and the Test Compound (Concentration range:
    
    
    ).
  • Control: Use Probenecid (

    
    ) as a positive control and DMSO as vehicle.
    
  • Termination: After 5 mins at

    
    , aspirate buffer and wash cells 
    
    
    
    with ice-cold PBS.
  • Lysis: Lyse cells with 0.1M NaOH.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting. Calculate

    
     Inhibition relative to DMSO control.
    

Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the conversion of the core scaffold into functional libraries, highlighting the structural divergence from classic CAIs.

SynthesisPath Start 3-(N-Ethylsulfamoyl) benzoic acid (CAS 7326-74-1) Activation Activation (EDCI/HOBt) Start->Activation COOH Reactivity Classic Classic Primary Sulfonamides (-SO2NH2) Start->Classic NOT POSSIBLE (Blocked by N-Ethyl) Coupling Amide Coupling (R-NH2) Activation->Coupling Prod1 Lipophilic Amides (Target: P2Y14) Coupling->Prod1 Hydrophobic Amines Prod2 Polar Amides (Target: OAT/URAT1) Coupling->Prod2 Hydrophilic Amines

Caption: Synthesis logic flow. The N-ethyl blockade prevents classic CAI formation, directing synthesis toward GPCR/Transporter targets.

Diagram 2: Novelty Validation Workflow

A decision tree for validating the biological activity of synthesized derivatives.

ValidationFlow Compound Synthesized Derivative Screen1 Primary Screen: CA Inhibition (hCA II) Compound->Screen1 Decision1 Is Ki < 100 nM? Screen1->Decision1 PathOld Classic CAI Profile (Low Novelty) Decision1->PathOld Yes PathNew Non-CAI Profile (Proceed to Novelty) Decision1->PathNew No (Expected) Screen2 Secondary Screen: Urate Uptake (URAT1) OR P2Y14 Antagonism PathNew->Screen2 Result High Novelty Candidate: Selective Transporter/GPCR Modulator Screen2->Result IC50 < SoC

Caption: Validation workflow. Novelty is confirmed by lack of CA inhibition and high potency in transporter/GPCR assays.

References

  • BenchChem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Retrieved from

  • Supuran, C. T., et al. (2017). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Yao, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. Retrieved from

  • PubChem. (2025).[1] 3-(N-Ethylsulfamoyl)benzoic acid (CAS 7326-74-1) Structure and Properties.[2][3] Retrieved from

  • FDA. (2024). N-Ethyl-N-(3-sulfobenzyl)sulfanilic acid and related sulfonamide standards.[4] Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(N-Ethylsulfamoyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(N-Ethylsulfamoyl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.